sPNAE
Description
The exact mass of the compound 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylethanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
104672-13-1 |
|---|---|
Molecular Formula |
C55H108NO8P |
Molecular Weight |
942.4 g/mol |
IUPAC Name |
[(2R)-1-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecoxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C55H108NO8P/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47-55(58)64-53(51-61-49-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2)52-63-65(59,60)62-50-48-56-54(57)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25,27,53H,4-24,26,28-52H2,1-3H3,(H,56,57)(H,59,60)/b27-25-/t53-/m1/s1 |
InChI Key |
PSYGBOABGWIDHH-UCNYNZSPSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
1-O-octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine plasmanyl-(N-acyl)ethanolamine sPNAE |
Origin of Product |
United States |
Foundational & Exploratory
Peptide Nucleic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a unique peptide-like backbone that confers remarkable hybridization properties and exceptional biological stability. This guide provides an in-depth exploration of PNA's core structure, its binding characteristics with DNA and RNA, and its burgeoning applications in therapeutics and diagnostics. Detailed experimental protocols for PNA synthesis and analysis are provided, alongside quantitative data on its binding affinity and thermal stability. Visual diagrams illustrate the fundamental mechanisms of PNA action, offering a comprehensive resource for professionals in the field.
Introduction to Peptide Nucleic Acid (PNA)
Peptide Nucleic Acid (PNA) is an artificially synthesized polymer that functions as an analogue of DNA and RNA.[1] Unlike natural nucleic acids, which possess a sugar-phosphate backbone, PNA features a charge-neutral backbone composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds.[1][2] This fundamental structural difference grants PNA unique properties, including high binding affinity and specificity to complementary DNA and RNA sequences, resistance to enzymatic degradation by nucleases and proteases, and stability over a broad pH range.[1][3] These characteristics make PNA a powerful tool in molecular biology, diagnostics, and as a therapeutic agent.[1][3]
The Structure of Peptide Nucleic Acid
The defining feature of PNA is its polyamide backbone, which is chemically distinct from the deoxyribose and ribose sugar backbones of DNA and RNA, respectively.[1] The nucleobases—adenine (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T)—are attached to this backbone via a methylene (B1212753) carbonyl linker.[2] This arrangement results in an achiral and uncharged molecule, a stark contrast to the negatively charged phosphodiester backbone of natural nucleic acids.[2] The absence of electrostatic repulsion contributes to the formation of highly stable PNA/DNA and PNA/RNA duplexes.[1]
Figure 1: Chemical structure of a Peptide Nucleic Acid oligomer.
Quantitative Data on PNA Hybridization
The hybridization of PNA to DNA and RNA is characterized by high affinity and thermal stability. The melting temperature (Tm), the temperature at which 50% of the duplex dissociates, is a key parameter for assessing stability. The equilibrium dissociation constant (Kd) provides a measure of binding affinity, with lower values indicating stronger binding.
Melting Temperature (Tm) Data
The Tm of PNA/DNA and PNA/RNA duplexes is significantly higher than that of the corresponding DNA/DNA or DNA/RNA duplexes.[4] Mismatches in PNA-containing duplexes lead to a more substantial decrease in Tm compared to DNA/DNA duplexes, highlighting the high specificity of PNA binding.[5][6]
| Duplex Type | Sequence (PNA: 5'-CTG-AAT-GCT-A-3') | Condition | Tm (°C) | Reference |
| PNA/DNA | Fully Matched | 100 nM PNA | 72.5 | [5] |
| PNA/DNA | Single Mismatch (G:T) | 100 nM PNA | 58.0 | [5] |
| PNA/DNA | Single Mismatch (A:A) | 100 nM PNA | 52.5 | [5] |
| PNA/DNA | Single Mismatch (G:G) | 100 nM PNA | 51.0 | [5] |
| PNA/RNA | Fully Matched | - | Higher than PNA/DNA | [7] |
| DNA/DNA | Fully Matched | - | 55.0 | [5] |
| DNA/DNA | Single Mismatch (G:T) | - | 48.0 | [5] |
Table 1: Representative melting temperatures (Tm) of PNA/DNA and DNA/DNA duplexes.
Binding Affinity (Kd) Data
The dissociation constants for PNA binding to DNA are in the nanomolar to picomolar range, indicating very strong interactions.
| Duplex Type | Sequence Length | Mismatches | Kd (nM) | Reference |
| PNA/DNA | 15-mer | 0 | ~5 | [8] |
| PNA/DNA | 11-mer | 0 | 10⁻¹⁰ M (0.1 nM) | [6] |
| PNA/DNA | 11-mer | 1 | 10⁻⁷ M (100 nM) | [6] |
Table 2: Representative equilibrium dissociation constants (Kd) for PNA/DNA duplexes.
Experimental Protocols
Solid-Phase PNA Synthesis (Fmoc Chemistry)
This protocol outlines the manual synthesis of PNA oligomers using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry on a solid support.[9][10]
Materials:
-
Fmoc-PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)
-
Rink amide resin
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
m-cresol (scavenger)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes to remove the Fmoc protecting group. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Monomer Coupling:
-
Pre-activate the Fmoc-PNA monomer (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 5 minutes.
-
Add the activated monomer solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8 v/v/v) for 10 minutes.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-7 for each subsequent monomer in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/m-cresol (95:5 v/v) for 2 hours to cleave the PNA from the resin and remove the Bhoc protecting groups from the bases.
-
Precipitation and Washing: Precipitate the crude PNA by adding cold diethyl ether. Centrifuge to pellet the PNA and wash the pellet with cold diethyl ether.
-
Drying: Dry the PNA pellet under vacuum.
Figure 2: Workflow for solid-phase PNA synthesis using Fmoc chemistry.
HPLC Purification of PNA Oligomers
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying crude PNA oligomers.[11][12][13]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Reagents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Crude PNA dissolved in Solvent A
Procedure:
-
Sample Preparation: Dissolve the crude PNA pellet in Solvent A.
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A, 5% B).
-
Injection: Inject the PNA sample onto the column.
-
Gradient Elution: Elute the PNA using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 50% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile at 260 nm. The full-length PNA product will typically be the major peak with the longest retention time.
-
Fraction Collection: Collect the fractions corresponding to the desired peak.
-
Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the identity of the purified PNA.
-
Lyophilization: Lyophilize the purified fractions to obtain the final PNA product as a powder.
Mass Spectrometry Analysis of PNA
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a rapid and accurate method for determining the molecular weight of PNA oligomers and confirming their sequence.[14][15][16]
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% TFA)
-
Purified PNA sample
Procedure:
-
Sample-Matrix Preparation: Mix the purified PNA sample with the matrix solution on the MALDI target plate.
-
Crystallization: Allow the mixture to air-dry, forming co-crystals of the PNA and the matrix.
-
Mass Analysis:
-
Insert the target plate into the mass spectrometer.
-
Irradiate the sample spot with a laser. The matrix absorbs the laser energy and facilitates the desorption and ionization of the PNA molecules.
-
The ionized PNA molecules are accelerated in an electric field and their time-of-flight to the detector is measured.
-
The mass-to-charge ratio (m/z) is calculated from the time-of-flight, providing the molecular weight of the PNA.
-
Mechanisms of PNA Action
PNA exerts its biological effects primarily through two mechanisms: antigene and antisense inhibition.
Antigene Mechanism: Transcription Inhibition
In the antigene mechanism, PNA targets double-stranded DNA in the nucleus to inhibit gene transcription.[17] PNA can bind to the major groove of the DNA duplex, forming a PNA-DNA-PNA triplex, or it can invade the DNA duplex, displacing one of the DNA strands to form a PNA-DNA duplex and a displaced D-loop.[13] Both mechanisms can block the binding of transcription factors or RNA polymerase to the promoter region of a gene, thereby preventing transcription.[18]
References
- 1. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Variability in the stability of DNA–peptide nucleic acid (PNA) single-base mismatched duplexes: Real-time hybridization during affinity electrophoresis in PNA-containing gels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variability in the stability of DNA-peptide nucleic acid (PNA) single-base mismatched duplexes: real-time hybridization during affinity electrophoresis in PNA-containing gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
- 12. perlan.com.pl [perlan.com.pl]
- 13. Item - Development of a HPLC method for the separation of peptide nucleic acids - figshare - Figshare [figshare.com]
- 14. Analysis of Peptide Nucleic Acids (PNAs) using benchtop MALDI-TOF MS [ssi.shimadzu.com]
- 15. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Peptide Nucleic Acids (PNAs) using the MALDI-8020 benchtop linear MALDI-TOF mass spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. mdpi.com [mdpi.com]
- 18. A novel mode for transcription inhibition mediated by PNA-induced R-loops with a model in vitro system - PMC [pmc.ncbi.nlm.nih.gov]
principles of PNA hybridization to DNA and RNA
An In-depth Technical Guide to the Principles of PNA Hybridization to DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral N-(2-aminoethyl)glycine backbone, a feature that bestows it with unique hybridization properties not found in natural nucleic acids.[1][2][3] This neutrality eliminates the electrostatic repulsion that occurs between negatively charged phosphate (B84403) backbones of DNA and RNA, leading to the formation of exceptionally stable PNA/DNA and PNA/RNA duplexes.[4][5] PNA oligomers bind to complementary DNA and RNA sequences with higher affinity and superior sequence specificity, making them powerful tools in molecular diagnostics, genetic analysis, and as potential antisense and antigene therapeutics.[2][6][7][8] This guide provides a comprehensive overview of the core principles governing PNA hybridization, details key experimental protocols for its study, and presents quantitative data to inform research and development.
Core Principles of PNA Hybridization
The hybridization of PNA to DNA and RNA is governed by Watson-Crick base pairing rules, similar to natural nucleic acids.[9][10] However, the chemical nature of the PNA backbone introduces significant thermodynamic, kinetic, and specificity advantages.
Structural Basis of Interaction
Unlike the sugar-phosphate backbone of DNA and RNA, PNA features a pseudopeptide backbone of repeating N-(2-aminoethyl)glycine units to which nucleobases are attached.[1][2]
-
PNA-DNA Duplexes: Structural studies reveal that PNA-DNA hybrids can adopt various conformations, including the P-helix, which is distinct from the canonical A- and B-form DNA.[1][11] The flexibility of the PNA backbone allows it to form stable duplexes with DNA.
-
PNA-RNA Duplexes: PNA-RNA duplexes tend to adopt an A-like helical structure.[1] Crystal structures show that the resulting duplex has a conformation intermediate between a pure PNA-PNA duplex and a standard A-form RNA-RNA duplex, demonstrating the conformational adaptability of PNA.[12][13][14]
Thermodynamics of Hybridization
PNA binds to its complementary DNA and RNA targets with significantly higher thermal stability and affinity compared to the corresponding DNA-DNA or DNA-RNA duplexes.[3]
-
High Melting Temperature (Tm): PNA/DNA and PNA/RNA duplexes exhibit a higher melting temperature (Tm), which is the temperature at which half of the duplexes dissociate. For perfectly matched sequences, the Tm can be significantly higher than that of an equivalent DNA/DNA duplex.[15]
-
Favorable Binding Energetics: Isothermal titration calorimetry (ITC) studies show that PNA/DNA hybridization is characterized by favorable Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes. Most PNA sequences exhibit tighter binding affinities than their DNA counterparts, primarily due to smaller unfavorable entropy changes upon hybridization.[9][15][16] The average free energy of binding for PNA-DNA duplexes has been determined to be approximately -6.5 kJ mol⁻¹ per base pair.[17][18]
-
Low Salt Dependence: Due to its neutral backbone, the stability of PNA-nucleic acid duplexes is largely independent of ionic strength.[9] This contrasts sharply with DNA-DNA duplexes, which are destabilized at low salt concentrations due to increased electrostatic repulsion. This property allows PNA hybridization to be performed under low-salt conditions that can melt secondary structures in the target nucleic acid.[19]
Kinetics of Hybridization
The rates of association (kₐ) and dissociation (kₑ) determine the dynamics of duplex formation. These are often studied using Surface Plasmon Resonance (SPR).
-
Association and Dissociation Rates: PNA hybridization to RNA generally shows a faster association rate (kₐ) and a slower dissociation rate (kₑ) compared to PNA hybridization with DNA, resulting in a more stable duplex.[20][21][22]
-
Effect of Mismatches: Single base mismatches in the target sequence lead to a significant increase in the dissociation rate constant and a decrease in the association rate constant, contributing to the high specificity of PNA probes.[20][21][22]
Specificity and Mismatch Discrimination
PNA exhibits exceptional specificity, allowing it to discriminate between targets that differ by a single nucleotide.
-
High Mismatch Penalty: A single mismatch in a PNA/DNA duplex is more destabilizing than in a DNA/DNA duplex.[2] This is reflected in a large drop in the melting temperature (Tm), typically 15-20°C for a single mismatch.[17][18] The corresponding free energy penalty is substantial, making PNA an excellent tool for single nucleotide polymorphism (SNP) detection.[17]
-
Stringent Hybridization Conditions: The high affinity of PNA allows for the use of highly stringent hybridization and washing conditions (e.g., higher temperatures), which further enhances specificity by washing away non-specifically bound probes.[23][24]
Quantitative Data Summary
The following tables summarize key quantitative data on PNA hybridization derived from published literature.
Table 1: Thermodynamic Parameters of PNA/DNA vs. DNA/DNA Hybridization
Data from Isothermal Titration Calorimetry (ITC) for 10-base pair duplexes in PBS buffer at ambient temperature.
| Duplex Type | Sequence (XY) | Binding Constant (K_b) (M⁻¹) | ΔH° (kJ/mol) | ΔG° (kJ/mol) | TΔS° (kJ/mol) | Tm (°C) |
| PNA/DNA | GA | 4.15 x 10⁷[15][16] | -124[15] | -43.5[15] | -80.5[15] | 66.5[15] |
| PNA/DNA | CG | 2.11 x 10⁷[15][16] | -194[15][16] | -41.8[15] | -152.2[15] | 65.6[15] |
| PNA/DNA | TT | 1.80 x 10⁶[15][16] | -108[15] | -35.7[15] | -72.3[15] | 48.0[15] |
| PNA/DNA | GT | 4.60 x 10⁶[15] | -77[15][16] | -38.0[15] | -39.0[15] | 51.1[15] |
| DNA/DNA | CC | 1.90 x 10⁷[16] | -186[15] | -41.5[15] | -144.5[15] | 54.3[15] |
| DNA/DNA | CG | 1.25 x 10⁷[15] | -223[15][16] | -40.5[15] | -182.5[15] | 55.3[15] |
| DNA/DNA | TT | 4.50 x 10⁵[15] | -124[15][16] | -32.2[15] | -91.8[15] | 29.3[15] |
| DNA/DNA | GT | 2.90 x 10⁵[16] | -163[15] | -31.2[15] | -131.8[15] | 34.8[15] |
Data adapted from Schwarz et al., Nucleic Acids Research, 1999.[15][16]
Table 2: Kinetic Rate Constants for PNA Hybridization
Data from Surface Plasmon Resonance (SPR) for a 15-mer PNA probe.
| Hybridizing Duplex | Mismatch | Tm (°C) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) |
| PNA-DNA | Perfect Match | 67 | 1.3 x 10⁵ | 1.2 x 10⁻⁴ |
| PNA-DNA | C-A Mismatch | 51 | 1.1 x 10⁵ | 1.4 x 10⁻³ |
| PNA-DNA | G-T Mismatch | 51 | 1.0 x 10⁵ | 1.6 x 10⁻³ |
| PNA-RNA | Perfect Match | 71 | 2.2 x 10⁵ | < 1.0 x 10⁻⁵ |
| PNA-RNA | C-A Mismatch | 56 | 1.7 x 10⁵ | 1.5 x 10⁻³ |
| PNA-RNA | G-U Mismatch | 55 | 1.4 x 10⁵ | 1.8 x 10⁻³ |
Data adapted from Jensen et al., Biochemistry, 1997.[20][21][22] Note that PNA-RNA duplexes have a Tm that is on average 4°C higher than corresponding PNA-DNA duplexes.[20][21][22]
Experimental Protocols and Methodologies
Several biophysical techniques are employed to characterize PNA hybridization.
PNA Fluorescence In Situ Hybridization (PNA-FISH)
PNA-FISH is a powerful technique used to detect specific DNA sequences in cells and tissues. PNA probes provide bright signals and low background due to their high affinity and specificity.[25]
Detailed Methodology:
-
Sample Preparation: Prepare slides with fixed cells or tissue sections. For FFPE sections, deparaffinize with xylene. For cultured cells, fix with methanol-acetic acid, drop onto a slide, and air dry.[25]
-
Pretreatment: Rehydrate slides in PBS. Optionally, treat with RNase to remove RNA and pepsin to improve probe penetration.[4][25] Dehydrate the slides through an ethanol (B145695) series (70%, 85%, 100%) and air dry.[25]
-
Probe & Hybridization Mix Preparation:
-
Resuspend lyophilized PNA probe in formamide (B127407) to create a stock solution (e.g., 50 µM). Heat at 55-65°C for 5 minutes to ensure complete dissolution.[25]
-
Prepare the final hybridization buffer, which typically contains formamide (e.g., 60-70%), a buffer salt (e.g., Tris or sodium phosphate), and blocking agents to reduce background.[4][25]
-
Dilute the PNA probe into the hybridization buffer to the final working concentration (e.g., 200 nM).[26]
-
-
Hybridization:
-
Post-Hybridization Washes:
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Wash briefly and dry the slide.
-
Add a drop of mounting medium and cover with a coverslip.
-
-
Visualization: Observe the slide using a fluorescence microscope with appropriate filter sets.[25]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to monitor biomolecular interactions in real-time, providing kinetic data (kₐ, kₑ) and affinity constants (Kₑ).[27]
Detailed Methodology:
-
Sensor Chip Preparation: Use a sensor chip with a surface suitable for immobilization (e.g., streptavidin-coated).
-
Ligand Immobilization: Covalently couple a biotinylated PNA probe to the streptavidin-coated sensor surface.[21][22] This creates a stable surface for interaction analysis.
-
Analyte Injection (Association): Inject the complementary DNA or RNA analyte in a continuous flow of running buffer (e.g., PBS) over the sensor surface.[21] The binding of the analyte to the immobilized PNA probe causes a change in the refractive index at the surface, which is measured in real-time as an increase in the SPR signal.
-
Buffer Flow (Dissociation): Switch the flow back to the running buffer alone. The dissociation of the analyte from the PNA probe is monitored as a decay in the SPR signal over time.[22]
-
Regeneration: Inject a solution (e.g., dilute acid like HCl) to completely remove any remaining bound analyte from the PNA probe, regenerating the sensor surface for the next experiment.[22]
-
Data Analysis: Fit the association and dissociation curves to kinetic models (e.g., Langmuir 1:1 binding) to calculate the rate constants kₐ and kₑ. The equilibrium dissociation constant (Kₑ) is calculated as kₑ/kₐ.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect interactions between PNA and nucleic acids based on changes in electrophoretic mobility. A PNA-DNA/RNA complex will migrate more slowly through a non-denaturing gel than the free nucleic acid.[28][29][30] A "pre-gel hybridization" approach is particularly suited for PNA.[31]
Detailed Methodology:
-
Probe Labeling: The PNA probe is typically labeled with a fluorescent tag (e.g., fluorescein).[31]
-
Binding Reaction (Pre-Gel Hybridization):
-
Mix the target DNA or RNA sample with the labeled PNA probe in a low-ionic-strength buffer (e.g., containing Tris).[31]
-
Denature the mixture by heating to 95°C for 5-10 minutes to separate the strands of the target DNA.[31]
-
Allow the mixture to cool to room temperature, permitting the PNA probe to hybridize to its complementary target strand.[31]
-
-
Electrophoresis:
-
Add a loading dye to the binding reactions.
-
Load the samples onto a non-denaturing polyacrylamide or agarose (B213101) gel.[31]
-
Run the electrophoresis to separate the components based on size and charge. The PNA/nucleic acid hybrid will migrate slower than the unbound single-stranded nucleic acid.
-
-
Detection:
-
Visualize the bands using an appropriate imaging system (e.g., a fluorescence scanner for fluorescently labeled PNA).
-
The presence of a "shifted" band (higher up the gel) indicates the formation of a PNA-nucleic acid complex.
-
Applications in Drug Development and Research
The unique properties of PNA make it a versatile molecule with numerous applications.[6][]
-
Antisense/Antigene Therapeutics: PNA can act as a steric blocker by binding to mRNA to inhibit translation (antisense) or by binding to DNA to inhibit transcription (antigene), thereby modulating gene expression.[7][8][33]
-
Diagnostic Probes: Due to their high specificity, PNA probes are widely used in diagnostic assays like FISH and biosensors for the detection of pathogens or genetic mutations.[8][34]
-
Gene Editing: PNA can be used to invade double-stranded DNA, forming a (PNA)₂-DNA triplex. This strand invasion can create a binding site for genome editing machinery or even facilitate non-enzymatic gene editing.[6][]
References
- 1. Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 3. PNA Peptide Nucleic Acid [caister.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Synthesis Techniques and Applications of Peptide Nucleic Acids (PNA) in Molecular Biology and Therapeutic Areas | MolecularCloud [molecularcloud.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. The first crystal structures of RNA–PNA duplexes and a PNA-PNA duplex containing mismatches—toward anti-sense therapy against TREDs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sequence-specific purification of nucleic acids by PNA-controlled hybrid selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetics for hybridization of peptide nucleic acids (PNA) with DNA and RNA studied with the BIAcore technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. academic.oup.com [academic.oup.com]
- 24. SPR study of DNA hybridization with DNA and PNA probes under stringent conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pnabio.com [pnabio.com]
- 26. eurogentec.com [eurogentec.com]
- 27. pnas.org [pnas.org]
- 28. scilit.com [scilit.com]
- 29. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 31. pnas.org [pnas.org]
- 33. PNA Drug Development & Research - Creative Peptides [pna.creative-peptides.com]
- 34. Artificial DNA and surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of PNA Binding to Target Nucleic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral peptide-like backbone, a feature that bestows upon it remarkable hybridization properties and resistance to enzymatic degradation.[1][2] These characteristics make PNA a powerful tool in diagnostics, molecular biology, and as a potential therapeutic agent for antisense and antigene strategies.[3][4] This technical guide delves into the core mechanisms governing the binding of PNA to its target DNA and RNA molecules, providing a comprehensive overview of the thermodynamics, kinetics, and structural features that underpin these interactions. The document further outlines detailed experimental protocols for key analytical techniques and presents quantitative binding data in a structured format for ease of comparison.
Fundamental Principles of PNA-Nucleic Acid Binding
The primary distinction of PNA lies in its N-(2-aminoethyl)-glycine backbone, which replaces the negatively charged sugar-phosphate backbone of DNA and RNA.[2] This neutrality eliminates electrostatic repulsion between the PNA and target nucleic acid strands, leading to more stable PNA-DNA and PNA-RNA duplexes compared to their natural counterparts.[1][5] The binding of PNA to complementary nucleic acid sequences is highly specific and follows the principles of Watson-Crick base pairing.[6]
Binding Modes
PNA can bind to nucleic acids through several distinct modes, each with its own set of characteristics and applications:
-
Duplex Formation: PNA hybridizes to single-stranded DNA or RNA to form a standard Watson-Crick duplex. These PNA-nucleic acid hybrids exhibit higher thermal stability than the corresponding DNA-DNA or DNA-RNA duplexes.[6]
-
Triplex Formation: Homopyrimidine PNAs can bind to a complementary homopurine sequence in double-stranded DNA (dsDNA) or double-stranded RNA (dsRNA) to form a PNA-DNA-PNA or PNA-RNA-PNA triplex.[6][7] In this configuration, one PNA strand binds via Watson-Crick base pairing, while the second PNA strand engages in Hoogsteen base pairing with the purine-rich strand of the duplex.[7] For Hoogsteen pairing involving cytosine, protonation is required, making this interaction pH-dependent.[7]
-
Strand Invasion: A remarkable feature of PNA is its ability to invade a dsDNA helix at a target sequence, displacing one of the DNA strands to form a stable PNA-DNA duplex or triplex.[7][8] This process is initiated by a transient opening of the DNA double helix, often referred to as "DNA breathing".[8]
-
Double Duplex Invasion: This mode involves two pseudocomplementary PNA strands that invade a dsDNA target, forming two adjacent PNA-DNA duplexes.[8] This approach allows for the targeting of mixed-sequence dsDNA.[8]
Below is a graphical representation of the primary PNA binding modes.
Thermodynamics and Kinetics of PNA Binding
The stability and specificity of PNA-nucleic acid interactions are governed by their thermodynamic and kinetic profiles.
Thermodynamics
The hybridization of PNA with DNA is a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG°). For perfectly matched PNA-DNA duplexes of 6-20 base pairs, the average free energy of binding has been determined to be approximately -6.5 ± 0.3 kJ mol⁻¹ bp⁻¹.[9][10]
The introduction of a single mismatch in a PNA-DNA duplex leads to a significant decrease in thermal stability, with a typical drop in the melting temperature (Tm) of 15-20°C.[9][10] This corresponds to a free energy penalty of about 15 kJ mol⁻¹ for the mismatch.[9][10]
Table 1: Thermodynamic Parameters of PNA/DNA Hybridization
| PNA/DNA Duplex (10-mer) | Binding Constant (Kb) (M-1) x 106 | Binding Enthalpy (ΔH°) (kJ mol-1) | Gibbs Free Energy (ΔG°) (kJ mol-1) |
| PNA(TT)/DNA | 1.8 | -124 | -35.5 |
| PNA(GA)/DNA | 41.5 | -100 | -49.3 |
| PNA(CG)/DNA | 20.0 | -194 | -47.2 |
| PNA(GT)/DNA | 2.9 | -77 | -36.8 |
| PNA(CC)/DNA | 19.0 | -139 | -46.9 |
Data sourced from Isothermal Titration Calorimetry (ITC) measurements at ambient temperature.[7][11][12]
Kinetics
The kinetics of PNA binding, particularly for strand invasion, are crucial for understanding the mechanism of action. The process of double duplex invasion by pseudocomplementary PNAs (pcPNAs) into dsDNA is influenced by temperature and PNA concentration. At physiological temperatures (around 37°C), the rate of invasion shows a linear dependence on PNA concentration, suggesting that the dissociation of pcPNA self-duplexes is a rate-limiting step.[8] At higher temperatures (>50°C), the pcPNA duplexes dissociate, leading to a quadratic dependence of the invasion rate on PNA concentration.[8] The activation energy for the helix invasion by pcPNAs has been found to be anomalously high, around 150 kJ·mol⁻¹.[8]
For triplex formation with dsRNA, the association rate constant (kon) is a major contributor to the stability of the complex.[13]
Experimental Protocols for Studying PNA-Nucleic Acid Interactions
Several biophysical techniques are employed to characterize the binding of PNA to nucleic acids. Below are detailed methodologies for three key experiments.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the formation of PNA-nucleic acid complexes based on their altered electrophoretic mobility compared to the free nucleic acid.
Objective: To qualitatively or quantitatively assess the binding of PNA to a target DNA or RNA sequence.
Materials:
-
PNA oligomer
-
Target DNA or RNA oligonucleotide (labeled with a radioactive isotope like ³²P or a fluorescent dye)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Non-denaturing polyacrylamide gel (e.g., 6-15% depending on the size of the complex)
-
TBE or TGE running buffer
-
Loading dye (non-denaturing)
-
Imaging system (Phosphorimager for radioactivity or a fluorescence scanner)
Procedure:
-
Probe Labeling: End-label the target DNA or RNA oligonucleotide with ³²P-ATP using T4 polynucleotide kinase or with a fluorescent tag according to the manufacturer's protocol. Purify the labeled probe.
-
Binding Reaction:
-
In a microcentrifuge tube, prepare the binding reaction by mixing the labeled probe (at a final concentration of e.g., 1-10 nM) with varying concentrations of the PNA oligomer in the binding buffer.
-
The total reaction volume is typically 10-20 µL.
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes) to allow complex formation.[14]
-
-
Electrophoresis:
-
Add non-denaturing loading dye to the binding reactions.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.
-
-
Detection and Analysis:
-
After electrophoresis, dry the gel (for radioactive probes) or directly image it (for fluorescent probes).
-
Visualize the bands corresponding to the free probe and the PNA-nucleic acid complex. The complex will migrate slower than the free probe.
-
Quantify the band intensities to determine the fraction of bound probe at each PNA concentration and calculate the apparent dissociation constant (Kd).
-
Below is a workflow diagram for a typical EMSA experiment.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters in a single experiment.[15]
Objective: To determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of PNA-nucleic acid interactions.
Materials:
-
Isothermal Titration Calorimeter
-
PNA oligomer (in the sample cell)
-
Complementary DNA or RNA oligomer (in the injection syringe)
-
Dialysis buffer (e.g., 10 mM sodium phosphate, pH 7.0, 100 mM NaCl, 0.1 mM EDTA)[11]
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the PNA and nucleic acid solutions against the same buffer to minimize heat signals from buffer mismatch.
-
Determine the concentrations of the PNA and nucleic acid solutions accurately using UV-Vis spectrophotometry.
-
Degas the solutions before loading them into the calorimeter to prevent air bubbles.
-
-
ITC Experiment:
-
Load the PNA solution into the sample cell of the calorimeter and the nucleic acid solution into the injection syringe.[11] The concentration of the ligand in the syringe should be 10-20 times higher than the macromolecule in the cell.[11]
-
Set the experimental parameters, including the temperature, injection volume (e.g., 5-10 µL), and spacing between injections.
-
Perform a series of injections of the nucleic acid solution into the PNA solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of nucleic acid to PNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG = -RTlnKa) and the entropy (ΔS = (ΔH - ΔG)/T).
-
The following diagram illustrates the logical flow of an ITC experiment.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants) as well as equilibrium binding information.[16]
Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (KD) for PNA-nucleic acid interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated chip for biotinylated nucleic acids)
-
Biotinylated DNA or RNA oligomer (ligand)
-
PNA oligomer (analyte)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (if necessary, e.g., a pulse of high salt or low pH solution)
Procedure:
-
Ligand Immobilization:
-
Immobilize the biotinylated DNA or RNA ligand onto the streptavidin-coated sensor chip surface.
-
Use a reference flow cell, either unmodified or with an immobilized non-target nucleic acid, for background subtraction.
-
-
Analyte Injection:
-
Inject a series of concentrations of the PNA analyte over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (in Resonance Units, RU) in real-time. The signal increase during injection corresponds to the association phase, and the signal decrease after the injection ends corresponds to the dissociation phase.[16]
-
-
Regeneration (Optional):
-
If the PNA does not fully dissociate, inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
For each PNA concentration, fit the association and dissociation curves to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to determine kon and koff.
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff / kon).
-
Alternatively, for steady-state analysis, plot the equilibrium response against the PNA concentration and fit the data to a binding isotherm to determine KD.
-
The experimental workflow for an SPR analysis is depicted below.
Conclusion
The unique chemical structure of PNA confers upon it superior binding affinity and specificity for target nucleic acids compared to natural oligonucleotides. Understanding the intricate mechanisms of PNA binding, including the various binding modes and their thermodynamic and kinetic underpinnings, is essential for the rational design of PNA-based tools for research, diagnostics, and therapeutics. The experimental protocols provided in this guide offer a robust framework for the detailed characterization of PNA-nucleic acid interactions, enabling researchers to further explore and exploit the remarkable properties of this versatile DNA mimic.
References
- 1. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrophoretic mobility shift assay (EMSA) [protocols.io]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Spectroscopic, thermodynamic and kinetic analysis of selective triplex formation by peptide nucleic acid with double-stranded RNA over its DNA counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of the DNA double helix invasion by pseudocomplementary peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic and thermodynamic analysis of triplex formation between peptide nucleic acid and double-stranded RNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 2-Aminopyridine nucleobases enable DNA invasion by peptide nucleic acid clamps under physiological conditions - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06748G [pubs.rsc.org]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Genetic Analysis: A Technical Guide to the Advantages of Peptide Nucleic Acid (PNA) Probes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and diagnostics, the quest for more specific, stable, and sensitive tools is perpetual. While traditional DNA probes have been the cornerstone of hybridization-based assays for decades, a synthetic analogue, Peptide Nucleic Acid (PNA), has emerged as a superior alternative for a wide range of applications. This in-depth technical guide explores the core advantages of PNA over conventional DNA probes, providing quantitative comparisons, detailed experimental protocols, and visual representations of key mechanisms and workflows.
Core Advantages of PNA Probes: A Quantitative Perspective
PNA's unique backbone, composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds, confers a neutral charge, a stark contrast to the negatively charged sugar-phosphate backbone of DNA.[1] This fundamental difference is the wellspring of PNA's remarkable properties, leading to significant advantages in hybridization characteristics and biostability.
Unparalleled Binding Affinity and Thermal Stability
The absence of electrostatic repulsion between the PNA probe and the target DNA or RNA strand results in a significantly stronger and more stable hybrid.[2][3] This enhanced binding affinity is reflected in the higher melting temperature (Tm) of PNA/DNA duplexes compared to their DNA/DNA counterparts. As a general rule, the Tm of a PNA/DNA duplex increases by approximately 1°C for each base pair compared to a DNA/DNA duplex at 100 mM NaCl.[4][5]
| Parameter | PNA/DNA Duplex | DNA/DNA Duplex | Reference(s) |
| Binding Constant (Kb) | 1.8 x 106 M-1 to 4.15 x 107 M-1 | 2.9 x 105 M-1 to 1.9 x 107 M-1 | [3] |
| Equilibrium Dissociation Constant (KD) | ~5 nM | - | [6][7][8] |
| Melting Temperature (Tm) for a 10-mer | ~50°C | Lower than PNA/DNA | [5] |
| Melting Temperature (Tm) for a 15-mer | ~70°C | Lower than PNA/DNA | [5] |
| Average Free Energy of Binding (ΔG°) | -6.5 ± 0.3 kJ mol-1 bp-1 | - | [9][10][11] |
Table 1: Quantitative Comparison of Hybridization Thermodynamics between PNA/DNA and DNA/DNA Duplexes.
Superior Specificity and Mismatch Discrimination
PNA probes exhibit exceptional specificity, with a single base mismatch in a PNA/DNA duplex being more destabilizing than a similar mismatch in a DNA/DNA duplex.[1] This leads to a greater reduction in the melting temperature for mismatched PNA-DNA pairs, typically a drop of 15-20°C, providing a clear distinction between perfect matches and single nucleotide polymorphisms (SNPs).[9][10] This high level of discrimination is critical for applications such as genotyping and mutation detection.[12][13][14][15][16]
| Mismatch Parameter | PNA/DNA Duplex | DNA/DNA Duplex | Reference(s) |
| ΔTm for a single mismatch | 15-20°C decrease | Less significant decrease | [9][10] |
| Free energy penalty for a single mismatch | ~15 kJ mol-1 bp-1 | Lower penalty | [9][10] |
Table 2: Mismatch Discrimination Comparison.
Exceptional Biostability: Resistance to Enzymatic Degradation
Experimental Protocols: Harnessing the Power of PNA
The superior characteristics of PNA probes translate into more robust and sensitive experimental outcomes. Below are detailed protocols for two key applications where PNA probes offer significant advantages.
PNA Fluorescence In Situ Hybridization (PNA-FISH)
PNA-FISH is a powerful technique for the detection and localization of specific DNA sequences in cells and tissues. The high affinity and specificity of PNA probes allow for shorter hybridization times and lower background signals compared to traditional DNA FISH.[18][19][20]
Materials:
-
PNA probe labeled with a fluorophore (e.g., FITC, Cy3, Cy5)
-
Hybridization buffer (e.g., 20 mM Tris-HCl pH 7.4, 60% formamide, 0.5% blocking reagent)
-
Wash solution (e.g., 2X SSC, 0.1% Tween-20)
-
DAPI counterstain
-
Mounting medium
-
Microscope slides with fixed cells or tissue sections
-
Coverslips
-
Water bath or incubator
Protocol:
-
Probe Preparation: Dilute the fluorescently labeled PNA probe in hybridization buffer to the desired final concentration (typically 100-500 nM).
-
Sample Preparation: Prepare slides with fixed cells or tissue sections according to standard cytogenetic protocols. Ensure proper permeabilization to allow probe entry.
-
Denaturation: Place the slides in a pre-heated incubator at 80-85°C for 5-10 minutes to denature the target DNA.
-
Hybridization: Apply the PNA probe solution to the denatured sample on the slide and cover with a coverslip. Incubate in a humidified chamber at room temperature or 37°C for 1-2 hours.
-
Washing: Remove the coverslip and wash the slides in the wash solution to remove unbound probe. Typically, two washes of 10-15 minutes each at 55-60°C are performed.
-
Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Visualization: Mount the slides with an antifade mounting medium and visualize under a fluorescence microscope using the appropriate filter sets.
PNA-Based PCR Clamping
PNA can be used as a "clamp" to selectively inhibit the amplification of a specific DNA sequence during PCR. This is particularly useful for the detection of rare mutations, where the wild-type allele is present in vast excess. The PNA oligomer is designed to be perfectly complementary to the wild-type sequence and binds so strongly that it blocks primer annealing or polymerase extension, thereby allowing the preferential amplification of the mutant allele.
Materials:
-
PNA clamp oligomer (unlabeled)
-
PCR primers flanking the target region
-
DNA template
-
PCR master mix (including DNA polymerase, dNTPs, and buffer)
-
Thermocycler
Protocol:
-
Reaction Setup: Prepare the PCR reaction mixture containing the DNA template, PCR primers, PCR master mix, and the PNA clamp. The optimal concentration of the PNA clamp typically ranges from 0.2 to 10 µM and needs to be empirically determined.
-
Thermocycling Program:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 95°C for 30 seconds.
-
PNA Annealing (Clamping): 70-78°C for 20-30 seconds. This step allows the PNA to bind specifically to the wild-type target.
-
Primer Annealing: 55-65°C for 30 seconds.
-
Extension: 72°C for 30-60 seconds.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR products by gel electrophoresis, sequencing, or other appropriate methods to detect the presence of the mutant allele.
Visualizing PNA Mechanisms and Workflows
To further elucidate the principles and applications of PNA probes, the following diagrams, generated using the DOT language, illustrate key concepts.
Overcoming Limitations: The Path to In Vivo Applications
Despite their numerous advantages, the neutral backbone of PNA probes presents a challenge for cellular uptake, as they do not readily cross the cell membrane.[17][21] To address this limitation, various chemical modifications and delivery strategies have been developed:
-
Cell-Penetrating Peptides (CPPs): Covalent conjugation of PNAs to short, cationic peptides, such as Tat or oligo-arginine, can significantly enhance their cellular delivery.[22]
-
Cationic Backbone Modifications: Introducing positive charges directly into the PNA backbone, for example, by incorporating lysine (B10760008) or guanidinium (B1211019) groups, can improve cellular uptake.[17][21]
-
Lipid Conjugation: The addition of lipophilic moieties can facilitate passage through the cell membrane.[17]
These strategies are paving the way for the therapeutic application of PNAs as antisense and antigene agents, targeting specific mRNAs or genes to modulate protein expression.[23][24][25]
Conclusion: PNA Probes as a Superior Tool for Modern Molecular Analysis
Peptide Nucleic Acid probes offer a compelling suite of advantages over traditional DNA probes, including superior binding affinity, enhanced specificity, and remarkable resistance to enzymatic degradation. These properties translate into more robust, sensitive, and reliable results in a variety of molecular biology and diagnostic applications. While challenges in cellular delivery for in vivo applications remain, ongoing research into chemical modifications and delivery strategies is continually expanding the therapeutic potential of this versatile molecule. For researchers, scientists, and drug development professionals, embracing PNA technology represents a significant step forward in the pursuit of more precise and effective tools for genetic analysis and intervention.
References
- 1. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guideline for PNA [data.panagene.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Peptide nucleic acid (PNA)-DNA duplexes: comparison of hybridization affinity between vertically and horizontally tethered PNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Peptide nucleic acid (PNA)-DNA duplexes: comparison of hybridization affinity between vertically and horizontally tethered PNA probes. | Semantic Scholar [semanticscholar.org]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs | Semantic Scholar [semanticscholar.org]
- 13. SNPs detection by a single-strand specific nuclease on a PNA zip-code microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pnas.org [pnas.org]
- 17. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 19. opgen.com [opgen.com]
- 20. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 21. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Synthesis Techniques and Applications of Peptide Nucleic Acids (PNA) in Molecular Biology and Therapeutic Areas | MolecularCloud [molecularcloud.org]
- 24. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Role of Peptide Nucleic Acids in Antisense and Antigene Therapies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptide Nucleic Acids (PNAs) represent a class of synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, a feature that confers unique physicochemical properties, including high biological stability and strong, specific binding to complementary DNA and RNA sequences. These characteristics make PNAs promising candidates for both antisense and antigene therapeutic strategies. This technical guide provides an in-depth overview of the core principles of PNA-based therapies, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols underlying their development and evaluation.
Introduction to Peptide Nucleic Acids
PNAs were first developed in 1991 and are characterized by a pseudopeptide backbone instead of the negatively charged sugar-phosphate backbone of natural nucleic acids. This neutral backbone minimizes electrostatic repulsion, leading to more stable duplexes with DNA and RNA. PNAs are resistant to degradation by nucleases and proteases, giving them a significant advantage in terms of biological stability over many other antisense oligonucleotides.
Antisense Therapy with PNA
In antisense therapy, PNAs are designed to bind to specific messenger RNA (mRNA) sequences, thereby inhibiting protein translation. The primary mechanism of action for PNA-based antisense is steric hindrance. Unlike some other antisense oligonucleotides, PNAs do not typically induce the degradation of their target mRNA by RNase H. Instead, they physically block the translational machinery.
Mechanisms of Antisense Action
PNA-mediated antisense inhibition can occur through several mechanisms:
-
Translational Arrest: By binding to the start codon (AUG) region or the 5' untranslated region (5' UTR) of an mRNA, a PNA can prevent the assembly of the ribosomal machinery, thus blocking the initiation of translation.
-
Inhibition of Elongation: A PNA can bind to a sequence within the coding region of an mRNA, which can stall the progression of the ribosome along the mRNA, leading to premature termination of translation.
-
Splicing Modulation: PNAs can be targeted to intron-exon junctions in pre-mRNA, sterically blocking the spliceosome and altering the final mRNA transcript. This can be used to correct splicing defects or to induce the skipping of exons that contain disease-causing mutations.
Quantitative Data on PNA Antisense Efficacy
The following table summarizes quantitative data from various studies on the antisense efficacy of PNAs.
| Target Gene/Organism | PNA Delivery Method | PNA Concentration | Observed Effect | Reference |
| Escherichia coli β-galactosidase | Not specified | low nanomolar (in vitro) | Dose-dependent and specific gene inhibition | |
| Escherichia coli β-lactamase | Not specified | low micromolar (in vivo) | Sensitized resistant cells to ampicillin | |
| PML/RARα | Cell-free system | Not specified | >90% inhibition with combined PNAs | |
| Streptococcus pyogenes gyrA | (KFF)3K peptide conjugate | 1.6–4.0 µmol/l | Dose-dependent growth reduction | |
| Streptococcus pyogenes gyrA | HIV-1 Tat peptide conjugate | 0.4–1.4 µmol/l | Significant growth reduction | |
| Human Caveolin | (AAKK)4 peptide conjugate | Not specified | Inhibition of expression |
Antigene Therapy with PNA
Antigene therapy aims to control gene expression at the DNA level by targeting specific gene sequences to inhibit transcription. The neutral backbone of PNAs allows them to bind to double-stranded DNA through a process called strand invasion, forming a stable PNA-DNA triplex or a PNA-DNA-PNA triplex, which displaces one of the DNA strands.
Mechanisms of Antigene Action
PNA-based antigene strategies can inhibit gene expression through:
-
Transcription Inhibition: By binding to the promoter region of a gene, a PNA can block the binding of transcription factors or RNA polymerase, thereby preventing the initiation of transcription.
-
Transcription Elongation Arrest: When a PNA binds within the coding region of a gene, it can act as a roadblock to the elongating RNA polymerase, leading to the production of truncated, non-functional transcripts.
Quantitative Data on PNA Antigene Efficacy
The following table presents quantitative data on the antigene efficacy of PNAs from various studies.
| Target Gene | Cell Line | PNA Delivery Method | PNA Concentration | Observed Effect | Reference |
| Progesterone Receptor (PR) | T47D | Arginine-peptide conjugate | 2.4 - 5 µM (IC50) | Inhibition of PR expression | |
| Progesterone Receptor (PR) | T47D | Arginine-C18 lipid conjugate | 0.5 - 1 µM (IC50) | Inhibition of PR expression | |
| c-myc | Burkitt's Lymphoma cells | Nuclear Localization Signal (NLS) conjugate | 10 µM | 75% inhibition of MYC expression, 25% reduction in cell viability |
Physicochemical Properties of PNA
Binding Affinity and Thermal Stability
PNA-DNA and PNA-RNA duplexes exhibit higher thermal stability (higher melting temperature, Tm) compared to their natural DNA-DNA or DNA-RNA counterparts. This increased stability is attributed to the absence of electrostatic repulsion between the neutral PNA backbone and the negatively charged nucleic acid backbone.
Table of Melting Temperatures (Tm) for PNA/DNA and DNA/DNA Duplexes
| Duplex Type | Sequence | Tm (°C) | Reference |
| PNA/DNA | PNA(TG)/DNA | 55.9 | |
| DNA/DNA | DNA(TG)/DNA | 44.9 | |
| PNA/DNA | PNA(AG)/DNA | 67.8 | |
| DNA/DNA | DNA(AG)/DNA | 49.3 | |
| PNA/DNA | PNA(AA)/DNA | 55.9 | |
| DNA/DNA | DNA(AA)/DNA | 44.8 | |
| PNA/DNA | PNA(CC)/DNA | 67.7 | |
| DNA/DNA | DNA(CC)/DNA | 53.5 |
Biological Stability
PNAs are highly resistant to enzymatic degradation by both nucleases and proteases. Studies have shown that PNAs remain stable in human serum and cellular extracts under conditions where control peptides are completely degraded. This high biostability is a major advantage for in vivo therapeutic applications. While specific half-life data for many PNA constructs in serum is still an area of active research, the inherent stability of the PNA backbone is significantly greater than that of unmodified oligonucleotides. For comparison, unmodified RNA has a half-life of seconds in human serum, while DNA aptamers have a half-life of approximately 60 minutes. Modifications to natural nucleic acids, such as 2'-fluoro-pyrimidines, can increase the half-life to over 80 hours. The development of sequence-defined biopolymers with lipid modifications has enabled tunable serum half-lives in mice, reaching up to 33 hours.
Experimental Protocols
PNA Synthesis: Fmoc Solid-Phase Synthesis
Objective: To synthesize a custom PNA oligomer on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected PNA monomers (A, C, G, T)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP)
-
N,N-Diisopropylethylamine (DIEA)
-
2,5-Lutidine
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a disposable reaction vessel.
-
First Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (e.g., Glycine) by adding PyAOP, DMF, and DIEA.
-
Transfer the activated monomer solution to the reaction vessel and allow the coupling to proceed for 30 minutes at room temperature.
-
Wash the resin six times with a 50:50 DMF/DCM solution.
-
-
Fmoc Deprotection:
-
Add a 20% piperidine solution in DMF to the resin and stir for 5 minutes to remove the Fmoc protecting group.
-
Repeat the piperidine treatment.
-
Wash the resin three times with DMF and then with a 50:50 DMF/DCM solution.
-
-
PNA Monomer Coupling:
-
Activate the next Fmoc-protected PNA monomer (6 equivalents) with PyAOP (5.8 equivalents), DMF, DIEA (6 equivalents), and 2,5-lutidine (6 equivalents).
-
Add the activated monomer to the resin and react for 30 minutes at room temperature.
-
Wash the resin six times with a 50:50 DMF/DCM solution.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and lutidine in DMF for 5 minutes.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent PNA monomer in the desired sequence.
-
Cleavage and Deprotection:
-
After the final monomer is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail of TFA and m-cresol (e.g., 95:5) for 1.5-2 hours at room temperature to cleave the PNA from the resin and remove the base-protecting groups.
-
-
Precipitation:
-
Precipitate the cleaved PNA by adding cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash.
-
Dry the PNA pellet under vacuum.
-
PNA Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To purify the synthesized PNA from truncated sequences and other impurities.
Materials:
-
Crude PNA pellet
-
0.1% TFA in water (Solvent A)
-
0.1% TFA in acetonitrile (B52724) (Solvent B)
-
C8 or C18 RP-HPLC column
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation: Dissolve the crude PNA pellet in Solvent A. For purine-rich or longer sequences that are difficult to dissolve, adding a small amount of acetonitrile or heating to 50°C may be necessary.
-
HPLC Conditions:
-
Equilibrate the C8 or C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95:5).
-
Inject the dissolved PNA sample onto the column.
-
Elute the PNA using a linear gradient of increasing Solvent B concentration (e.g., from 5% to 65% Solvent B over 35 minutes) at a flow rate of 1 ml/min.
-
Perform the separation at an elevated temperature (e.g., 55°C) to prevent PNA aggregation.
-
-
Fraction Collection: Monitor the elution profile at 260 nm and collect the fractions corresponding to the major peak, which represents the full-length PNA.
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by MALDI-TOF mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified PNA as a powder.
-
Cellular Delivery of PNA
5.3.1. Electroporation
Objective: To introduce PNA into mammalian cells using an electric pulse.
Materials:
-
Mammalian cells in suspension
-
Electroporation buffer
-
Purified PNA
-
Electroporation cuvettes (e.g., 4 mm gap)
-
Electroporator
-
Cell culture medium
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in ice-cold electroporation buffer at a density of approximately 5 x 10^6 cells/400 µl.
-
Electroporation:
-
Add the desired amount of PNA to the cell suspension.
-
Transfer the cell/PNA mixture to a pre-chilled electroporation cuvette.
-
Deliver the electric pulse using optimized settings for the specific cell type (e.g., 200 V, 960 µF).
-
-
Recovery: Immediately after the pulse, place the cuvette on ice for a few minutes.
-
Plating: Gently resuspend the cells in pre-warmed complete cell culture medium and plate them in a culture dish.
-
Incubation: Incubate the cells under standard conditions (37°C, 5% CO2) and analyze for the desired effect at the appropriate time points.
5.3.2. Lipofection
Objective: To deliver PNA into mammalian cells using a cationic lipid-based transfection reagent.
Materials:
-
Adherent mammalian cells
-
Serum-free medium (e.g., Opti-MEM®)
-
Lipofection reagent (e.g., Lipofectamine® 2000)
-
Purified PNA
-
Cell culture plates
Protocol:
-
Cell Plating: One day before transfection, seed the cells in a culture plate so that they are 70-90% confluent at the time of transfection.
-
Complex Formation:
-
In one tube, dilute the PNA in serum-free medium.
-
In a separate tube, dilute the lipofection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted PNA and the diluted lipofection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for the formation of PNA-lipid complexes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash with serum-free medium.
-
Add the PNA-lipid complexes to the cells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C.
-
-
Post-transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Incubate the cells for 24-72 hours before assaying for the desired effect.
-
Evaluation of PNA Efficacy
5.4.1. Quantitative Real-Time PCR (RT-qPCR) for Antisense Efficacy
Objective: To quantify the reduction in target mRNA levels following treatment with an antisense PNA.
Protocol:
-
Cell Treatment: Treat cells with the antisense PNA using an appropriate delivery method.
-
RNA Extraction: At the desired time point, harvest the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR:
-
Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers for the target gene, and the synthesized cDNA.
-
Include primers for a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene in treated and untreated samples.
-
Calculate the relative expression of the target gene using the ΔΔCt method to determine the fold change in mRNA levels.
-
5.4.2. Western Blot for Antisense Efficacy
Objective: To measure the reduction in target protein levels following treatment with an antisense PNA.
Protocol:
-
Cell Treatment: Treat cells with the antisense PNA as described above.
-
Protein Extraction: At the appropriate time point, lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and a loading control protein (e.g., β-actin, GAPDH).
-
Normalize the target protein levels to the loading control to determine the relative reduction in protein expression.
-
Visualizations of PNA Mechanisms and Workflows
PNA Antisense Mechanisms
Caption: PNA antisense mechanisms: splicing modulation in the nucleus and translational arrest in the cytoplasm.
PNA Antigene Mechanism
Caption: PNA antigene mechanism: strand invasion of dsDNA to form a triplex, blocking transcription.
Experimental Workflow for PNA Synthesis and Purification
Caption: Workflow for solid-phase synthesis and purification of Peptide Nucleic Acids (PNAs).
Conclusion and Future Directions
Peptide Nucleic Acids have demonstrated significant potential as therapeutic agents in both antisense and antigene applications due to their high binding affinity, specificity, and biological stability. While challenges in cellular delivery remain, the development of PNA conjugates with cell-penetrating peptides and lipid-based formulations has shown promise in overcoming these hurdles. Future research will likely focus on optimizing these delivery strategies, exploring novel chemical modifications to enhance efficacy and reduce potential off-target effects, and advancing PNA-based therapies into clinical trials for a range of genetic and acquired diseases.
An In-depth Technical Guide to Peptide Nucleic Acid (PNA) Synthesis and Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a pseudopeptide backbone, offering exceptional stability and binding affinity to complementary DNA and RNA sequences.[1] This unique characteristic makes PNA a powerful tool in various biomedical applications, including diagnostics, antisense and antigene therapies, and gene editing.[2][3] This technical guide provides a comprehensive overview of PNA synthesis methodologies, their underlying chemistry, and key experimental protocols for researchers and professionals in drug development.
PNA Structure and Properties
Unlike DNA and RNA, which possess a sugar-phosphate backbone, PNA's backbone is composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds.[4] This neutral backbone eliminates the electrostatic repulsion typically found between negatively charged phosphate (B84403) groups in nucleic acid duplexes, leading to stronger and more stable PNA/DNA and PNA/RNA hybrids.[4] PNAs are resistant to enzymatic degradation by nucleases and proteases, enhancing their stability in biological systems.[4]
PNA Synthesis Chemistries
The synthesis of PNA oligomers is primarily achieved through solid-phase synthesis (SPS), adapting established protocols from peptide chemistry.[5] Two main protecting group strategies dominate the field: Fmoc/Bhoc and Boc/Z chemistry.
Fmoc/Bhoc Chemistry
The 9-fluorenylmethyloxycarbonyl (Fmoc)/benzhydryloxycarbonyl (Bhoc) strategy is the most widely used approach due to its milder deprotection conditions.[6] The temporary Fmoc group protects the N-terminus of the growing PNA chain and is removed by a base, typically piperidine (B6355638). The exocyclic amines of the nucleobases are protected by the acid-labile Bhoc group.[6]
Boc/Z Chemistry
The tert-butyloxycarbonyl (Boc)/benzyloxycarbonyl (Z) strategy was the original method developed for PNA synthesis.[7] The Boc group serves as the temporary N-terminal protecting group and is removed by an acid, such as trifluoroacetic acid (TFA). The Z group protects the nucleobases. While this method can yield high-purity PNAs, the harsh acidic conditions required for Boc removal can limit its compatibility with sensitive modifications.[6]
Solid-Phase PNA Synthesis Workflow
The solid-phase synthesis of PNAs follows a cyclical process of deprotection, coupling, and capping, followed by final cleavage and purification.
Experimental Protocols
Protocol 1: Fmoc/Bhoc Solid-Phase PNA Synthesis (2 µmol Scale)[8]
1. Resin Preparation:
-
Start with a suitable solid support, such as PAL-PEG-PS resin (loading < 0.2 mmol/g).[8]
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in dimethylformamide (DMF) for 30 seconds to remove the Fmoc group.[8]
3. Activation and Coupling:
-
Pre-activate the Fmoc-PNA monomer (slight excess) with a coupling reagent like HATU and a base mixture (e.g., 0.2M DIPEA and 0.3M lutidine) for 2.5 minutes.[8]
-
Add the activated monomer solution to the resin and allow the coupling reaction to proceed for a minimum of 7.5 minutes.[8]
4. Capping:
-
To block any unreacted amino groups, treat the resin with a capping solution, for example, a mixture of acetic anhydride, NMP, and pyridine (B92270) (1:25:25).[6]
5. Washing:
-
After each deprotection, coupling, and capping step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[6]
6. Chain Elongation:
-
Repeat the deprotection, coupling, and capping cycle for each subsequent monomer in the desired sequence.[6]
7. Cleavage and Deprotection:
-
After the final monomer is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA) with 5% m-cresol (B1676322) for 5 minutes (for XAL support) to 90 minutes (for PAL support) to cleave the PNA from the resin and remove the Bhoc protecting groups.[8]
8. Precipitation and Isolation:
-
Precipitate the cleaved PNA by adding cold diethyl ether.[8]
-
Centrifuge to pellet the PNA, decant the ether, and wash the pellet multiple times with cold ether to remove scavengers.[9]
Protocol 2: Boc/Z Solid-Phase PNA Synthesis
1. Resin Preparation:
-
Utilize a resin such as MBHA.[6]
2. Boc Deprotection:
-
Remove the Boc protecting group by treating the resin with TFA in dichloromethane (B109758) (DCM).[6]
3. Activation and Coupling:
-
Activate the Boc-PNA monomer with a coupling reagent like HBTU or HATU.[6]
-
Couple the activated monomer to the growing chain on the resin. Efficient coupling can be achieved within 30 minutes.[10]
4. Capping:
-
Cap unreacted amines with acetic anhydride.[6]
5. Cleavage and Deprotection:
-
Cleave the PNA from the resin and remove the Z protecting groups using a "low-high" trifluoromethanesulphonic acid procedure or a mixture of TFA and m-cresol.[6][10]
Protocol 3: PNA Purification by Reverse-Phase HPLC (RP-HPLC)
-
Column: C8 or C18 reverse-phase column.[8]
-
Mobile Phase A: 0.1% TFA in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A linear gradient from 95:5 (A:B) to 65:35 (A:B) over 35 minutes at a flow rate of 1 ml/min is a typical starting point.[8]
-
Temperature: Perform the separation at 55°C to minimize PNA aggregation.[8]
-
Detection: Monitor the elution at 260 nm.[11]
Protocol 4: PNA Analysis by MALDI-TOF Mass Spectrometry
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an effective method for determining the molecular weight and purity of PNA oligomers.[12]
-
Matrices: Traditional protein matrices such as sinapinic acid, 2,5-dihydroxybenzoic acid, and α-cyano-4-hydroxycinnamic acid are generally effective for PNA analysis.[12]
-
The analysis provides a quick confirmation of the synthesized PNA's identity.[4]
Quantitative Data on PNA Synthesis
The efficiency and purity of PNA synthesis can vary depending on the chosen methodology. Automated flow synthesis has shown significant improvements over traditional batch methods.
| Synthesis Method | Purity (Crude) | Synthesis Time (for a 4-mer) | Reference |
| Manual Batch Synthesis | ~57% | ~4 hours | [13] |
| Automated Flow Synthesis | ~90% | ~15 minutes | [13][14] |
| Automated Synthesis (Boc) | Average yield per cycle: 97.1% | Not specified | [10] |
PNA Chemistry and Mechanisms of Action
PNAs exert their biological effects primarily through two mechanisms: antisense and antigene.
Antisense Mechanism
In the antisense mechanism, a PNA oligomer binds to a specific sequence on a messenger RNA (mRNA) molecule. This binding can physically block the ribosome from translating the mRNA into a protein, thereby inhibiting gene expression.[3]
Antigene Mechanism
The antigene mechanism involves the PNA binding directly to double-stranded DNA in the cell nucleus. PNA can invade the DNA duplex, forming a stable PNA/DNA triplex and displacing one of the DNA strands.[15] This can inhibit transcription of the targeted gene.[3]
PNA in Drug Development and Research
The unique properties of PNAs make them promising candidates for therapeutic development. They are being investigated as antibacterial, antiviral, and anticancer agents.[11] Furthermore, their ability to modulate gene expression makes them valuable tools for studying gene function and for the development of novel gene-editing technologies.[16][17] For instance, PNAs can be used in conjunction with donor DNA to trigger the cell's own repair mechanisms to correct gene mutations.[18]
PNA-Mediated Gene Editing Workflow
A promising application of PNA technology is in in vivo gene editing. This approach often involves the delivery of a PNA molecule along with a donor DNA template, typically encapsulated in nanoparticles, to the target cells.
Conclusion
PNA technology represents a significant advancement in the field of synthetic nucleic acid chemistry. The ability to synthesize custom PNA oligomers with high affinity and stability opens up a wide range of possibilities for therapeutic intervention and biomedical research. The detailed protocols and workflows provided in this guide offer a solid foundation for scientists and researchers to explore the potential of PNA in their respective fields. As synthesis methods continue to improve in efficiency and purity, the clinical translation of PNA-based therapies is becoming an increasingly attainable goal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Peptide Nucleic Acids (PNAs) using benchtop MALDI-TOF MS [ssi.shimadzu.com]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. peptide.com [peptide.com]
- 7. PNA synthesis using a novel Boc/acyl protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. peptide.com [peptide.com]
- 10. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Peptide nucleic acid (PNA) binding-mediated gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PNAs for Gene Editing - Creative Peptides [creative-peptides.com]
- 18. news-medical.net [news-medical.net]
The Architect's Handbook of PNA Probes: A Technical Guide to Design, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acid (PNA) probes represent a powerful class of synthetic molecules that are revolutionizing molecular diagnostics, genetic analysis, and the development of novel therapeutic strategies. Their unique peptide-like backbone, which replaces the negatively charged sugar-phosphate backbone of DNA and RNA, confers upon them remarkable hybridization characteristics, including high binding affinity, exceptional specificity, and resistance to enzymatic degradation. This in-depth technical guide provides a comprehensive overview of the core principles of PNA probe design, complete with detailed experimental protocols and quantitative data to empower researchers in harnessing the full potential of this versatile technology.
Core Principles of PNA Probe Design
The design of a PNA probe is a critical determinant of its success in any given application. The following principles provide a framework for designing highly effective and specific PNA probes.
Sequence Design: The Foundation of Specificity
The primary consideration in PNA probe design is the selection of the target sequence. Key parameters to optimize include:
-
Length: Due to their high binding affinity, PNA probes are typically shorter than their DNA counterparts. An optimal length of 12-18 bases is recommended for most applications.[1] Shorter probes offer the advantage of better mismatch discrimination.[1][2]
-
Purine (B94841) Content: To prevent aggregation and ensure good solubility, it is crucial to manage the purine content of the PNA sequence. A general guideline is to avoid having more than seven purine bases within any 10-base stretch.[1] G-rich sequences are particularly prone to aggregation and should be avoided if possible.[2][3]
-
Self-Complementarity: PNA-PNA interactions are even stronger than PNA-DNA interactions. Therefore, sequences with the potential for self-complementarity, such as palindromic sequences or those that can form hairpins, should be avoided to prevent the formation of undesired secondary structures.[1][2]
-
Orientation: PNA probes can bind to their target in either a parallel or anti-parallel orientation. However, the anti-parallel orientation is strongly preferred for most applications, including antisense and probe-based assays, as it forms a more stable duplex.[1][2]
Thermodynamic Considerations: Engineering Binding Affinity and Specificity
The thermodynamic properties of a PNA probe dictate its binding behavior. Understanding and predicting these properties is essential for designing probes with the desired performance characteristics.
-
Melting Temperature (Tm): The Tm of a PNA-DNA duplex is significantly higher than that of a corresponding DNA-DNA duplex, with an approximate increase of 1°C per base pair at 100 mM NaCl.[1][2] This high thermal stability allows for the use of shorter probes and more stringent hybridization conditions. A 15-mer PNA probe can replace a much longer DNA probe, enhancing specificity.
-
Mismatch Discrimination: PNA probes exhibit excellent single-base mismatch discrimination. A single mismatch in a PNA-DNA duplex can lead to a significant decrease in the melting temperature (ΔTm), typically in the range of 8-20°C.[4] This property is critical for applications requiring the detection of single nucleotide polymorphisms (SNPs).
Quantitative Data for PNA Probe Design
To facilitate the design and optimization of PNA probes, the following tables summarize key quantitative data related to their hybridization properties.
| Parameter | PNA-DNA Duplex | DNA-DNA Duplex | Reference |
| Length | 12-18 bases | 20-30 bases | [1] |
| ΔTm per base pair | ~ +1.0°C | Baseline | [1][2] |
| ΔTm per mismatch | -8 to -20°C | -5 to -10°C | [4] |
| Binding Affinity (Kd) | ~5 nM | Variable | [5] |
Table 1: Comparison of PNA-DNA and DNA-DNA Duplex Properties. This table highlights the superior hybridization characteristics of PNA probes compared to traditional DNA probes.
| Mismatch Type | Reported ΔTm (°C) |
| Single Base Mismatch | 8 - 20 |
Table 2: Impact of a Single Base Mismatch on the Melting Temperature (Tm) of a PNA-DNA Duplex. This table provides a general range for the destabilizing effect of a single mismatch, which is a key factor in the high specificity of PNA probes.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and application of PNA probes in common molecular biology techniques.
PNA Probe Synthesis and Purification
PNA probes are typically synthesized using solid-phase peptide synthesis protocols. The following is a generalized workflow for manual PNA synthesis.
Materials:
-
Fmoc-PNA monomers (A, C, G, T)
-
Rink Amide resin
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/m-cresol)
-
Diethyl ether
-
Reverse-phase HPLC system
-
MALDI-TOF mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Monomer Coupling: Activate the first Fmoc-PNA monomer with a coupling reagent and a base, and then add it to the resin. Allow the coupling reaction to proceed.
-
Capping (Optional): Cap any unreacted amino groups to prevent the formation of deletion sequences.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent monomer in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the PNA from the resin and remove the base-protecting groups using a cleavage cocktail.
-
Precipitation: Precipitate the crude PNA product by adding cold diethyl ether.
-
Purification: Purify the crude PNA using reverse-phase HPLC.[3][6]
-
Quality Control: Verify the identity and purity of the synthesized PNA probe using MALDI-TOF mass spectrometry and analytical HPLC.[3]
PNA Fluorescence In Situ Hybridization (PNA-FISH)
PNA-FISH is a powerful technique for the visualization of specific DNA sequences in cells and tissues.
Materials:
-
Microscope slides with fixed cells or tissue sections
-
PNA-FISH probe labeled with a fluorophore
-
Hybridization buffer (e.g., containing formamide (B127407) and dextran (B179266) sulfate)
-
Wash buffers (e.g., SSC-based)
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Pre-treatment:
-
Deparaffinize and rehydrate tissue sections if necessary.
-
Permeabilize cells with a detergent solution (e.g., Triton X-100).
-
Treat with RNase A to remove endogenous RNA.
-
-
Denaturation:
-
Apply the PNA probe in hybridization buffer to the slide.
-
Cover with a coverslip.
-
Denature the cellular DNA and the probe by heating the slide on a hot plate or in a thermal cycler (e.g., 85°C for 10 minutes).[7]
-
-
Hybridization:
-
Incubate the slide in a humidified chamber at a temperature appropriate for the specific probe (e.g., room temperature for 1 hour).[7]
-
-
Post-Hybridization Washes:
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slide with an antifade mounting medium.
-
-
Visualization:
-
Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets.
-
Antisense/Antigene PNA Cellular Activity Assay
This protocol outlines a general workflow for evaluating the efficacy of antisense or antigene PNA probes in a cell culture model.
Materials:
-
Cultured cells
-
Antisense or antigene PNA probe (unlabeled or conjugated to a cell-penetrating peptide)
-
Transfection reagent (if necessary)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the PNA probe at various concentrations. If the PNA is not conjugated to a cell-penetrating peptide, a transfection reagent may be required to facilitate cellular uptake.[9][10]
-
Include appropriate controls, such as a scrambled PNA sequence and untreated cells.[11][12]
-
-
Incubation:
-
Incubate the cells for a sufficient period to allow for PNA uptake and target engagement (e.g., 24-72 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of target protein downregulation.
-
Visualizing PNA-Based Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows in PNA probe technology.
References
- 1. Guideline for PNA [data.panagene.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00017B [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. pnabio.com [pnabio.com]
- 8. pnabio.com [pnabio.com]
- 9. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
PNA: A High-Fidelity Tool for Advancing Molecular Diagnostics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral peptide-like backbone that offers significant advantages over natural nucleic acids for molecular diagnostic applications. Its unique physicochemical properties, including high binding affinity, exceptional specificity, and resistance to enzymatic degradation, have established PNA as a powerful tool in the development of robust and sensitive diagnostic assays. This technical guide provides a comprehensive overview of PNA's core attributes, detailed experimental protocols for key applications, and a summary of its performance in various diagnostic platforms.
Core Principles and Advantages of PNA
PNA's N-(2-aminoethyl)-glycine backbone is uncharged, which eliminates the electrostatic repulsion that occurs between negatively charged phosphate (B84403) backbones of DNA and RNA. This fundamental difference results in several key advantages for molecular diagnostics:
-
Enhanced Binding Affinity and Specificity: PNA binds to complementary DNA and RNA sequences with higher thermal stability (higher Tm) and greater specificity than corresponding DNA or RNA probes. Even a single base mismatch in a PNA/DNA duplex is more destabilizing than in a DNA/DNA duplex, allowing for superior discrimination of genetic variations.
-
Increased Stability: The peptide backbone of PNA is resistant to degradation by nucleases and proteases, making PNA probes highly stable in biological samples. This stability allows for longer shelf life of diagnostic kits and reliable performance in complex sample matrices.
-
Improved Hybridization Kinetics: PNA's neutral backbone facilitates faster hybridization to target nucleic acids, reducing assay times.
-
Versatility in Assay Design: PNA can be readily synthesized and conjugated with various labels, such as fluorophores and quenchers, for use in a wide range of diagnostic platforms.
Quantitative Performance of PNA-Based Assays
The superior properties of PNA translate into enhanced performance in various molecular diagnostic applications. The following tables summarize key quantitative data, offering a comparison of PNA-based methods with traditional DNA-based assays where available.
| Parameter | PNA Probe | DNA Probe | Target | Assay Platform | Reference |
| Binding Affinity (Kd) | ~5 nM | - | DNA | Surface Plasmon Resonance (SPR) | |
| Melting Temperature (Tm) | 31°C (6-mer) | <10°C (6-mer) | DNA | - | |
| Probe Length | 12-14 bases | >20 bases | DNA | Molecular Beacons |
Table 1: Comparison of PNA and DNA Probe Characteristics. This table highlights the higher binding affinity and thermal stability of PNA probes compared to their DNA counterparts, allowing for the use of shorter probes.
| Application | Target | Detection Limit (LOD) | Key Feature | Reference |
| PNA PCR Clamping | KRAS mutations | 0.03% mutant allele | High sensitivity for rare mutations | |
| PNA-mediated RT-qPCR | SARS-CoV-2 N gene | 6.7 RNA copies/μL | Enhanced specificity | |
| PNA-FISH | Bacteria in blood culture | ~10^4 organisms/mL | Rapid identification | |
| PNA-based Biosensor | Dengue virus DNA | 0.12 μM | Colorimetric detection | |
| PNA-based Biosensor | miRNA-492 | 6 nM | Electrochemical detection | |
| PNA-based Biosensor | miRNA-21 | 250 fM | Fluorescence detection | |
| PNA Microarray | E. coli DNA | - | High specificity for single base mismatches |
Table 2: Performance of PNA in Various Diagnostic Applications. This table showcases the impressive limits of detection achieved with different PNA-based diagnostic technologies for a range of targets.
Key Applications and Experimental Protocols
PNA has been successfully integrated into a variety of molecular diagnostic platforms. This section details the methodologies for three key applications: PNA PCR Clamping, PNA Fluorescence In Situ Hybridization (FISH), and PNA-based Biosensors.
PNA PCR Clamping for Mutation Detection
PNA-mediated PCR clamping is a powerful technique for the detection of rare mutations, such as single nucleotide polymorphisms (SNPs), in a high background of wild-type DNA. A PNA probe designed to be perfectly complementary to the wild-type sequence binds tightly to it, thereby blocking primer annealing or polymerase extension and suppressing its amplification. This allows for the preferential amplification of mutant sequences that have a mismatch with the PNA clamp.
Experimental Protocol: PNA PCR Clamping
This protocol is a general guideline and may require optimization for specific targets and primers.
-
PNA Probe Preparation:
-
Resuspend lyophilized PNA in sterile, nuclease-free water to a stock concentration of 50 µM.
-
Heat at 60°C for 10 minutes to ensure complete dissolution.
-
Store aliquots at -20°C.
-
-
PCR Reaction Setup (50 µL total volume):
-
25 µL 2x PCR Master Mix
-
2 µL Forward Primer (5 µM stock, final concentration 0.2 µM)
-
2 µL Reverse Primer (5 µM stock, final concentration 0.2 µM)
-
2.5 µL PNA Blocker (5 µM stock, final concentration 0.25 µM)
-
20 ng DNA template
-
Nuclease-free water to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 3 minutes
-
30-40 cycles of:
-
Denaturation: 94°C for 15-20 seconds
-
PNA Clamping: 70-80°C for 10-30 seconds
-
Primer Annealing: 55-60°C for 10-30 seconds
-
Extension: 68-72°C for 15-60 seconds
-
-
Final Extension: 72°C for 10 minutes
-
Hold at 4°C
-
-
Analysis:
-
Analyze 5 µL of the PCR product by agarose (B213101) gel electrophoresis.
-
For mutation identification, the amplified product can be purified and sequenced.
-
PNA Fluorescence In
The Stability of PNA-DNA Duplexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and techniques used to assess the stability of Peptide Nucleic Acid (PNA)-DNA duplexes. PNA, a synthetic DNA analog with a neutral peptide-like backbone, exhibits unique hybridization properties, making it a valuable tool in various research and therapeutic applications. Understanding the stability of PNA-DNA hybrids is crucial for the design and implementation of PNA-based technologies, from diagnostic probes to antigene and antisense therapies.
Quantitative Analysis of PNA-DNA Duplex Stability
The stability of a PNA-DNA duplex is commonly characterized by its melting temperature (Tm), binding affinity (Kd or Kb), and thermodynamic parameters (ΔG°, ΔH°, and ΔS°). These parameters are influenced by factors such as sequence composition, length, presence of mismatches, and ionic strength of the surrounding medium.
Melting Temperature (Tm) Data
The melting temperature is the temperature at which half of the duplex molecules dissociate into single strands. A higher Tm indicates greater thermal stability.
| PNA Sequence (5'-3') | DNA Sequence (5'-3') | Tm (°C) | Conditions | Reference |
| H-T10-LysNH2 | 5'-A10-3' | 48.5 | 10 mM NaH2PO4, 0.1 M NaCl, pH 7.0 | [1][2] |
| H-TGT TTA TGT-LysNH2 | 5'-ACA TAA ACA-3' | 61.2 | 10 mM NaH2PO4, 0.1 M NaCl, pH 7.0 | [1][2] |
| H-GTG AAT TGT-LysNH2 | 5'-ACA ATT CAC-3' | 68.4 | 10 mM NaH2PO4, 0.1 M NaCl, pH 7.0 | [1][2] |
| PNA(GA) | 5'-ATGCGAATGC-3' | 66.5 | 10 mM sodium phosphate, 0.1 M NaCl, 0.1 mM EDTA, pH 7.0 | [1] |
| PNA(CG) | 5'-ATGCCGATGC-3' | 63.3 | 10 mM sodium phosphate, 0.1 M NaCl, 0.1 mM EDTA, pH 7.0 | [1] |
Binding Affinity (Kd/Kb) Data
The equilibrium dissociation constant (Kd) or binding constant (Kb = 1/Kd) is a measure of the binding affinity between the PNA and DNA strands at a specific temperature. A lower Kd or a higher Kb indicates a stronger interaction.
| PNA Sequence | DNA Sequence | Method | Kb (M⁻¹) | Kd (M) | Conditions | Reference |
| PNA(TT) | 5'-ATGCTTATGC-3' | ITC | 1.8 x 10⁶ | 5.6 x 10⁻⁷ | 10 mM sodium phosphate, 0.1 M NaCl, 0.1 mM EDTA, pH 7.0, 24°C | [1][3][4] |
| PNA(GA) | 5'-ATGCGAATGC-3' | ITC | 4.15 x 10⁷ | 2.4 x 10⁻⁸ | 10 mM sodium phosphate, 0.1 M NaCl, 0.1 mM EDTA, pH 7.0, 24°C | [1][3][4] |
| PNA(CG) | 5'-ATGCCGATGC-3' | ITC | 2.56 x 10⁷ | 3.9 x 10⁻⁸ | 10 mM sodium phosphate, 0.1 M NaCl, 0.1 mM EDTA, pH 7.0, 24°C | [1][3][4] |
| 15-mer PNA | Complementary DNA | SPR | - | ~5 x 10⁻⁹ | Not specified | [5] |
| 11-mer PNA (mismatched) | Complementary DNA | Affinity Electrophoresis | - | 10⁻⁷ | Not specified | [6] |
Thermodynamic Parameters
Isothermal titration calorimetry (ITC) allows for the direct determination of the enthalpy (ΔH°) and entropy (ΔS°) of binding, from which the Gibbs free energy (ΔG°) can be calculated (ΔG° = ΔH° - TΔS°). These parameters provide insight into the driving forces of duplex formation.
| PNA/DNA Duplex | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Conditions | Reference |
| PNA(TT)/DNA | -35.9 | -111 | -75.1 | 10 mM sodium phosphate, 0.1 M NaCl, 0.1 mM EDTA, pH 7.0, 24°C | [1][3][4] |
| PNA(GA)/DNA | -43.4 | -89 | -45.6 | 10 mM sodium phosphate, 0.1 M NaCl, 0.1 mM EDTA, pH 7.0, 24°C | [1][3][4] |
| PNA(CG)/DNA | -42.1 | -194 | -151.9 | 10 mM sodium phosphate, 0.1 M NaCl, 0.1 mM EDTA, pH 7.0, 24°C | [1][3][4] |
| 6-20 bp PNA/DNA | -6.5 ± 0.3 per bp | - | - | Not specified | [6] |
Experimental Protocols
Detailed methodologies are essential for obtaining reproducible and reliable data on PNA-DNA duplex stability. This section outlines the core experimental protocols for the most common techniques.
UV-Melting Analysis for Tm Determination
This method relies on the hyperchromic effect, where the absorbance of a DNA solution at 260 nm increases as the duplex denatures into single strands.
Protocol:
-
Sample Preparation:
-
Prepare stock solutions of the PNA and complementary DNA oligonucleotides in the desired buffer (e.g., 10 mM sodium phosphate, 0.1 M NaCl, pH 7.0).
-
Determine the concentration of each stock solution using their respective molar extinction coefficients at 260 nm.
-
Mix equimolar amounts of the PNA and DNA solutions to the desired final concentration (typically 1-5 µM).
-
Anneal the sample by heating to 90°C for 5 minutes and then slowly cooling to room temperature.
-
-
UV Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Transfer the annealed sample to a quartz cuvette with a 1 cm path length.
-
Equilibrate the sample at the starting temperature (e.g., 20°C).
-
Record the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 1°C/min) up to a final temperature where the duplex is fully denatured (e.g., 95°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to obtain the melting curve.
-
The melting temperature (Tm) is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during the binding of a titrant (in the syringe) to a macromolecule (in the sample cell).
Protocol:
-
Sample Preparation:
-
Prepare solutions of PNA and DNA in the same buffer batch to minimize heats of dilution (e.g., 10 mM sodium phosphate, 0.1 M NaCl, 0.1 mM EDTA, pH 7.0).
-
Degas both solutions to prevent bubble formation during the experiment.
-
Accurately determine the concentrations of both PNA and DNA solutions.
-
Typically, the DNA solution (e.g., 10-20 µM) is placed in the sample cell, and the PNA solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
-
ITC Measurement:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection (e.g., 0.5 µL) followed by a series of subsequent injections (e.g., 2 µL each) with a defined spacing between injections (e.g., 150 seconds) to allow for re-equilibration.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of PNA to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Kb), stoichiometry (n), and enthalpy of binding (ΔH°). The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated.
-
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the PNA probe onto the activated surface via amine coupling. The PNA should ideally have a primary amine (e.g., from a terminal lysine) for efficient coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Measurement:
-
Inject a series of concentrations of the complementary DNA analyte over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram for each concentration. The sensorgram consists of an association phase (analyte injection) and a dissociation phase (buffer flow).
-
-
Data Analysis:
-
Globally fit the association and dissociation curves from all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).
-
Visualizing PNA-DNA Interactions and Experimental Workflows
Visual diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using the DOT language and rendered with Graphviz.
Mechanism of PNA-Mediated Transcription Inhibition
PNAs can be designed to bind to specific DNA sequences within a gene's promoter or coding region, thereby physically blocking the binding of transcription factors or RNA polymerase and inhibiting gene expression.
Experimental Workflow for UV-Melting Analysis
This diagram illustrates the sequential steps involved in determining the melting temperature of a PNA-DNA duplex using UV-Vis spectrophotometry.
Experimental Workflow for Isothermal Titration Calorimetry
This diagram outlines the process of obtaining thermodynamic data for PNA-DNA binding using ITC.
Logical Relationships in SPR Experiment
This diagram illustrates the key steps and their relationships in an SPR experiment to determine PNA-DNA binding kinetics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. Thermodynamics of sequence-specific binding of PNA to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Peptide Nucleic Acid (PNA) Fluorescence In Situ Hybridization (FISH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide Nucleic Acid (PNA) probes have emerged as powerful tools in fluorescence in situ hybridization (FISH), offering significant advantages over traditional DNA probes.[1][2][3][4] PNA possesses a synthetic peptide-like backbone composed of repeating N-(2-aminoethyl)-glycine units, which is uncharged.[3][5] This neutral backbone allows for stronger and more specific binding to complementary nucleic acid sequences with higher thermal stability compared to DNA/DNA or DNA/RNA duplexes.[3] Consequently, PNA-FISH provides enhanced specificity, greater stability, and often requires shorter hybridization times.[6] These characteristics make PNA-FISH a valuable technique for a wide range of applications, including the detection of specific DNA sequences, chromosome analysis, and the identification of microorganisms.[2][5][7][8][9]
Advantages of PNA Probes in FISH:
-
High Specificity and Affinity: The neutral backbone of PNA reduces electrostatic repulsion, leading to stronger and more stable hybridization to target DNA or RNA sequences.[1][4] This results in lower background signals and higher signal-to-noise ratios.[2][6]
-
Rapid Hybridization: PNA probes exhibit faster binding kinetics, which can significantly shorten the overall hybridization time compared to conventional FISH protocols.[2][6][7]
-
Excellent Stability: PNA probes are resistant to degradation by nucleases and proteases, ensuring their integrity throughout the experimental procedure.[6]
-
Improved Penetration: The relatively small size of PNA probes facilitates efficient penetration into cells and tissues.[2][3][7]
-
Low Ionic Strength Requirements: Hybridization can be performed under low ionic strength conditions, which disfavors the reannealing of complementary genomic strands and promotes probe binding.[1][4]
Principle of PNA-FISH
PNA-FISH utilizes fluorescently labeled PNA probes that are designed to be complementary to a specific target sequence within the DNA or RNA of a cell. The process involves permeabilizing the cells to allow the probe to enter, followed by a hybridization step where the probe binds to its target. The unbound probes are then washed away, and the fluorescent signal from the hybridized probes is visualized using a fluorescence microscope.
References
- 1. PNA FISH Probes [biosyn.com]
- 2. pnabio.com [pnabio.com]
- 3. eurogentec.com [eurogentec.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. PNA Probes - Creative Peptides [pna.creative-peptides.com]
- 6. PNA-FISH for Gene Detection - Creative Peptides [creative-peptides.com]
- 7. pnabio.com [pnabio.com]
- 8. PNA-based fluorescence in situ hybridization for identification of bacteria in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PNA-FISH | wein.plus Lexicon [glossary.wein.plus]
Application Notes and Protocols for PNA-Based PCR Clamping Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the use of Peptide Nucleic Acid (PNA)-based PCR clamping. This powerful technique enhances the sensitivity of PCR assays for detecting low-abundance DNA sequences, such as somatic mutations in cancer, by selectively inhibiting the amplification of wild-type alleles.
Introduction to PNA-Based PCR Clamping
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral polyamide backbone, which allows it to bind to complementary DNA or RNA with high affinity and specificity.[1][2] In PNA-based PCR clamping, a PNA oligomer is designed to be perfectly complementary to a wild-type DNA sequence. This PNA "clamp" binds tightly to the wild-type template, obstructing primer binding or polymerase extension, thereby suppressing its amplification during PCR.[1][3][4][5] This selective inhibition, or "clamping," enables the preferential amplification of mutant sequences that have a mismatch to the PNA clamp, allowing for the detection of rare genetic variants with high sensitivity.[3][4]
The higher thermal stability of PNA-DNA duplexes compared to DNA-DNA duplexes is a key feature of this technique.[1][3] PNA is also not recognized by DNA polymerases and cannot act as a primer.[1][2] This method is particularly valuable in cancer research and diagnostics for the early detection of mutations, monitoring disease progression, and identifying drug resistance markers.[3][4]
Experimental Workflow
The general workflow for a PNA-based PCR clamping experiment involves careful PNA design, optimization of PCR conditions, and subsequent analysis of the amplified products.
Detailed Experimental Protocol
This protocol provides a general framework for PNA-PCR clamping. Optimization of specific parameters, such as PNA concentration and annealing temperatures, is crucial for successful implementation.
PNA and Primer Design
-
PNA Design: Design a PNA oligomer (typically 15-20 bases) that is perfectly complementary to the wild-type sequence intended for clamping. The PNA binding site can either overlap with a primer binding site (competitive clamping) or be located between the forward and reverse primer binding sites (elongation arrest).[1][2][6] The melting temperature (Tm) of the PNA-DNA duplex should be significantly higher than that of the corresponding DNA-DNA duplex. Online tools can assist in PNA design, considering parameters like purine (B94841) content and self-complementarity.[7][8]
-
Primer Design: Design PCR primers that flank the target region containing the mutation. Standard primer design guidelines should be followed.
PCR Reaction Setup
The following table provides a typical component list for a PNA-PCR clamping reaction.
| Component | Recommended Concentration/Amount |
| PCR Buffer (with MgCl₂) | 1X |
| dNTPs | 200 µM each |
| Forward Primer | 0.2 - 0.5 µM |
| Reverse Primer | 0.2 - 0.5 µM |
| PNA Clamp | 0.5 - 10 µM (optimization required)[6][9] |
| Taq DNA Polymerase | 1-2 units |
| DNA Template | 10-100 ng |
| Nuclease-Free Water | to final volume (e.g., 25 µL) |
Table 1: Recommended PCR Reaction Components.
Thermal Cycling Conditions
A key modification to a standard PCR protocol is the inclusion of a specific PNA annealing step at a temperature that allows the PNA to bind to the wild-type DNA but is typically too high for the PCR primers to anneal efficiently.
| Step | Temperature (°C) | Duration (seconds) | Cycles |
| Initial Denaturation | 95 | 120-300 | 1 |
| Denaturation | 94-95 | 20-30 | |
| PNA Annealing (Clamping) | 65-80 (optimization required)[9] | 30-60 | 30-40 |
| Primer Annealing | 50-60 | 30 | |
| Extension | 72 | 30-60 | |
| Final Extension | 72 | 300 | 1 |
| Hold | 4 | ∞ | 1 |
Table 2: Example Thermal Cycling Protocol with a PNA Clamping Step.
Note: The optimal PNA annealing temperature is typically set about 5-10°C below the predicted Tm of the PNA-DNA duplex.[6][9]
Data Presentation and Interpretation
The effectiveness of PNA clamping can be assessed by comparing the amplification of wild-type and mutant alleles. The sensitivity of the assay is often determined by analyzing serial dilutions of mutant DNA in a background of wild-type DNA.
| Target Gene | Mutation | Detection Sensitivity (% Mutant Allele) | Reference |
| KRAS | Codon 12 | 0.001% | [3][10] |
| KRAS | Codon 12/13 | 0.5% | [3] |
| EGFR | - | Not specified | [3] |
| p53 | Exon 7 | 0.5% | [3][6] |
| JAK2 | V617F | 0.05% | [11] |
Table 3: Reported Sensitivities of PNA-PCR Clamping for Various Gene Mutations.
Mechanism of PNA Clamping
There are two primary mechanisms by which PNA clamps inhibit PCR amplification of the wild-type sequence:
-
Competitive Clamping: The PNA is designed to bind to a sequence that overlaps with one of the primer binding sites. Due to its higher affinity, the PNA outcompetes the primer for binding to the wild-type template, thus preventing the initiation of DNA synthesis.[1][4]
-
Elongation Arrest: The PNA binds to a sequence located between the forward and reverse primer binding sites. When the DNA polymerase extends from the primer, it encounters the PNA-DNA duplex and is unable to proceed, effectively arresting the elongation step.[1][3][4]
Applications
PNA-based PCR clamping has a wide range of applications in molecular biology and diagnostics:
-
Somatic Mutation Detection: Identifying low-frequency cancer-associated mutations in genes such as KRAS, EGFR, p53, and JAK2.[3][11]
-
Infectious Disease Diagnostics: Detecting drug-resistant microbial strains.
-
Metagenomics: Suppressing the amplification of abundant host DNA (e.g., 18S rRNA) to enrich for microbial sequences.[7][9]
-
Non-invasive Prenatal Testing: Detecting fetal genetic abnormalities in maternal plasma.
-
Enrichment of Rare Alleles: Selectively amplifying rare genetic variants for subsequent analysis.[9]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No amplification of mutant DNA | PNA concentration is too high, leading to non-specific clamping. | Decrease the PNA concentration in increments. |
| PNA annealing temperature is too low, allowing binding to the mutant allele. | Increase the PNA annealing temperature in 1-2°C increments. | |
| Amplification of wild-type DNA | PNA concentration is too low. | Increase the PNA concentration. |
| PNA annealing temperature is too high, preventing efficient PNA binding. | Lower the PNA annealing temperature. | |
| PNA design is suboptimal. | Re-design the PNA with a higher Tm or to a different target site. | |
| Non-specific amplification | Primer annealing temperature is too low. | Increase the primer annealing temperature. |
| Primer design is not optimal. | Design new primers with higher specificity. |
Table 4: Common Troubleshooting Scenarios in PNA-PCR Clamping.
References
- 1. Peptide Nucleic Acid-Mediated PCR Clamping as a Useful Supplement in the Determination of Microbial Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single base pair mutation analysis by PNA directed PCR clamping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caister.com [caister.com]
- 7. gage.mcb.uconn.edu [gage.mcb.uconn.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. PCR Blockers for Mutation Detection | PNA Bio [pnabio.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of a Low-Cost, Sensitive PNA Clamping PCR Method for JAK2 V617F Variant Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Peptide Nucleic Acids (PNA) in Microbial Identification: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapid and accurate identification of microorganisms is paramount in clinical diagnostics, pharmaceutical manufacturing, and environmental monitoring. Traditional culture-based methods, while considered a gold standard, are often time-consuming. Molecular techniques have revolutionized microbial identification, and among these, Peptide Nucleic Acid (PNA)-based assays have emerged as a powerful tool. PNA, a synthetic DNA mimic with a neutral polyamide backbone, offers distinct advantages over traditional DNA probes, including higher binding affinity and specificity, resistance to enzymatic degradation, and rapid hybridization kinetics.[1][2]
This document provides detailed application notes and protocols for the use of PNA in microbial identification, with a focus on PNA Fluorescence in situ Hybridization (PNA-FISH). It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals.
I. Application Notes
Principles of PNA-Based Microbial Identification
PNA probes are synthetic oligonucleotides where the sugar-phosphate backbone of DNA is replaced by a repeating N-(2-aminoethyl)glycine backbone. This neutral backbone eliminates the electrostatic repulsion that occurs between negatively charged DNA/RNA probes and target rRNA, leading to several advantageous properties:
-
High Affinity and Specificity: PNA probes bind to their complementary nucleic acid sequences with higher affinity than DNA probes. This allows for the use of shorter probes and enables the discrimination of even single-base mismatches, leading to high specificity.[1]
-
Rapid Hybridization: The lack of electrostatic repulsion results in faster hybridization kinetics, significantly reducing the time required for analysis compared to traditional FISH methods.[1]
-
Stability: PNA is resistant to degradation by nucleases and proteases, making PNA probes robust and stable under a wide range of experimental conditions.[2]
-
Improved Cell Penetration: The hydrophobic nature of PNA facilitates its diffusion across the cell walls of bacteria and yeasts, often without the need for harsh permeabilization steps.
The most common application of PNA in microbial identification is PNA-FISH. In this technique, fluorescently labeled PNA probes are used to target specific ribosomal RNA (rRNA) sequences within microbial cells. Since rRNA is abundant in viable microorganisms (up to 105 copies per cell), this method allows for the direct visualization and identification of target organisms without the need for prior cultivation or amplification.[3]
PNA Probe Design for Microbial Identification
The design of the PNA probe is critical for the success of any PNA-based assay. The following are key considerations for designing PNA probes targeting bacterial 16S rRNA:
-
Target Selection: The 16S rRNA gene is an ideal target due to its high copy number and the presence of both conserved and variable regions. Variable regions are targeted for species- or genus-specific identification, while conserved regions can be used for broader taxonomic classification (e.g., universal bacteria probes).
-
Probe Length: PNA probes are typically 13-18 nucleotides in length. This length is sufficient to ensure specificity while being short enough to facilitate rapid hybridization and cell penetration.[4]
-
Sequence Specificity: The probe sequence must be unique to the target organism(s) and should not have significant homology to the rRNA of non-target organisms that may be present in the sample. Publicly available databases such as the Ribosomal Database Project (RDP) and NCBI BLAST can be used to check for potential cross-reactivity.[5]
-
Melting Temperature (Tm): The Tm of the PNA-RNA duplex should be calculated to optimize hybridization and wash temperatures. The high affinity of PNA binding generally results in a higher Tm compared to DNA-RNA duplexes of the same sequence.
-
Accessibility of the Target Site: The secondary structure of the rRNA can sometimes hinder probe binding. While PNA probes can access some sites that are inaccessible to DNA probes, it is still advisable to target regions known to be accessible.
-
Fluorophore Labeling: PNA probes are typically labeled with a fluorescent dye (e.g., fluorescein, rhodamine, or cyanine (B1664457) dyes) at the N- or C-terminus to enable detection by fluorescence microscopy.[1]
Applications of PNA in Microbial Identification
PNA-FISH is a rapid and highly specific method for the identification of bacteria and yeast directly from clinical samples (such as positive blood cultures), food, and environmental samples.[6] It offers a significant time advantage over traditional culture methods, with results typically available within 1.5 to 3 hours.[7] This rapid turnaround time can have a major impact on patient management by enabling the early administration of appropriate antimicrobial therapy.
Multiplex PNA-FISH: By using multiple PNA probes, each labeled with a different colored fluorophore, it is possible to simultaneously detect and differentiate several microbial species within the same sample.[8] This is particularly useful for the analysis of polymicrobial infections or complex microbial communities.
Beyond FISH, PNA can be utilized in PCR-based applications. PNA-clamp PCR is a technique used to selectively inhibit the amplification of a specific DNA sequence. A PNA oligomer designed to be complementary to a wild-type sequence can bind to it and block primer annealing or polymerase extension. This is particularly useful for:
-
Detection of low-abundance mutants: By clamping the amplification of the wild-type allele, PNA-clamp PCR can enrich for and detect rare mutations, such as those conferring antibiotic resistance.
-
Reducing host DNA contamination in metagenomic studies: In studies of host-associated microbiomes, a significant portion of sequencing reads can originate from the host's mitochondrial or plastid rRNA genes. PNA clamps can be designed to block the amplification of these host sequences, thereby enriching for microbial 16S rRNA gene sequences.
II. Quantitative Data
The performance of PNA-FISH has been evaluated in numerous studies. The following tables summarize the sensitivity, specificity, and accuracy of PNA-FISH for the identification of various microorganisms from clinical samples, primarily positive blood cultures.
| Target Organism | PNA-FISH Assay | Number of Samples | Sensitivity (%) | Specificity (%) | Accuracy (%) | Reference |
| Staphylococcus aureus | Commercial PNA-FISH | >1000 (pooled studies) | 97-100 | 90-100 | Not Reported | [7] |
| Coagulase-negative staphylococci | Commercial PNA-FISH | >1000 (pooled studies) | 97-100 | 90-100 | Not Reported | [7] |
| Enterococcus faecalis | Commercial PNA-FISH | >1000 (pooled studies) | 97-100 | 90-100 | Not Reported | [7] |
| Escherichia coli | Commercial PNA-FISH | >1000 (pooled studies) | 97-100 | 90-100 | Not Reported | [7] |
| Pseudomonas aeruginosa | Commercial PNA-FISH | >1000 (pooled studies) | 97-100 | 90-100 | Not Reported | [7] |
| Klebsiella pneumoniae | Commercial PNA-FISH | >1000 (pooled studies) | 97-100 | 90-100 | Not Reported | [7] |
| Candida albicans | Commercial PNA-FISH | >1000 (pooled studies) | 97-100 | 90-100 | Not Reported | [7] |
| Candida glabrata | Commercial PNA-FISH | >1000 (pooled studies) | 97-100 | 90-100 | Not Reported | [7] |
| Gram-positive bacteria (general) | PNA-FISH | 73 | 100 | Not Reported | 100 | [9] |
| Gram-negative bacteria (general) | PNA-FISH | 73 | 100 | Not Reported | 100 | [9] |
| Candida species | PNA-FISH | 11 | 90.9 | Not Reported | 90.9 | [9] |
| Helicobacter pylori (clarithromycin resistance) | PNA-FISH | 33 | 100 | 100 | 100 | [10] |
| Parameter | PNA-FISH | Standard Culture | Time Saved (hours) | Reference |
| Time to Identification (Blood Cultures) | 11.2 hours (average) | 83.6 hours (average) | 72.4 | [9] |
| Time to Identification (Peritoneal Fluid) | 16.4 hours (average) | 87.4 hours (average) | 71.0 | [9] |
III. Experimental Protocols
PNA-FISH Protocol for Microbial Identification from Positive Blood Cultures
This protocol is a generalized procedure based on commonly used PNA-FISH kits and published methods.[1]
-
PNA-FISH probe (fluorescently labeled)
-
Fixation Solution
-
Hybridization Solution
-
Wash Solution (and wash buffer concentrate)
-
Mounting Medium
-
Microscope slides with wells
-
Coverslips
-
Pipettes and tips
-
Water bath or incubator set to 55°C
-
Staining dishes
-
Fluorescence microscope with appropriate filters
-
Preparation of Reagents:
-
Prepare working strength Wash Solution by diluting the concentrate with deionized water according to the manufacturer's instructions.
-
Pre-warm the Wash Solution in a staining dish in a 55°C water bath.
-
Pre-warm the hybridization solution and PNA probe to room temperature.
-
-
Smear Preparation and Fixation:
-
Add one drop of Fixation Solution to a well on the microscope slide.
-
Aseptically transfer a small drop (approximately 10 µL) of the positive blood culture to the Fixation Solution and gently mix.
-
Allow the smear to air dry completely.
-
Fix the smear by either heat fixation (e.g., on a slide warmer at 60°C for 10 minutes) or methanol (B129727) fixation (immerse in methanol for 1 minute and air dry).
-
-
Hybridization:
-
Add one drop of the PNA probe in hybridization solution to the fixed smear.
-
Cover the well with a coverslip, avoiding air bubbles.
-
Place the slide in a pre-warmed humidified chamber and incubate at 55°C for 30-90 minutes.
-
-
Washing:
-
Carefully immerse the slide in the pre-warmed Wash Solution to remove the coverslip.
-
Incubate the slide in the Wash Solution at 55°C for 30 minutes.
-
Remove the slide and allow it to air dry completely in the dark.
-
-
Mounting and Visualization:
-
Add one drop of Mounting Medium to the smear and cover with a coverslip.
-
Examine the slide under a fluorescence microscope using the appropriate filter set for the fluorophore on the PNA probe.
-
Positive results are indicated by the presence of brightly fluorescent cells with the expected morphology.
-
PNA-Clamp PCR Protocol (General Outline)
This protocol provides a general framework for performing PNA-clamp PCR. Optimization of PNA concentration and annealing temperature is crucial for successful clamping.
-
DNA template (containing a mix of target and non-target sequences)
-
PCR primers (forward and reverse)
-
PNA clamp oligomer
-
DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Reaction Setup:
-
Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers, and DNA polymerase.
-
Add the DNA template to the PCR tubes.
-
Add the PNA clamp to the reaction mixture. The optimal concentration of the PNA clamp typically ranges from 2 to 10 times the concentration of the primers and needs to be determined empirically.
-
-
PCR Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 95°C for 30 seconds.
-
PNA Annealing (Clamping Step): 70-78°C for 30 seconds. This step allows the PNA to bind to its target before the primers. The temperature should be optimized based on the Tm of the PNA-DNA duplex.
-
Primer Annealing: 50-65°C for 30 seconds. This temperature should be optimized for the specific primer pair.
-
Extension: 72°C for a duration dependent on the amplicon size.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis of Results:
-
Analyze the PCR products by gel electrophoresis, sequencing, or other downstream applications to confirm the selective amplification of the desired target sequence.
-
IV. Visualizations
Caption: Workflow of the Peptide Nucleic Acid Fluorescence in situ Hybridization (PNA-FISH) protocol.
References
- 1. opgen.com [opgen.com]
- 2. Design and evaluation of 16S rRNA-targeted peptide nucleic acid probes for whole-cell detection of members of the genus Listeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pacb.com [pacb.com]
- 5. Targeting Species-Specific Low-Affinity 16S rRNA Binding Sites by Using Peptide Nucleic Acids for Detection of Legionellae in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PNA FISH: an intelligent stain for rapid diagnosis of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of indicator microorganisms using a standardized PNA FISH method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid identification of bacteria and candida using pna-fish from blood and peritoneal fluid cultures: a retrospective clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PNA-FISH as a new diagnostic method for the determination of clarithromycin resistance of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Specific mRNA in Cells using Peptide Nucleic Acids (PNA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, a feature that confers unique hybridization characteristics. This neutrality eliminates the electrostatic repulsion inherent in DNA/RNA hybrids, leading to stronger and more specific binding to target nucleic acid sequences. These properties make PNA probes a powerful tool for the in situ detection of specific messenger RNA (mRNA) molecules within cells, offering significant advantages over traditional DNA-based probes. This document provides detailed application notes, experimental protocols, and comparative data for the utilization of PNA-based fluorescence in situ hybridization (PNA-FISH) in cellular mRNA analysis.
Advantages of PNA Probes for mRNA Detection
PNA probes offer several key advantages over conventional DNA probes for FISH applications:
-
Higher Binding Affinity: The neutral backbone of PNA results in a higher melting temperature (Tm) of PNA/RNA duplexes compared to DNA/RNA duplexes, with an increase of approximately 1°C per basepair. This allows for the use of shorter probes (typically 12-18 bases) while maintaining high affinity.[1]
-
Enhanced Specificity: PNA probes exhibit greater sensitivity to mismatches in the target sequence. A single mismatch in a PNA/DNA duplex can lower the Tm by as much as 15°C, compared to a 10°C reduction for a DNA/DNA duplex.[2] This high specificity enables the discrimination of closely related mRNA sequences.
-
Faster Hybridization Kinetics: The lack of electrostatic repulsion allows PNA probes to hybridize to their target sequences more rapidly than DNA probes.[3][4] This can significantly shorten experimental timelines.
-
Increased Stability: PNAs are resistant to degradation by nucleases and proteases, making them highly stable in the cellular environment and during experimental procedures.[3]
-
Improved Signal-to-Noise Ratio: The strong and specific binding of PNA probes often results in lower background signals and a higher signal-to-noise ratio compared to DNA probes.[3][4]
Data Presentation: PNA vs. DNA Probes for mRNA Detection
The following table summarizes the key performance characteristics of PNA probes in comparison to traditional DNA probes for mRNA detection in cells. While direct quantitative comparisons can be target and cell-type dependent, the data below reflects generally observed trends and specific examples found in the literature.
| Parameter | PNA Probes | DNA Probes | References |
| Probe Length | 12 - 18 nucleotides | 20 - 40 nucleotides | [1] |
| Binding Affinity (Tm) | Higher (approx. 1°C increase per basepair vs. DNA/DNA) | Lower | [1] |
| Mismatch Discrimination | High (ΔTm up to -15°C for a single mismatch) | Moderate (ΔTm approx. -10°C for a single mismatch) | [2] |
| Hybridization Time | Shorter (e.g., 1-2 hours) | Longer (often requires overnight incubation) | [3][5] |
| Signal-to-Noise Ratio | Higher | Lower | [3][4] |
| Limit of Detection | High sensitivity (e.g., 0.39 fmol for HER2 mRNA) | Variable, generally lower sensitivity | [6] |
| Stability | High (resistant to nucleases and proteases) | Susceptible to nuclease degradation | [3] |
Experimental Protocols
This section provides a detailed protocol for the detection of a specific mRNA in cultured cells using PNA-FISH.
I. PNA Probe Design Guidelines
Proper probe design is critical for the success of PNA-FISH experiments. Key considerations include:
-
Length: An optimal length of 12-18 bases is recommended for most applications.[1]
-
Sequence Selection:
-
Target a unique region of the mRNA to avoid cross-hybridization with other transcripts.
-
Avoid regions with significant secondary structure.
-
Limit purine (B94841) content, especially stretches of guanine, to prevent aggregation. A general rule is to have no more than 7 purines in any 10-base stretch.[1]
-
Avoid self-complementary sequences that can lead to probe self-dimerization.[1]
-
-
Labeling: Probes are typically labeled with a fluorescent dye at the 5' or 3' end. A variety of fluorophores are commercially available.
II. Detailed PNA-FISH Protocol for Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types and mRNA targets.
Materials:
-
Cultured cells on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Ethanol (B145695) series (70%, 85%, 100%)
-
PNA probe, fluorescently labeled
-
Hybridization Buffer: 20 mM Tris-HCl (pH 7.4), 60% formamide, 2x SSC, 0.1 µg/µL salmon sperm DNA[5][7]
-
Wash Solution I: 2x SSC with 0.1% Tween-20
-
Wash Solution II: 0.2x SSC
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Preparation and Fixation: a. Culture cells to the desired confluency on sterile glass coverslips in a petri dish. b. Aspirate the culture medium and wash the cells twice with PBS. c. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. Incubate the fixed cells with Permeabilization Solution (0.1% Triton X-100 in PBS) for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
-
Dehydration: a. Dehydrate the cells by incubating for 2 minutes each in a series of cold ethanol solutions: 70%, 85%, and 100%.[7] b. Air dry the coverslips completely.
-
Hybridization: a. Prepare the hybridization mix by diluting the PNA probe to the desired final concentration (typically 200-500 nM) in the Hybridization Buffer.[5][8] b. Pre-warm the hybridization mix to 85°C for 5 minutes.[5] c. Apply the hybridization mix to the coverslip, ensuring the cell monolayer is completely covered. d. Place the coverslip in a humidified chamber. e. Denature the cellular RNA by incubating at 85°C for 10 minutes.[5][8] f. Transfer the humidified chamber to a 37°C incubator and hybridize for 1-2 hours.
-
Washing: a. Carefully remove the coverslip from the hybridization chamber. b. Wash the coverslip twice with pre-warmed Wash Solution I (2x SSC, 0.1% Tween-20) at 55-60°C for 10 minutes each.[5] c. Wash the coverslip once with Wash Solution II (0.2x SSC) at room temperature for 5 minutes.
-
Counterstaining and Mounting: a. Incubate the coverslip with DAPI solution for 5-10 minutes at room temperature to stain the nuclei. b. Wash the coverslip briefly with PBS. c. Mount the coverslip onto a glass slide using an antifade mounting medium.
-
Imaging: a. Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DAPI.
III. Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient probe hybridization | Optimize hybridization temperature and time. Ensure correct probe concentration. |
| Low mRNA abundance | Consider using signal amplification techniques. | |
| RNA degradation | Use RNase-free reagents and techniques. | |
| Inadequate permeabilization | Optimize Triton X-100 concentration and incubation time. | |
| High Background | Non-specific probe binding | Increase the stringency of the wash steps (higher temperature, lower salt concentration). Include blocking agents in the hybridization buffer. |
| Autofluorescence of cells | Treat cells with a background reducing agent. Use a fluorophore with a longer emission wavelength. | |
| Photobleaching | Excessive exposure to excitation light | Minimize exposure time during imaging. Use an antifade mounting medium. |
Visualizations
Signaling Pathway: PNA-mRNA Interaction
The primary mechanism of PNA action in mRNA detection is through direct hybridization to the target sequence, acting as an antisense agent. This binding can sterically hinder the translation machinery, although for detection purposes, the key event is the stable formation of the PNA-mRNA duplex.
Caption: Mechanism of PNA probe binding to target mRNA.
Experimental Workflow: PNA-FISH for mRNA Detection
The following diagram illustrates the key steps in the PNA-FISH experimental workflow.
Caption: PNA-FISH experimental workflow for cellular mRNA detection.
Applications in Research and Drug Development
The ability to accurately detect and quantify specific mRNA transcripts within individual cells has significant implications for both basic research and therapeutic development.
-
Gene Expression Analysis: PNA-FISH allows for the spatial and quantitative analysis of gene expression at the single-cell level, providing insights into cellular heterogeneity and function.
-
Disease Diagnosis: The high specificity of PNA probes makes them ideal for the development of diagnostic assays for infectious diseases and cancer, where the detection of specific viral or oncogenic mRNAs is crucial.
-
Drug Development:
-
Target Validation: PNA-FISH can be used to confirm the expression of a target mRNA in a specific cell type or tissue before initiating a drug discovery program.
-
Pharmacodynamic Biomarkers: Changes in target mRNA levels in response to drug treatment can be monitored using PNA-FISH, providing a quantitative measure of drug efficacy.
-
Antisense Therapeutics: The fundamental principle of PNA-mRNA binding is the basis for antisense therapies, where PNA oligomers are designed to inhibit the translation of disease-causing mRNAs.
-
Conclusion
PNA-FISH is a robust and highly specific method for the detection of specific mRNA molecules in cells. The inherent advantages of PNA probes over traditional DNA probes, including higher binding affinity, faster hybridization, and enhanced stability, make them an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and guidelines provided in this document serve as a comprehensive resource for the successful implementation of this powerful technology.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Frontiers | Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques [frontiersin.org]
- 3. PNA-FISH for Gene Detection - Creative Peptides [creative-peptides.com]
- 4. PNA FISH Probes [biosyn.com]
- 5. pnabio.com [pnabio.com]
- 6. Development of Peptide Nucleic Acid Probes for Detection of the HER2 Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnabio.com [pnabio.com]
- 8. eurogentec.com [eurogentec.com]
PNA as a Molecular Tool for Gene Regulation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral N-(2-aminoethyl)glycine backbone, which confers unique properties making it a powerful tool for gene regulation studies.[1][2] Unlike natural nucleic acids, the uncharged backbone of PNA eliminates electrostatic repulsion, leading to stronger and more specific binding to complementary DNA and RNA sequences.[3] This increased binding affinity and stability, coupled with resistance to enzymatic degradation by nucleases and proteases, makes PNA an ideal candidate for antisense and antigene strategies aimed at modulating gene expression.[3] These application notes provide an overview of PNA's applications in gene regulation, quantitative data on its performance, detailed experimental protocols, and visualizations of its mechanisms of action.
Mechanisms of Gene Regulation by PNA
PNA can be designed to target specific gene sequences through two primary mechanisms:
-
Antisense Strategy: PNA oligomers bind to complementary sequences on messenger RNA (mRNA) transcripts. This binding can physically block the ribosome's progression along the mRNA or recruit cellular enzymes to degrade the mRNA, both of which inhibit protein translation.[3]
-
Antigene Strategy: PNA can bind to double-stranded DNA in the nucleus, forming a stable PNA-DNA-PNA triplex. This structure can interfere with transcription by physically blocking the binding of transcription factors or RNA polymerase to the gene's promoter region.[4]
Quantitative Data on PNA Performance
The efficacy of PNA as a gene-regulating tool is supported by quantitative data on its binding affinity, thermal stability, and gene silencing efficiency.
Table 1: Binding Affinity (Kd) of PNA to DNA and RNA
| PNA Target | Target Sequence | Method | Kd (nM) | Reference |
| DNA | 15-mer | SPR | ~5 | [5] |
| RNA | 10-mer | EMSA | 5.4 x 10-2 | [6] |
| DNA | 15-mer | SPR | 1.2 | [7] |
Table 2: Thermal Stability (Tm) of PNA-Containing Duplexes
| Duplex | Sequence | Tm (°C) | Conditions | Reference |
| PNA-DNA | 10 bp | 55.9 - 67.8 | 10 mM Na-phosphate (pH 7.0) | [8] |
| DNA-DNA | 10 bp | 44.9 - 53.5 | 10 mM Na-phosphate (pH 7.0) | [8] |
| PNA-RNA | 10-mer | >100 | Not specified | [9] |
| RNA-RNA | 10-mer | 69 | Not specified | [9] |
| PNA-DNA | 10-mer | 56 | Not specified | [9] |
Table 3: Gene Silencing Efficiency of Antisense PNA
| Target Gene | PNA Concentration | Cell Line | Knockdown Efficiency | Reference |
| c-myc | Not specified | Burkitt's lymphoma cells | Significant downregulation | [2] |
| mecA | Not specified | MRSA | mRNA level reduction | [3] |
| ftsZ | Not specified | S. aureus | Inhibition of cell division | [3] |
| GPR39 | Not specified | HeLa | Up to 70% | [10] |
| MGC29643 | Not specified | HeLa | Up to 70% | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of PNA-Peptide Conjugates
This protocol outlines the manual solid-phase synthesis of a PNA conjugated to a cell-penetrating peptide (CPP) using Fmoc/Bhoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc/Bhoc-protected PNA monomers
-
Fmoc-protected amino acids (for CPP)
-
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) or O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-diisopropylethylamine (DIEA)
-
2,5-lutidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
-
Acetic anhydride (B1165640) (Ac₂O)
-
Cleavage solution: 94% Trifluoroacetic acid (TFA), 1% Triisopropylsilane (TIPS), 2.5% 1,2-ethanedithiol (B43112) (EDT), 2.5% water
-
Ice-cold diethyl ether
-
50% Acetonitrile (B52724) in water with 0.1% TFA
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a disposable reaction vessel.[2]
-
First Monomer Coupling:
-
Activate the first Fmoc-protected amino acid (for the C-terminus of the peptide) or PNA monomer by adding PyAOP/HATU, DMF, and DIEA.[2][4]
-
Transfer the activated monomer solution to the resin and allow the coupling reaction to proceed for 30 minutes at room temperature.[2][4]
-
Wash the resin six times with a 50:50 mixture of DMF/DCM.[2]
-
-
Fmoc Deprotection:
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent PNA monomer and amino acid in the desired sequence.
-
After each coupling step, cap any unreacted amino functions using a solution of Ac₂O/lutidine/DMF for 5 minutes.[4]
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, wash the resin with DCM and dry it under vacuum.[2]
-
Add the cleavage solution to the resin and incubate for 2 hours at room temperature.[2][4]
-
Filter the resin and concentrate the filtrate under a stream of nitrogen.[4]
-
Precipitate the PNA-peptide conjugate in ice-cold diethyl ether and wash the pellet three times by centrifugation.[4]
-
-
Purification:
-
Dissolve the crude product in 50% acetonitrile in water with 0.1% TFA.
-
Purify the PNA-peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Cellular Delivery of PNA via Cell-Penetrating Peptides (CPPs)
This protocol describes the delivery of a PNA-CPP conjugate into cultured mammalian cells.[1][8]
Materials:
-
PNA-CPP conjugate
-
Cultured mammalian cells
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: One day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.[11]
-
Preparation of PNA-CPP Solution:
-
Dissolve the lyophilized PNA-CPP conjugate in sterile, nuclease-free water to create a stock solution.
-
On the day of transfection, dilute the PNA-CPP stock solution to the desired final concentration in serum-free medium.
-
-
Transfection:
-
Wash the cells once with PBS.
-
Remove the culture medium and replace it with the serum-free medium containing the PNA-CPP conjugate.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.[11]
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium.
-
Add complete culture medium to the cells.
-
Incubate the cells for 24-72 hours before proceeding with gene or protein expression analysis.
-
Protocol 3: Cellular Delivery of PNA via Lipofection
This protocol provides a method for delivering PNA into cells using a cationic lipid-based transfection reagent like Lipofectamine.[11][12]
Materials:
-
PNA oligomer
-
Cationic lipid transfection reagent (e.g., Lipofectamine 2000 or 3000)
-
Serum-free medium (e.g., Opti-MEM)
-
Cultured mammalian cells
-
Complete cell culture medium
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells one day prior to transfection to achieve 70-90% confluency at the time of transfection.[11][13]
-
Complex Formation:
-
In one tube, dilute the PNA oligomer in serum-free medium.[13]
-
In a separate tube, dilute the lipofection reagent in serum-free medium and incubate for 5 minutes at room temperature.[11][13]
-
Combine the diluted PNA and the diluted lipofection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[11]
-
-
Transfection:
-
Post-Transfection:
-
Remove the transfection medium and replace it with fresh, complete culture medium.[11]
-
Incubate the cells for 24-72 hours before analysis.
-
Protocol 4: Analysis of Gene Expression by RT-qPCR
This protocol details the measurement of target mRNA levels following PNA treatment using a two-step RT-qPCR method.[14][15]
Materials:
-
PNA-treated and control cells
-
RNA extraction kit
-
Reverse transcriptase and associated buffers/reagents
-
qPCR master mix (containing SYBR Green or a probe-based detection system)
-
Gene-specific forward and reverse primers for the target gene and a reference gene
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest the PNA-treated and control cells.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
The reaction typically includes the RNA template, reverse transcriptase, dNTPs, and primers (oligo(dT), random hexamers, or gene-specific primers).
-
Incubate the reaction according to the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the target gene or a reference gene, and the cDNA template.[16]
-
Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).[17][18]
-
Calculate the change in expression relative to the control sample using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).[17]
-
The fold change in gene expression is calculated as 2-ΔΔCt.[17]
-
Protocol 5: Analysis of Protein Expression by Western Blot
This protocol describes the detection and quantification of target protein levels after PNA treatment.[3]
Materials:
-
PNA-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Tris-glycine-SDS running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.[3]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.[3]
-
-
Detection and Quantification:
-
Incubate the membrane with ECL substrate.[5]
-
Capture the chemiluminescent signal using an imaging system.[5]
-
Quantify the band intensities using densitometry software.[19][20]
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression.[21]
-
Signaling Pathways and Experimental Workflows
PNA Mechanisms of Action
PNA Targeting of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. The p65 subunit is a key component of the canonical NF-κB pathway. PNA can be designed to target the mRNA of p65, thereby inhibiting its translation and blocking the downstream effects of NF-κB activation.[4][14][22]
PNA Targeting of the Bcl-2 Apoptosis Pathway
The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway. Anti-apoptotic members like Bcl-2 prevent apoptosis, and their overexpression is a hallmark of many cancers. PNA can be used as an antisense agent to downregulate the expression of Bcl-2, thereby promoting apoptosis in cancer cells.[23][24]
References
- 1. Cell-Penetrating Peptide-Mediated Delivery of Peptide Nucleic Acid (PNA) Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects in live cells of a c-myc anti-gene PNA linked to a nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-kappa B specific transcriptional activation by PNA strand invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. A structure-based model for the prediction of protein–RNA binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cellular Delivery of Peptide Nucleic Acid by Cell-Penetrating Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Antispacer peptide nucleic acids for sequence-specific CRISPR-Cas9 modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dataset for protein–RNA binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. health.uconn.edu [health.uconn.edu]
- 12. A structure-based benchmark for protein–protein binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Are qPCR and RT-PCR Used in Gene Expression Studies? [synapse.patsnap.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 20. LabXchange [labxchange.org]
- 21. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting BCL-2 regulated apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Designing PNA Probes for Telomere Length Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of PNA Probes for Telomere Analysis
Telomeres, the protective nucleoprotein caps (B75204) at the ends of eukaryotic chromosomes, are crucial for maintaining genomic stability.[1][2] In most human somatic cells, telomeres shorten with each cell division, acting as a molecular clock that dictates cellular lifespan.[2] Abnormal telomere length is a hallmark of aging and is implicated in a wide range of diseases, including cancer.[1][3][4] Consequently, the accurate measurement of telomere length is a critical tool in biomedical research and drug development.
Peptide Nucleic Acid (PNA) probes have emerged as a superior tool for telomere length analysis.[5] PNAs are synthetic DNA analogs where the negatively charged sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)-glycine backbone.[6] This unique chemistry confers several advantages over traditional DNA probes:
-
Higher Affinity and Specificity: The neutral backbone of PNA eliminates electrostatic repulsion, leading to stronger and more stable binding to complementary DNA sequences.[6][7]
-
Improved Stability: PNAs are resistant to degradation by nucleases and proteases, ensuring probe integrity throughout the experimental process.[6]
-
Faster Hybridization: PNA probes bind rapidly to their target sequences, often within a few hours.[5][8]
-
Lower Background: The high specificity of PNA probes results in reduced non-specific binding and lower background signals, enhancing the signal-to-noise ratio.[6][8]
These properties make PNA probes ideal for quantitative fluorescence in situ hybridization (Q-FISH) and Flow-FISH, the gold-standard methods for measuring telomere length at the individual cell and chromosome level.[3][9]
PNA Probe Design and Specifications
Effective PNA probe design is paramount for successful telomere length analysis. The following section outlines key design principles and specifications.
Sequence and Length
The repetitive sequence of human telomeres is (TTAGGG)n.[1][3] PNA probes are designed to be complementary to this sequence. The most commonly used PNA probe for telomere analysis is a (CCCTAA)3 18-mer.[6][10] This length provides a good balance between specificity and the ability to penetrate cellular structures.
Two main types of telomeric PNA probes are used:
-
TelC Probe (C-rich): Binds to the G-rich leading strand of the telomere (sequence: TTAGGG). The probe sequence is typically (CCCTAA)3.[5][8]
-
TelG Probe (G-rich): Binds to the C-rich lagging strand of the telomere (sequence: CCCTAA). The probe sequence is typically (TTAGGG)3.[4][8]
Fluorophore Labeling
PNA probes are labeled with fluorescent dyes to enable detection. The choice of fluorophore depends on the available imaging equipment and filter sets. Commonly used fluorophores include:
-
FITC (Fluorescein isothiocyanate): A widely used green-emitting fluorophore.
-
Cy3: A bright and photostable orange-emitting fluorophore.[3][9]
-
Alexa Fluor dyes (e.g., Alexa Fluor 488): A series of bright and photostable dyes across the spectrum.
Probes can be labeled at the N-terminus, C-terminus, or internally. For telomere analysis, probes are often labeled at both the N- and C-termini to enhance the fluorescence signal.[10]
Quality Control and Storage
Lyophilized PNA probes should be centrifuged before reconstitution to ensure the pellet is at the bottom of the tube.[6] Probes are typically reconstituted in formamide (B127407) to create a stock solution and then diluted in a hybridization buffer.[6] PNA probe solutions should be stored in the dark at 4°C to prevent photobleaching.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for PNA probe-based telomere length analysis.
Table 1: PNA Probe Specifications and Hybridization Conditions
| Parameter | Recommended Value | Reference |
| Probe Sequence | (CCCTAA)3 | [6][10] |
| Probe Length | 18-mer | [6] |
| Final Probe Concentration (PNA-FISH) | 200 nM | [6] |
| Final Probe Concentration (Flow-FISH) | 2-6 nM | [11] |
| Hybridization Temperature (PNA-FISH) | Room Temperature | [6][7] |
| Hybridization Time (PNA-FISH) | 1-2 hours | [6][9] |
| Denaturation Temperature | 80-85°C | [6][7] |
| Denaturation Time | 3-10 minutes | [6][7] |
| Post-hybridization Wash Temperature | 55-60°C | [6][7] |
Table 2: Comparison of Telomere Length Analysis Techniques
| Technique | Principle | Throughput | Resolution | Key Advantage |
| Q-FISH | Fluorescence microscopy of PNA probes on metaphase chromosomes. | Low | Individual chromosome arms (~200 bp) | Provides data on individual telomere lengths within a single cell.[9] |
| Flow-FISH | Flow cytometry measurement of PNA probe fluorescence in individual cells. | High | Average telomere length per cell | Enables rapid analysis of thousands of cells.[12][13] |
| HT Q-FISH | Automated microscopy of PNA probes in interphase nuclei in 96-well plates. | High | Average telomere length per cell | High-throughput analysis suitable for population studies.[14] |
| Southern Blot (TRF) | Gel electrophoresis and hybridization to measure telomere restriction fragments. | Low | Average telomere length for a cell population | A traditional method, often used for validation. |
Experimental Protocols
This section provides detailed protocols for Telomere PNA-FISH and Flow-FISH.
Protocol 1: Telomere PNA-FISH (Fluorescence In Situ Hybridization)
This protocol is designed for the analysis of telomere length on metaphase chromosomes.
Materials:
-
Metaphase-arrested cell suspension
-
Slides
-
Coplin jars
-
Formaldehyde (B43269), 4% in PBS
-
Pepsin solution (1 mg/ml in pH 2.0 buffer)
-
Ethanol (B145695) series (70%, 90%, 100%)
-
PNA Telomere Probe (e.g., FITC- or Cy3-labeled (CCCTAA)3)
-
PNA Hybridization Buffer (e.g., 70% formamide, 10 mM Tris-HCl pH 7.2, with blocking reagent)[10]
-
Wash Solution (e.g., 70% formamide, 10 mM Tris, 0.1% BSA, 0.1% Tween 20)
-
DAPI counterstain
-
Antifade mounting medium (e.g., VECTASHIELD)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Prepare slides with metaphase-arrested cells according to standard cytogenetic procedures and air dry overnight.[7]
-
Fixation: Rehydrate slides in PBS for 15 minutes, then fix in 4% formaldehyde in PBS for 2 minutes. Rinse three times in PBS for 5 minutes each.[7]
-
Permeabilization: Treat slides with pepsin solution for 10 minutes at 37°C. Wash in PBS twice for 2 minutes each.[7]
-
Second Fixation: Fix again in 4% formaldehyde for 2 minutes and rinse in PBS three times for 5 minutes each.[7]
-
Dehydration: Dehydrate slides in a cold ethanol series (70%, 90%, 100%) for 2 minutes each and air dry.[7]
-
Probe Preparation: Dilute the PNA probe to a final concentration of 200 nM in the PNA hybridization buffer.[6]
-
Hybridization:
-
Post-Hybridization Washes:
-
Dehydration and Mounting: Dehydrate the slides in an ethanol series (70%, 90%, 100%) for 2 minutes each and air dry.[9] Apply a drop of mounting medium containing DAPI and cover with a coverslip.[9]
-
Imaging: Observe the slides using a fluorescence microscope. Capture images of metaphases using appropriate filters for the fluorophore and DAPI.
Protocol 2: Flow-FISH
This protocol is for the high-throughput analysis of average telomere length in a cell population.
Materials:
-
Cell suspension (e.g., peripheral blood mononuclear cells)
-
Control cells with known telomere length
-
1.5 ml polypropylene (B1209903) tubes
-
PNA Telomere Probe (e.g., FITC-labeled (CCCTAA)3)
-
Hybridization Mixture (70% formamide, 1% Blocking Reagent, and 4 nM PNA probe in 10 mM Tris, pH 7.2)[10]
-
Wash Solution (70% formamide, 0.1% BSA, 0.1% Tween 20 in 10 mM Tris, pH 7.2)[10]
-
DNA counterstain (e.g., Propidium (B1200493) Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Mix the sample cells with control cells in a 1:1 ratio. A total of 0.5 x 10^6 cells per tube is recommended.
-
Hybridization:
-
Post-Hybridization Washes:
-
Wash the cells twice by resuspending in the wash solution and incubating for 10 minutes at room temperature.[10]
-
-
Staining and Analysis:
-
Resuspend the cells in PBS containing propidium iodide.
-
Analyze on a flow cytometer, using appropriate channels for the fluorophore and propidium iodide.
-
-
Data Analysis: The telomere fluorescence signal is defined as the mean fluorescence of cells in the G0/G1 phase, after subtracting the background fluorescence from a no-probe control.[10] The relative telomere length can be calculated by comparing the signal of the sample cells to the control cells.[10]
Visualizations
The following diagrams illustrate the experimental workflows for PNA-FISH and Flow-FISH.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Telomere Aberration Detection by PNA FISH Probe | Springer Nature Experiments [experiments.springernature.com]
- 3. Q-FISH - Wikipedia [en.wikipedia.org]
- 4. lifetein.com [lifetein.com]
- 5. PNA Telomere Probes - Creative Peptides [pna.creative-peptides.com]
- 6. eurogentec.com [eurogentec.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 9. FISH Protocol for Measuring Telomere Length - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Flow-FISH Protocol for Analyzing Telomere - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Flow cytometry and FISH to measure the average length of telomeres (flow FISH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is Flow FISH telomere testing? | RepeatDx [repeatdx.com]
- 14. pnas.org [pnas.org]
Application Notes and Protocols for Fluorophore Labeling of PNA Oligomers
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics that possess a neutral peptide-like backbone instead of the negatively charged sugar-phosphate backbone found in natural nucleic acids.[1][2][3][4] This unique characteristic confers several advantageous properties to PNA oligomers, including high binding affinity and specificity to complementary DNA and RNA sequences, remarkable chemical and biological stability, and resistance to enzymatic degradation.[1][4] Fluorescent labeling of PNA oligomers is a critical step for their application as probes in a wide range of molecular biology and diagnostic techniques, including fluorescence in situ hybridization (FISH), real-time nucleic acid detection, and live-cell imaging.[1][5][6][7]
This document provides a detailed overview of the common methods for labeling PNA oligomers with fluorophores, complete with experimental protocols and comparative data.
Strategies for Fluorophore Labeling of PNA
There are two primary strategies for labeling PNA oligomers: post-synthetic modification and the use of pre-synthetically labeled monomers. The choice of strategy depends on the desired position of the label and the specific application.
Post-Synthetic Labeling: This is the most common approach, where a fully synthesized PNA oligomer is conjugated to a fluorophore.[1] This method is versatile and allows for labeling at different positions.
-
N-Terminal Labeling: The primary amino group at the N-terminus of the PNA is readily available for reaction with amine-reactive fluorophores (e.g., NHS esters).[8][9]
-
C-Terminal Labeling: The C-terminus of a PNA is typically an amide and thus unreactive. To achieve C-terminal labeling, a residue with a reactive side chain, such as lysine (B10760008) or cysteine, is incorporated at the end of the sequence during synthesis.[9][10] The side chain's amino or thiol group is then used for conjugation.
-
Internal Labeling: A PNA monomer containing a reactive functional group (e.g., an amino or thiol group on a modified base or backbone) is incorporated at a specific internal position during synthesis. This group is then reacted with the desired fluorophore post-synthesis.[1][8]
-
Click Chemistry: This method involves incorporating a PNA monomer containing an azide (B81097) or alkyne group into the oligomer. Post-synthesis, a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is used to attach a fluorophore that has the corresponding reactive partner.[11][12][13]
Pre-Synthetic Labeling: This strategy involves using PNA monomers that are already conjugated to a fluorophore during the solid-phase synthesis of the oligomer.[1] This method allows for precise, site-specific incorporation of fluorophores at any position within the PNA sequence.[1]
Below is a workflow diagram illustrating the general process of post-synthetic PNA labeling.
Caption: General workflow for post-synthetic labeling of PNA oligomers.
Data Summary Tables
For easy comparison, the following tables summarize common fluorophores used for PNA labeling and a comparison of the different labeling strategies.
Table 1: Common Fluorophores for PNA Labeling
| Fluorophore | Excitation (Ex) λ (nm) | Emission (Em) λ (nm) | Common Reactive Form |
|---|---|---|---|
| FAM / FITC | 492 | 518 | NHS ester |
| TAMRA | 553 | 576 | NHS ester |
| Texas Red | 589 | 615 | NHS ester |
| Cy3 | 550 | 570 | NHS ester |
| Cy5 | 650 | 670 | NHS ester |
| Alexa Fluor 488 | 494 | 517 | NHS ester |
| Alexa Fluor 546 | 556 | 573 | NHS ester |
| Alexa Fluor 647 | 650 | 668 | NHS ester |
| Thiazole Orange | 510 | 530 | NHS ester |
| Atto 425 | 436 | 484 | NHS ester |
| Atto 550 | 554 | 574 | NHS ester |
| Atto 647N | 644 | 667 | NHS ester |
(Data compiled from multiple sources[4][10])
Table 2: Comparison of PNA Labeling Strategies
| Strategy | Label Placement | Ease of Synthesis | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Post-Synthetic (N-Terminus) | N-Terminus only | Relatively simple | Standardized protocol, good for single labels. | Limited to one position, potential for steric hindrance. |
| Post-Synthetic (C-Terminus) | C-Terminus only | Moderately complex | Label is distal to the recognition sequence. | Requires incorporation of a special monomer (e.g., Lys).[10] |
| Post-Synthetic (Click Chemistry) | Any pre-defined position | Complex | High efficiency, bio-orthogonal reaction.[11][12] | Requires synthesis of specialized azide/alkyne monomers. |
| Pre-Synthetic (Labeled Monomer) | Any pre-defined position | Complex | Precise site-specific internal labeling is possible.[1] | Requires separate synthesis for each labeled monomer.[8] |
Experimental Protocols
The following protocols provide detailed methodologies for common PNA labeling and application procedures.
Protocol 1: Post-Synthetic N-Terminal Labeling of PNA with an NHS-Ester Fluorophore
This protocol describes a general method for labeling the N-terminal primary amine of a purified PNA oligomer.
Materials:
-
Purified, lyophilized PNA oligomer with a free N-terminus.
-
Amine-reactive fluorophore (e.g., FAM-NHS ester), stored desiccated at -20°C.
-
N,N-Dimethylformamide (DMF), anhydrous.
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0).
-
Diisopropylethylamine (DIPEA).
-
HPLC system for purification.
-
Mass spectrometer for verification.
Procedure:
-
PNA Dissolution: Dissolve the lyophilized PNA oligomer in a 1:1 mixture of anhydrous DMF and 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-2 mM.
-
Fluorophore Dissolution: Immediately before use, dissolve the fluorophore-NHS ester in anhydrous DMF to a concentration of 10 mM.
-
Reaction Setup: Add a 5 to 10-fold molar excess of the dissolved fluorophore to the PNA solution. Add DIPEA to the reaction to constitute 2-5% of the total volume.
-
Incubation: Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer like Tris, but this is often not necessary before purification.
-
Purification: Purify the labeled PNA conjugate from unreacted fluorophore and unlabeled PNA using reverse-phase HPLC (RP-HPLC). The labeled product will have a longer retention time than the unlabeled PNA.
-
Verification: Collect the fluorescent peak and verify the identity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass should correspond to the mass of the PNA plus the mass of the fluorophore.
-
Quantification: Determine the concentration of the labeled PNA using UV-Vis spectrophotometry, measuring the absorbance of the nucleobases (~260 nm) and the fluorophore at its specific maximum absorbance wavelength.
Protocol 2: PNA Labeling via On-Resin Click Chemistry
This protocol outlines the labeling of a PNA containing an azide-functionalized monomer with an alkyne-fluorophore.
Caption: Workflow for on-resin PNA labeling via Click Chemistry.
Materials:
-
PNA-synthesis resin with the complete PNA sequence, including an azide-containing monomer.
-
Alkyne-modified fluorophore.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate.
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
Reaction solvent (e.g., DMF/water mixture).
-
Standard cleavage and deprotection reagents (e.g., Trifluoroacetic acid).
Procedure:
-
PNA Synthesis: Synthesize the PNA on a solid support, incorporating an azide-functionalized PNA monomer at the desired position.
-
Prepare Click Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a typical 2 µmol scale synthesis, mix:
-
Alkyne-fluorophore (5-10 equivalents).
-
CuSO₄ (1-2 equivalents).
-
THPTA (5 equivalents).
-
Sodium Ascorbate (10-20 equivalents).
-
Dissolve and mix in a suitable solvent like DMF/water.
-
-
On-Resin Reaction: Add the click cocktail to the resin and shake at room temperature for 1-2 hours.
-
Washing: After the reaction, thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove all traces of copper and excess reagents.
-
Cleavage and Deprotection: Cleave the labeled PNA from the resin and remove protecting groups using a standard cleavage cocktail (e.g., TFA/scavenger mix).
-
Purification and Verification: Precipitate the crude PNA, then purify by RP-HPLC and verify by mass spectrometry as described in Protocol 1.
Protocol 3: PNA Fluorescence In Situ Hybridization (PNA-FISH)
This protocol provides a general framework for using fluorophore-labeled PNA probes to detect specific DNA sequences in fixed cells.[2][5][14]
Caption: A streamlined workflow for a typical PNA-FISH experiment.
Materials:
-
Fixed cells or tissue on a microscope slide.
-
Fluorophore-labeled PNA probe (e.g., Telomere or Centromere probe).
-
PNA Hybridization Buffer (typically contains 60-70% formamide, Tris buffer, and a blocking agent).[5][14]
-
Wash Solution (e.g., 2X SSC with 0.1% Tween-20).[5]
-
Ethanol series (70%, 85%, 100%).
-
Mounting medium with a DNA counterstain (e.g., DAPI).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Slide Preparation: Prepare slides with fixed cells. Dehydrate the sample by incubating for 2 minutes each in 70%, 85%, and 100% cold ethanol, then air dry.[5]
-
Probe Preparation: Prepare the hybridization mixture by diluting the PNA probe stock to its final working concentration (e.g., 200-400 nM) in PNA Hybridization Buffer. Heat the mixture at 65°C for 5 minutes to ensure the probe is fully dissolved.[5]
-
Denaturation: Apply ~10-20 µL of the hybridization mixture to the target area on the slide and cover with a coverslip. Place the slide on a heat block or in a thermal cycler pre-heated to 80-85°C for 5-10 minutes to denature the target chromosomal DNA.[2]
-
Hybridization: Move the slide to a humidified chamber and incubate at room temperature for 30-60 minutes to allow the PNA probe to hybridize to its target.[14]
-
Washing: Carefully remove the coverslip by immersing the slide in Wash Solution. Perform two stringent washes by incubating the slide in pre-warmed Wash Solution at 55-60°C for 10 minutes each.[2][5] Follow with a brief wash at room temperature.
-
Mounting and Visualization: Briefly rinse the slide in water and dry it. Apply a drop of mounting medium containing DAPI to counterstain the nuclei. Cover with a coverslip and seal.
-
Imaging: Observe the slide using a fluorescence microscope. The PNA probe signal will appear in the color of its conjugated fluorophore, and the nuclei will be visible with the DAPI stain.
Key Applications
-
PNA-FISH: Due to their high affinity and specificity, PNA probes provide bright signals with low background, making them ideal for detecting telomeres, centromeres, and specific gene sequences.[3][5][7][14]
-
Molecular Beacons: Dual-labeled PNA probes, with a fluorophore and a quencher, can act as molecular beacons.[4][7] They fluoresce only upon binding to their target sequence, enabling real-time detection of DNA or RNA without the need for wash steps.[4][7] The flexible PNA backbone often eliminates the need for a stem-loop structure required by DNA molecular beacons.[7]
-
FRET Probes: Pairs of PNA probes labeled with a donor and acceptor fluorophore can be used in Förster Resonance Energy Transfer (FRET) assays to study dynamic processes like RNA splicing or the proximity of two nucleic acid sequences.[15][16]
-
Live-Cell Imaging and Biosensing: The stability of PNAs makes them suitable for applications in living cells. They can be used to track RNA, tag proteins for visualization, or act as biosensors for detecting specific nucleic acid biomarkers.[4][17]
References
- 1. Fluorogenic PNA probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurogentec.com [eurogentec.com]
- 3. PNA FISH Probes [biosyn.com]
- 4. High Quality Custom PNA Oligo Synthesis Service | PNA Bio [pnabio.com]
- 5. pnabio.com [pnabio.com]
- 6. Modified PNA Telomere and Centromere FISH Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 8. digital.csic.es [digital.csic.es]
- 9. Labeled PNA - Bio-Synthesis, Inc. - [biosyn.com]
- 10. Custom Fluorescence Modified PNA - Creative Peptides [pna.creative-peptides.com]
- 11. PNA Molecular Beacons Assembled by Post-Synthetic Click Chemistry Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Template-Mediated Click-Click Reaction: PNA-DNA, PNA-PNA (or Peptide) Ligation, and Single Nucleotide Discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Fluorescent PNA probes as hybridization labels for biological RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. communities.springernature.com [communities.springernature.com]
Revolutionizing Biosensing: Peptide Nucleic Acid (PNA) Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, a feature that bestows them with unique and advantageous properties for biosensor development. Their high binding affinity and specificity towards complementary nucleic acid sequences, coupled with remarkable stability in complex biological matrices, have positioned PNAs as superior recognition elements in a variety of biosensing platforms. This document provides detailed application notes and experimental protocols for the utilization of PNA in electrochemical, optical, and piezoelectric biosensors, facilitating advancements in diagnostics, drug discovery, and life science research.
Introduction to PNA in Biosensor Technology
The inherent neutrality of the PNA backbone eliminates the electrostatic repulsion typically encountered between negatively charged DNA/RNA probes and targets, leading to more stable and rapid hybridization.[1][2] This enhanced binding affinity allows for the design of shorter probes with high specificity, enabling the reliable detection of single-nucleotide polymorphisms (SNPs) and challenging targets like microRNAs (miRNAs).[3][4] Furthermore, PNAs exhibit exceptional resistance to enzymatic degradation by nucleases and proteases, making them robust probes for direct analysis in biological samples such as serum and plasma.[2][3]
These properties translate into biosensors with improved sensitivity, selectivity, and faster response times compared to their DNA-based counterparts. The following sections will delve into the specific applications and methodologies of PNA-based biosensors across different transduction platforms.
Quantitative Performance of PNA-Based Biosensors
The performance of PNA-based biosensors varies depending on the transduction method, target analyte, and specific assay design. The following tables summarize key quantitative data from various studies to provide a comparative overview.
Table 1: Performance of PNA-Based Electrochemical Biosensors
| Transducer Type | Target Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| Graphene Field-Effect Transistor (G-FET) | RNA | 0.1 aM | 0.1 aM - 1 pM | [5] |
| Lab-on-PCB (Impedimetric) | DNA | 57 fM | 0.1 pM - 100 pM | [6] |
| Gold Electrode (Impedimetric) | miRNA-145 | 0.37 fM | Up to 100 nM | [3] |
| Gold Bead Electrode (Amperometric) | let-7b (miRNA) | 0.5 fM | - | [7] |
| Silver Nanofoam Electrode | miRNA-21 | 0.2 fM | - | [3] |
Table 2: Performance of PNA-Based Optical Biosensors
| Transduction Method | Target Analyte | Limit of Detection (LOD) | Reference |
| Surface Plasmon Resonance (SPR) | SARS-CoV-2 RNA | - | [8] |
| Fluorescence | miRNA | 1.0 pM | [3] |
| Localized SPR (LSPR) | DNA | - | [9] |
| Colorimetric | miRNA | 0.6 fM | [3] |
Table 3: Performance of PNA-Based Piezoelectric Biosensors
| Transducer Type | Target Analyte | Limit of Detection (LOD) | Reference |
| Quartz Crystal Microbalance (QCM) | miRNA-21 | 0.87 pM | [10][11] |
| Quartz Crystal Microbalance (QCM) | DNA (mecA gene) | - | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and procedural steps is crucial for understanding and implementing PNA-based biosensor technology. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Electrochemical Detection Signaling Pathway
This diagram illustrates a common signal-on mechanism in a PNA-based electrochemical biosensor.
Experimental Workflow for PNA-Based Biosensor Fabrication
This diagram outlines the general steps involved in the fabrication of a PNA-based electrochemical biosensor on a gold electrode.
PNA-FISH Experimental Workflow
This diagram provides a simplified overview of the key steps in a Peptide Nucleic Acid Fluorescence In Situ Hybridization (PNA-FISH) experiment.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving PNA-based biosensors.
Protocol for Fabrication of a PNA-Based Electrochemical Impedance Biosensor on a Gold Electrode
Materials and Reagents:
-
Gold screen-printed electrodes (SPEs)
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood.
-
Ethanol (B145695) and deionized (DI) water
-
Thiol-modified PNA probe specific to the target sequence
-
6-Mercapto-1-hexanol (MCH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) solution in PBS
Procedure:
-
Electrode Cleaning:
-
Immerse the gold SPEs in Piranha solution for 5 minutes to remove organic contaminants.
-
Rinse thoroughly with DI water and then with ethanol.
-
Dry the electrodes under a gentle stream of nitrogen.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare a solution of 1 mM MCH in ethanol.
-
Incubate the cleaned electrodes in the MCH solution for at least 12 hours at room temperature to form a well-ordered monolayer.
-
Rinse the electrodes with ethanol and DI water to remove non-specifically bound MCH.
-
-
PNA Probe Immobilization:
-
Prepare a 1 µM solution of the thiol-modified PNA probe in PBS.
-
Activate the carboxyl groups on the MCH-modified surface by incubating the electrodes in a freshly prepared solution of 0.4 M EDC and 0.1 M NHS in DI water for 1 hour at room temperature.
-
Rinse the electrodes with DI water.
-
Immediately immerse the activated electrodes in the PNA probe solution and incubate for 2-4 hours at room temperature in a humidified chamber to allow for covalent bond formation.
-
-
Blocking:
-
To block any remaining active sites and prevent non-specific binding, incubate the electrodes in a 1 mM MCH solution for 30 minutes.
-
Rinse the electrodes thoroughly with PBS.
-
-
Electrochemical Measurement (EIS):
-
Perform Electrochemical Impedance Spectroscopy (EIS) measurements in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M PBS.
-
Apply a frequency range typically from 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV) at the formal potential of the redox couple.
-
Record the initial impedance spectrum (Nyquist plot) of the PNA-functionalized electrode.
-
Introduce the sample containing the target nucleic acid and incubate for a specific time (e.g., 30-60 minutes) to allow hybridization.
-
Rinse the electrode with PBS to remove unbound target molecules.
-
Record the impedance spectrum again. An increase in the charge transfer resistance (Rct), represented by the diameter of the semicircle in the Nyquist plot, indicates successful hybridization.
-
Protocol for PNA-Fluorescence In Situ Hybridization (PNA-FISH)
Materials and Reagents:
-
Microscope slides
-
Ethanol series (70%, 85%, 100%)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) or methanol/acetic acid for fixation
-
Hybridization buffer (e.g., 20 mM Tris-HCl pH 7.4, 60% formamide, 0.5% blocking reagent)
-
Fluorescently labeled PNA probe
-
Wash solution (e.g., 2X SSC, 0.1% Tween-20)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Sample Preparation and Fixation:
-
For cultured cells, grow them on sterile coverslips or slides.
-
Fix the cells using a suitable fixative (e.g., 4% formaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilize the cells if necessary (e.g., with 0.1% Triton X-100 in PBS).
-
Dehydrate the sample through an ethanol series (e.g., 70%, 85%, 100% for 2 minutes each) and air dry.
-
-
Hybridization:
-
Prepare the hybridization solution containing the fluorescently labeled PNA probe at the desired concentration (typically 100-500 nM).
-
Denature the sample and the probe by heating the slide with the hybridization mix at a high temperature (e.g., 80°C for 5 minutes).
-
Incubate the slide at a temperature suitable for hybridization (e.g., 37-55°C) for 1-3 hours in a humidified chamber to prevent drying.
-
-
Washing:
-
Remove the coverslip and wash the slide in a pre-warmed stringent wash buffer (e.g., 0.1X SSC at 55°C for 15 minutes) to remove unbound and non-specifically bound probes.
-
Perform a second wash in a less stringent buffer (e.g., 2X SSC at room temperature for 5 minutes).
-
-
Counterstaining and Mounting:
-
Stain the cell nuclei with DAPI solution for 5-10 minutes at room temperature.
-
Rinse the slide briefly with PBS.
-
Mount the coverslip onto the slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for the PNA probe's fluorophore and DAPI.
-
Capture images for analysis.
-
Protocol for Quartz Crystal Microbalance (QCM) Detection of Nucleic Acids
Materials and Reagents:
-
QCM sensor crystals (gold-coated)
-
Thiol-modified PNA probe
-
Ethanol and DI water
-
Binding buffer (e.g., PBS)
-
Target nucleic acid solution
-
Regeneration solution (e.g., 0.1 M NaOH)
Procedure:
-
Sensor Crystal Preparation:
-
Clean the gold-coated QCM crystal with Piranha solution or by UV/ozone treatment.
-
Rinse thoroughly with DI water and ethanol, then dry with nitrogen.
-
-
PNA Probe Immobilization:
-
Prepare a solution of the thiol-modified PNA probe in a suitable buffer (e.g., 1 µM in ethanol or PBS).
-
Flow the PNA solution over the cleaned QCM crystal surface or incubate the crystal in the solution to allow for self-assembly of the PNA probes onto the gold surface via the thiol group.
-
Monitor the frequency change in real-time until a stable baseline is achieved, indicating the completion of immobilization.
-
Rinse with the binding buffer to remove unbound probes.
-
-
Hybridization Detection:
-
Establish a stable baseline frequency by flowing the binding buffer over the PNA-functionalized sensor surface.
-
Inject the sample containing the target nucleic acid at a known concentration and flow rate.
-
Monitor the decrease in the resonant frequency of the QCM crystal in real-time. The frequency decrease is proportional to the mass of the target molecules binding to the immobilized PNA probes.
-
After the binding reaches equilibrium (frequency stabilizes), inject the binding buffer again to wash away any non-specifically bound molecules.
-
-
Data Analysis:
-
The change in frequency (Δf) upon target binding is used to quantify the amount of hybridized nucleic acid.
-
Kinetic parameters (association and dissociation rate constants) can be determined by analyzing the binding and dissociation curves.
-
-
Sensor Regeneration (Optional):
-
To reuse the sensor, a regeneration solution (e.g., 0.1 M NaOH) can be injected to denature the PNA-target duplex and remove the bound target.
-
Wash thoroughly with the binding buffer until the baseline frequency is re-established.
-
Conclusion
PNA-based biosensors offer significant advantages in terms of sensitivity, specificity, and stability, making them powerful tools for a wide range of applications in research, diagnostics, and drug development. The detailed application notes and protocols provided in this document are intended to serve as a comprehensive guide for researchers and professionals seeking to leverage the unique properties of PNAs to develop next-generation biosensing platforms. By understanding the fundamental principles and having access to robust experimental methodologies, the scientific community can further unlock the potential of PNA technology to address critical challenges in human health and life sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. PNA biosensors for nucleic acid detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PNA-Based MicroRNA Detection Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A PNA-based Lab-on-PCB diagnostic platform for rapid and high sensitivity DNA quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PNA-Based MicroRNA Detection Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPR Based Biosensing Chip for COVID-19 Diagnosis—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasofscience.org [atlasofscience.org]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive detection of microRNA using QCM biosensors: sandwich hybridization and signal amplification by TiO2 nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A DNA-based piezoelectric biosensor: strategies for coupling nucleic acids to piezoelectric devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Peptide Nucleic Acids (PNA) for Robust SNP Detection and Genotyping
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among people. While most SNPs have no effect on health or development, some have been found to play a significant role in the etiology of many human diseases and are of particular interest in pharmacogenetics. Accurate and robust detection of SNPs is therefore crucial for disease diagnosis, prognosis, and the development of personalized medicine. Peptide Nucleic Acid (PNA), a synthetic DNA mimic, offers significant advantages over traditional DNA probes for SNP detection due to its unique chemical properties.[1][2] The uncharged backbone of PNA leads to stronger and more specific binding to complementary DNA or RNA sequences, resulting in higher melting temperatures (Tm) and greater discrimination between perfect matches and mismatches.[3][4] This application note details several PNA-based methodologies for SNP detection and provides detailed protocols for their implementation.
Key PNA-Based SNP Detection Methodologies
Several innovative techniques leverage the unique properties of PNA for sensitive and specific SNP detection. These include PNA-PCR clamping, PNA-based fluorescent in situ hybridization (PNA-FISH), and novel biosensor and enzymatic assays.
-
PNA-PCR Clamping: This technique utilizes a PNA probe designed to be complementary to the wild-type allele.[5] Due to the high affinity of PNA, it binds strongly to the wild-type DNA, preventing amplification by the DNA polymerase during PCR.[5][6] Consequently, only the mutant allele is amplified, allowing for the detection of rare mutations in a high background of wild-type sequences.[5] This method is particularly useful in cancer diagnostics for early detection and monitoring of disease progression.[5]
-
PNA-Powered Diagnostics (PNA-Pdx): This recently developed toolkit combines the specificity of PNA probes with the sensitivity of CRISPR-Cas12b for the detection of SNPs without the need for a protospacer-adjacent motif (PAM).[3][7][8][9] PNA probes invade double-stranded DNA to create a single-stranded region, enabling CRISPR-Cas12b to detect the SNP.[3][7][8][9] PNA-Pdx has been shown to detect target nucleic acid sequences at concentrations as low as 2 copies/μL.[3][7][8][9]
-
PNA-Fluorescence In Situ Hybridization (PNA-FISH): PNA probes labeled with fluorophores are used in FISH applications to detect specific DNA sequences within chromosomes.[10][11] The high specificity and binding affinity of PNA probes result in short hybridization times, low background noise, and excellent reproducibility.[10][11]
-
PNA-Based Biosensors: These platforms often immobilize PNA probes on a surface, such as a microarray or an optical thin-film biosensor, for the detection of SNPs.[12][13] Hybridization of the target DNA to the PNA probe generates a detectable signal, which can be optical or electrochemical.
Quantitative Data Summary
The performance of various PNA-based SNP detection methods is summarized below. The data highlights the sensitivity and specificity achievable with these techniques.
| Method | Key Performance Metric | Value | Reference |
| PNA-Powered Diagnostics (PNA-Pdx) | Limit of Detection (LOD) | 2 copies/μL | [3][7][8][9] |
| PNA-PCR Clamping | Detection of Mutated DNA | 0.001% in the presence of wild-type DNA | [5] |
| LNA Probes (related technology) | Mismatch Discrimination (ΔTm) | ~20°C | [4] |
| PNA-Pdx for SNP Detection | Minimal Target Substrate | 300 pM | [8] |
| PNA-Pdx for SNP Detection | Incubation Time for PNA Invasion | 1 minute at 80°C is sufficient | [8] |
Experimental Workflows and Signaling Pathways
PNA-PCR Clamping Workflow
This method selectively amplifies mutant alleles by inhibiting the amplification of wild-type sequences.
Caption: Workflow of PNA-PCR clamping for selective amplification of mutant alleles.
PNA-Powered Diagnostics (PNA-Pdx) for SNP Detection
This workflow illustrates the PAM-less SNP detection using PNA and CRISPR-Cas12b.
Caption: PNA-Pdx workflow for PAM-less SNP detection using CRISPR-Cas12b.
Detailed Experimental Protocols
Protocol 1: PNA-PCR Clamping for KRAS Codon 12 Mutation Detection
This protocol is adapted for the detection of mutations in codon 12 of the KRAS gene, a common application in cancer research.[5]
Materials:
-
Genomic DNA sample
-
PNA probe complementary to the wild-type KRAS codon 12 sequence
-
Forward and reverse PCR primers flanking the KRAS codon 12 region
-
Hot-start DNA polymerase and corresponding PCR buffer
-
dNTPs
-
Nuclease-free water
-
Real-time PCR instrument or standard thermal cycler
Procedure:
-
PNA Probe Design: Design a PNA probe (typically 15-18 bases) that is perfectly complementary to the wild-type sequence of KRAS codon 12.
-
PCR Primer Design: Design PCR primers that amplify a region of approximately 100-150 bp encompassing codon 12.
-
Reaction Setup: Prepare the PCR reaction mix on ice. For a 25 µL reaction, combine the following:
-
5 µL of 5x PCR Buffer
-
1 µL of 10 mM dNTPs
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
2.5 µL of 10 µM PNA Clamp
-
0.25 µL of Hot-start DNA Polymerase (5 U/µL)
-
1-5 µL of Genomic DNA (10-50 ng)
-
Nuclease-free water to a final volume of 25 µL
-
-
Thermal Cycling: Perform PCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
35-40 Cycles:
-
Denaturation: 94°C for 20 seconds
-
PNA Clamping: 70°C for 30 seconds
-
Primer Annealing: 58°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
Data Analysis:
-
Gel Electrophoresis: Analyze the PCR product on a 2% agarose (B213101) gel. The presence of a band indicates the amplification of a mutant allele.
-
Real-Time PCR: If using a real-time instrument with a DNA binding dye (e.g., SYBR Green), the amplification curve will indicate the presence of the mutant allele.
-
Protocol 2: PNA-Powered Diagnostics (PNA-Pdx) for SNP Detection
This protocol outlines the general steps for using PNA-Pdx for SNP detection.[8]
Materials:
-
Purified dsDNA target
-
PNA probe specific to the target region
-
Cas12b enzyme
-
gRNA specific to the SNP site
-
Fluorescent ssDNA reporter probe
-
Reaction buffer (e.g., 10X MOPS buffer)
-
Nuclease-free water
-
Fluorescence plate reader
Procedure:
-
PNA Invasion:
-
In a 20 µL reaction volume, combine:
-
2 µL of dsDNA target (e.g., 2 nM)
-
2 µL of PNA probe (e.g., 100 nM)
-
2 µL of 10X MOPS buffer
-
Nuclease-free water to 20 µL
-
-
Incubate at 60-80°C for 10 minutes to 2 hours to allow for PNA invasion.
-
-
CRISPR-Cas12b Reaction Setup:
-
Prepare the Cas12b-gRNA complex by incubating Cas12b and gRNA at a 1:1 molar ratio at 37°C for 15 minutes.
-
In a separate tube, prepare the detection mix:
-
Cas12b-gRNA complex
-
Fluorescent ssDNA reporter probe
-
Reaction buffer
-
-
-
Detection:
-
Add the PNA-invaded DNA sample to the CRISPR-Cas12b detection mix.
-
Incubate at 37°C.
-
Monitor fluorescence in real-time using a fluorescence plate reader. An increase in fluorescence indicates the presence of the target SNP.
-
Protocol 3: PNA-FISH for Telomere Detection
This protocol provides a general framework for using PNA probes to visualize telomeres.[10][11][14][15]
Materials:
-
Slides with fixed cells or tissue sections
-
Telomere-specific PNA probe (e.g., (CCCTAA)3) labeled with a fluorophore
-
Hybridization buffer (e.g., 20 mM Tris pH 7.4, 60% formamide)
-
Wash solution (e.g., 2X SSC, 0.1% Tween-20)
-
Ethanol (B145695) series (70%, 85%, 100%)
-
DAPI counterstain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Slide Preparation:
-
Prepare slides with fixed cells or deparaffinized tissue sections.
-
Dehydrate the slides through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
-
-
Hybridization:
-
Prepare the hybridization mix by diluting the PNA probe in hybridization buffer to a final concentration of approximately 200-500 nM.
-
Preheat the hybridization mix and the slide to 80-85°C for 5-10 minutes.
-
Apply 10-20 µL of the hybridization mix to the slide and cover with a coverslip.
-
Denature the slide at 80-85°C for 10 minutes.
-
Incubate at room temperature in a humidified chamber for 30-60 minutes for hybridization.
-
-
Washing:
-
Remove the coverslip by immersing the slide in the wash solution.
-
Wash the slide twice in the wash solution at 55-60°C for 10 minutes each.
-
Wash once at room temperature.
-
-
Counterstaining and Mounting:
-
Counterstain the slide with DAPI solution for 10 minutes.
-
Wash the slide with 2X SSC, then 1X SSC, and finally with water for 2 minutes each.
-
Dry the slide and mount with a coverslip using mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope with appropriate filters for the PNA probe fluorophore and DAPI.
-
PNA-based technologies offer a powerful and versatile platform for SNP detection and genotyping. The enhanced specificity and affinity of PNA probes enable the development of highly sensitive and robust assays. The methodologies and protocols described in this application note provide researchers with the tools to effectively utilize PNA for a wide range of genetic analyses, from basic research to clinical diagnostics and drug development.
References
- 1. PNA R&D for Diagnosis and Detection - Creative Peptides [pna.creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNP Detection [qiagen.com]
- 5. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCR Blockers for Mutation Detection | PNA Bio [pnabio.com]
- 7. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DSpace [repository.kaust.edu.sa]
- 10. pnabio.com [pnabio.com]
- 11. pnabio.com [pnabio.com]
- 12. PNA R&D for Cytogenetic Analysis - Creative Peptides [pna.creative-peptides.com]
- 13. pnas.org [pnas.org]
- 14. eurogentec.com [eurogentec.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
PNA-Based Approaches for Viral Diagnostics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acid (PNA) mimics DNA and RNA, but with a neutral peptide-like backbone instead of a negatively charged sugar-phosphate backbone. This unique structural difference confers upon PNA several advantageous properties for molecular diagnostics, including higher binding affinity and specificity to complementary nucleic acid sequences, resistance to enzymatic degradation, and stability over a wide range of pH and temperature. These characteristics make PNA an exceptional tool for the development of robust and sensitive viral diagnostic assays.
This document provides a comprehensive overview of the application of PNA-based technologies in viral diagnostics, including detailed protocols for key experimental techniques and a summary of their performance metrics.
Key PNA-Based Diagnostic Platforms
Several diagnostic platforms have been developed that leverage the unique properties of PNA for the detection and quantification of viral nucleic acids. These include PNA-mediated Polymerase Chain Reaction (PCR) clamping, PNA-based Real-Time PCR (RT-qPCR), PNA Fluorescence In Situ Hybridization (FISH), and PNA-based biosensors.
PNA-Mediated PCR Clamping
PNA oligomers can be designed to bind with high affinity to a specific DNA sequence, thereby blocking the binding of a PCR primer or the progression of DNA polymerase. This "clamping" effect can be exploited to selectively amplify minority variants in a mixed population of nucleic acids, such as drug-resistant viral mutants.
PNA-Based Real-Time PCR (RT-qPCR)
PNA probes, labeled with a fluorophore and a quencher, can be used in real-time PCR assays. The high specificity of PNA probes can lead to lower background fluorescence and improved discrimination between closely related viral sequences.
PNA Fluorescence In Situ Hybridization (FISH)
PNA-FISH probes exhibit excellent penetration into cells and tissues due to their neutral backbone. This allows for the rapid and specific detection of viral RNA or DNA within the cellular context, providing valuable information on viral localization and replication.[1]
PNA-Based Biosensors
The high affinity and stability of PNA make it an ideal recognition element for biosensors. PNA probes can be immobilized on various transducer surfaces (e.g., electrochemical, optical) to create highly sensitive and specific devices for the direct detection of viral nucleic acids.
Quantitative Performance of PNA-Based Viral Diagnostics
The following tables summarize the performance of various PNA-based diagnostic assays for different viral targets. For comparison, performance data for some conventional nucleic acid-based tests are also included.
Table 1: Performance of PNA-Based Assays for DNA Viruses
| Virus Target | Assay Type | Limit of Detection (LOD) | Sensitivity | Specificity | Reference |
| Hepatitis B Virus (HBV) | PNA-Piezoelectric Biosensor | 8.6 pg/L | - | 94.44% (compared to real-time PCR) | [2][3] |
| Hepatitis B Virus (HBV) | PNA-Electrochemical Biosensor | 7.19 x 10⁻⁹ mol/L | - | - | [3] |
| Cytomegalovirus (CMV) | Real-Time PCR (non-PNA) | 9.4 x 10³ copies/mL (whole blood) | 95.8% | 99% | [4][5] |
| Cytomegalovirus (CMV) | Real-Time PCR (non-PNA) | 0.668 IU/mL | - | - | [6] |
Table 2: Performance of PNA-Based Assays for RNA Viruses
| Virus Target | Assay Type | Limit of Detection (LOD) | Sensitivity | Specificity | Reference |
| SARS-CoV-2 | PNA RT-LAMP | 1 genomic copy/µL | Identical to RT-PCR | Identical to RT-PCR | [7] |
| SARS-CoV-2 | PNA-Electrochemical Biosensor | 0.8 aM | - | - | |
| SARS-CoV-2 | PNA-based RT-qPCR | 3.3 - 6.7 RNA copies/µL | 82.6% | 100-fold enhancement | [8] |
| Human Immunodeficiency Virus (HIV) | Nucleic Acid Sequence-Based Amplification (NASBA) (non-PNA) | 100 copies/mL | 97% (at 7-41 days of life) | 99% | |
| Human Immunodeficiency Virus (HIV) | CRISPR-based lateral flow | 1 copy/µL | 91.81% | 100% | [9] |
| Influenza A Virus | RT-qPCR (non-PNA) | ~10 templates/reaction | - | - | [10] |
| Dengue Virus | Lateral Flow Immunoassay (non-PNA) | 5.12 x 10² PFU | - | - | [11] |
| Zika Virus | Nanobody-based Lateral Flow Assay (non-PNA) | 1 ng/mL (in urine) | - | - | [12][11][13][14] |
Experimental Protocols
Protocol 1: PNA-Mediated PCR Clamping for Viral Genotyping
This protocol describes a general workflow for using a PNA clamp to selectively amplify a mutant viral sequence in the presence of an excess of wild-type sequences.
1. PNA Clamp Design:
-
Design a PNA oligomer (typically 15-18 bases) that is perfectly complementary to the wild-type viral sequence at the mutation site.
-
The melting temperature (Tm) of the PNA-DNA duplex should be significantly higher than the annealing temperature of the PCR primers.
2. PCR Primer Design:
-
Design one of the PCR primers to overlap with the PNA binding site.
-
The primer should have a lower Tm than the PNA clamp to ensure that the PNA outcompetes the primer for binding to the wild-type template.
3. PCR Reaction Setup:
-
Prepare a standard PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the forward and reverse primers.
-
Add the template DNA containing a mixture of wild-type and mutant viral sequences.
-
Add the PNA clamp to the reaction mix at a final concentration typically ranging from 0.5 µM to 6 µM.[15]
4. Thermal Cycling:
-
Initial Denaturation: 95°C for 3-5 minutes.
-
PNA Clamping Step: 70-80°C for 10-30 seconds. This step allows the PNA to bind specifically to the wild-type template.[15]
-
Denaturation: 95°C for 30 seconds.
-
Primer Annealing: 55-65°C for 30 seconds.
-
Extension: 72°C for 30-60 seconds.
-
Repeat the cycling steps (denaturation, primer annealing, extension) for 30-40 cycles.
-
Final Extension: 72°C for 5-10 minutes.
5. Analysis of PCR Products:
-
Analyze the PCR products by gel electrophoresis, sequencing, or melting curve analysis to detect the presence of the amplified mutant sequence.
Protocol 2: PNA Fluorescence In Situ Hybridization (FISH) for Viral RNA Detection in Cells
This protocol provides a general procedure for detecting viral RNA in cultured cells using a fluorescently labeled PNA probe.
1. Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Infect cells with the virus of interest and incubate for the desired time.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Dehydrate the cells through a series of ethanol (B145695) washes (70%, 85%, and 100%) for 2 minutes each and air dry.[3]
2. Hybridization:
-
Prepare the hybridization buffer: 20 mM Tris-HCl (pH 7.4), 60% formamide.[3]
-
Dilute the fluorescently labeled PNA probe in the hybridization buffer to the desired concentration (e.g., 50 nM).
-
Heat the PNA probe solution at 60°C for 5 minutes to ensure it is fully dissolved.[3]
-
Apply the hybridization solution to the coverslip and incubate in a humidified chamber at a temperature optimized for the specific PNA probe (typically 55-65°C) for 1-2 hours.
3. Washing:
-
Prepare a wash solution: 2X SSC with 0.1% Tween-20.[3]
-
Wash the coverslips twice in the wash solution at the hybridization temperature for 10 minutes each.[3]
-
Wash once with the wash solution at room temperature.
4. Counterstaining and Mounting:
-
Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslip onto a glass slide using an anti-fade mounting medium.
5. Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets. The viral RNA will appear as fluorescent foci within the cells.
Protocol 3: Fabrication of a PNA-Based Electrochemical Biosensor
This protocol outlines the basic steps for constructing an electrochemical biosensor for viral nucleic acid detection using a PNA probe immobilized on a gold electrode.
1. Electrode Cleaning and Preparation:
-
Polish a gold electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to obtain a mirror-like surface.
-
Sonicate the electrode in ethanol and then in deionized water to remove any residual alumina particles.
-
Electrochemically clean the electrode by cycling the potential in a sulfuric acid solution.
2. PNA Probe Immobilization:
-
Prepare a solution of a thiol-modified PNA probe in an appropriate buffer.
-
Immerse the clean gold electrode in the PNA probe solution and incubate for several hours to allow for the formation of a self-assembled monolayer (SAM) via the gold-thiol bond.
-
Rinse the electrode with buffer to remove any non-specifically bound probes.
3. Blocking of Non-specific Binding Sites:
-
Incubate the electrode in a solution of a blocking agent, such as 6-mercapto-1-hexanol (B159029) (MCH), to fill any defects in the SAM and prevent non-specific adsorption of other molecules.
4. Hybridization with Target Viral Nucleic Acid:
-
Apply the sample containing the target viral nucleic acid to the surface of the PNA-modified electrode.
-
Incubate for a specific time to allow for hybridization between the PNA probe and the target sequence.
-
Wash the electrode to remove any unbound nucleic acids.
5. Electrochemical Detection:
-
Perform electrochemical measurements, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS), in the presence of a redox indicator (e.g., [Fe(CN)₆]³⁻/⁴⁻ or methylene (B1212753) blue).
-
The hybridization event will cause a change in the electrochemical signal, which can be correlated to the concentration of the target viral nucleic acid.
Signaling Pathways and Logical Relationships
The underlying principle of most PNA-based diagnostic assays is the highly specific molecular recognition between the PNA probe and its complementary viral nucleic acid target. This interaction can be transduced into a detectable signal through various mechanisms, as illustrated below.
Conclusion
PNA-based technologies offer a powerful and versatile platform for the development of next-generation viral diagnostics. Their superior hybridization properties, stability, and compatibility with various detection formats make them well-suited for a wide range of applications, from rapid point-of-care testing to high-throughput screening and in situ viral detection. The protocols and performance data presented here provide a valuable resource for researchers and developers working to advance the field of viral diagnostics.
References
- 1. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]
- 2. Rapid and quantitative detection of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosensors for hepatitis B virus detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Cytomegalovirus DNA in Human Specimens by LightCycler PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Different Cytomegalovirus (CMV) DNA PCR Protocols for Analysis of Dried Blood Spots from Consecutive Cases of Neonates with Congenital CMV Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytomegalovirus Detection – Real Time PCR | Public Health Ontario [publichealthontario.ca]
- 7. Development, evaluation of the PNA RT-LAMP assay for rapid molecular detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Automated Microarray Detection with Real-Time PCR Assays for Detection of Respiratory Viruses in Specimens Obtained from Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly sensitive and rapid point-of-care testing for HIV-1 infection based on CRISPR-Cas13a system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nanobody-Based Lateral Flow Assay for Rapid Zika Virus Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanobody-Based Lateral Flow Assay for Rapid Zika Virus Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Type-specific EV-D68 real-time RT-PCR assay for the detection of all extant enterovirus D68 strains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PNA-FISH Technical Support Center: Troubleshooting Weak or No Signal
Welcome to the technical support center for Peptide Nucleic Acid Fluorescence In Situ Hybridization (PNA-FISH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to weak or no signal during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal in my sample or my positive control. What are the most likely causes?
If there is a complete absence of signal, the issue is likely a critical failure in one of the core components of the experiment. Consider the following possibilities:
-
Incorrect Microscope Filters: Ensure you are using the appropriate filter set for the fluorophore on your PNA probe.[1] Using the wrong filters is a common reason for not detecting a signal.
-
PNA Probe Degradation: Probes can degrade if stored improperly or subjected to repeated freeze-thaw cycles. Always handle probes with care, store them protected from light at the recommended temperature (-20°C), and aliquot them upon arrival to minimize degradation.[2][3]
-
Failed Hybridization: A complete failure of the hybridization step can result in no signal. This could be due to incorrect temperature, improper preparation of the hybridization buffer, or the omission of a critical reagent.[4][5]
-
Lamp/Laser Issues: The light source on your fluorescence microscope may be misaligned or the bulb may have exceeded its specified lifetime.[4][5]
Q2: My signal is very weak in my target cells, but my positive control looks fine. What should I investigate?
Weak signal specific to your sample often points to issues with sample preparation or suboptimal protocol parameters.
-
Inefficient Fixation/Permeabilization: This is a crucial step for allowing the PNA probe to access the target rRNA within the cell.[6][7][8] The cell wall of your target organism may require a harsher or more specific permeabilization treatment. For example, Gram-positive bacteria generally require more stringent permeabilization methods compared to Gram-negative bacteria.[6][7][9] The combination of paraformaldehyde and ethanol (B145695) has been shown to have superior performance for many bacteria.[6][7]
-
Suboptimal Hybridization Conditions: Factors such as temperature, time, pH, and formamide (B127407) concentration in the hybridization buffer are critical.[9][10][11] These may need to be optimized for your specific probe and target organism.
-
Low Ribosome Content: The target of PNA-FISH is typically ribosomal RNA (rRNA). Cells that are in a slow-growing or stationary phase may have a lower ribosome count, leading to a weaker signal. Using healthy, actively growing cells is recommended for optimal results.[12]
-
Incorrect Probe Concentration: The concentration of the PNA probe should be optimized. While a higher concentration might seem better, it can also lead to increased background. A typical starting concentration is around 300-500 nM.[2][13]
Q3: I have a high background signal that is obscuring my specific signal. How can I reduce it?
High background can be caused by non-specific binding of the probe or autofluorescence of the sample.
-
Insufficient Washing: The post-hybridization washing steps are designed to remove unbound or non-specifically bound probes. Ensure the wash buffer temperature and ionic strength are correct for the required stringency.[14][15]
-
Probe Drying Out: Allowing the probe to dry out on the slide during hybridization can cause precipitated, fluorescent artifacts.[16] Use a humidified chamber during incubation.
-
Over-fixation: Excessive cross-linking of proteins from over-fixation can trap probes non-specifically.[17] It is generally recommended not to exceed 24 hours of fixation.[18]
-
Air Bubbles: Trapping air bubbles under the coverslip can prevent even distribution of the probe and cause areas of high background.[1]
Q4: Can the fixation method affect signal intensity for different types of bacteria?
Absolutely. The fixation and permeabilization steps are critical and often need to be adapted based on the cell wall structure of the target bacteria.[6][8] Gram-positive bacteria, with their thick peptidoglycan layer, typically require harsher permeabilization conditions than Gram-negative bacteria to ensure the probe can enter the cell.[7][9] A study evaluating different protocols found that a combination of paraformaldehyde and ethanol provided a significantly higher fluorescence outcome for all tested bacterial species, especially for Gram-positive ones.[6][8]
Quantitative Data Summary
Optimizing PNA-FISH protocols often involves adjusting several quantitative parameters. The tables below summarize key variables for different stages of the experiment.
Table 1: Hybridization and Wash Condition Parameters
| Parameter | Typical Range | Notes |
| Hybridization Temperature | 53°C - 60°C | Must be optimized for each probe. A common starting point is 55°C.[4][5][19] |
| Hybridization Time | 30 - 90 minutes | Longer times may increase signal but can also raise background.[14][19] |
| PNA Probe Concentration | 200 - 500 nM | Higher concentrations do not always lead to better signals and can increase costs.[2][13][15] |
| Formamide Concentration | 30% - 60% | Used to adjust hybridization stringency. Higher concentrations lower the melting temperature.[2][3][4][11] |
| Wash Temperature | 55°C - 60°C | Critical for stringency. Must be carefully controlled to remove non-specific binding.[2][3] |
Table 2: Optimized Fixation/Permeabilization Variables for Select Bacteria
| Organism | Gram Stain | Optimal Fixation/Permeabilization Method |
| E. coli | Negative | Paraformaldehyde and Triton X-100 or Ethanol |
| P. fluorescens | Negative | Paraformaldehyde and Triton X-100 or Ethanol |
| S. epidermidis | Positive | Paraformaldehyde and Ethanol |
| L. innocua | Positive | Paraformaldehyde and Ethanol or Lysozyme (B549824) |
| B. cereus | Positive | Paraformaldehyde and Ethanol |
| Source: Adapted from studies on the influence of fixation/permeabilization steps in PNA-FISH.[6][7][8] |
Experimental Protocols
Below are detailed methodologies for the key stages of a general PNA-FISH experiment.
Sample Preparation (Fixation and Permeabilization)
The goal of this stage is to preserve cellular morphology while making the cell permeable to the PNA probe.
-
Smear Preparation: Transfer a small volume (e.g., 10 µL) of the sample (e.g., from a positive blood culture) onto a well of a microscope slide.[4][5]
-
Add Fixation Solution: Add one drop of fixation solution (e.g., phosphate-buffered saline with detergent) and gently mix to emulsify.[4][5]
-
Fixation: Air-dry the smear and then fix the cells. Common methods include heat fixation (20 minutes at 55-80°C), methanol (B129727) fixation, or flame fixation.[4][5] For tissue sections, fixation in formalin or paraformaldehyde for no more than 24 hours is recommended.[18]
-
Dehydration (Optional but Recommended): Immerse the slide in a series of cold ethanol solutions of increasing concentration (e.g., 70%, 85%, and 100% for 2 minutes each) and then air dry completely.[2][3]
-
Permeabilization (If Necessary): For organisms with tough cell walls (e.g., Gram-positive bacteria or yeast), an enzymatic digestion step may be required. This can involve treatment with agents like lysozyme or lysostaphin.[6][15]
Hybridization
This is the core step where the fluorescently labeled PNA probe binds to its target rRNA sequence.
-
Prepare Hybridization Mix: Dilute the PNA probe to its final concentration (e.g., 500 nM) in the hybridization buffer.[2] The buffer typically contains formamide (e.g., 30-60%), a blocking reagent, and salts.[2][4]
-
Pre-warming: Pre-warm the slide and the hybridization mix separately at a high temperature (e.g., 85°C for 5 minutes) to denature the target rRNA and minimize background.[2]
-
Apply Probe: Add one drop of the hybridization mix to the fixed smear on the slide.
-
Coverslip: Carefully place a coverslip over the drop, avoiding air bubbles.[1][5]
-
Incubate: Place the slide in a humidified chamber and incubate at the optimized hybridization temperature (e.g., 55°C) for the required time (e.g., 30-90 minutes).[4][5]
Post-Hybridization Washing
This step removes unbound probes to reduce background noise and ensure only specific signals remain.
-
Prepare Wash Solution: Prepare the working strength wash solution (e.g., Tris-buffered saline with detergent) and pre-heat it to the specified wash temperature (e.g., 55°C).[4][5]
-
Remove Coverslip: Immerse the slide in the pre-heated wash solution to gently remove the coverslip.[2][5]
-
Wash: Incubate the slide in the wash solution at the specified temperature for the recommended time (e.g., 30 minutes).[4][5] Some protocols may call for multiple washes of shorter duration.[2]
-
Final Rinse: Briefly rinse the slide with deionized water at room temperature and allow it to air dry completely in the dark.
Mounting and Visualization
The final step is to prepare the slide for microscopic examination.
-
Mounting: Add a drop of mounting medium, which often contains an antifade reagent and a counterstain like DAPI, onto the smear.[2][4]
-
Coverslip: Place a clean coverslip over the mounting medium, avoiding air bubbles.
-
Visualize: Examine the slide using a fluorescence microscope equipped with the appropriate filter sets for your probe's fluorophore and the DAPI counterstain.[1]
Visual Guides
PNA-FISH Experimental Workflow
The following diagram outlines the sequential steps of a typical PNA-FISH experiment.
Caption: A flowchart of the PNA-FISH experimental process.
Troubleshooting Decision Tree for Weak/No Signal
Use this diagram to diagnose and resolve common signal-related issues in your PNA-FISH experiments.
Caption: A decision tree for troubleshooting PNA-FISH signal issues.
References
- 1. oncology-and-cytogenetic-products.com [oncology-and-cytogenetic-products.com]
- 2. pnabio.com [pnabio.com]
- 3. pnabio.com [pnabio.com]
- 4. opgen.com [opgen.com]
- 5. opgen.com [opgen.com]
- 6. Influence of the fixation/permeabilization step on peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) for the detection of bacteria | PLOS One [journals.plos.org]
- 7. Influence of the fixation/permeabilization step on peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) for the detection of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of the fixation/permeabilization step on peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) for the detection of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. repositorium.uminho.pt [repositorium.uminho.pt]
- 14. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of a two‐step permeabilization fluorescence in situ hybridization (FISH) assay for the detection of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. How do I reduce high background in my FISH assay? [ogt.com]
- 18. clinicallab.com [clinicallab.com]
- 19. Fluorescence In Situ Hybridization Method Using a Peptide Nucleic Acid Probe for Identification of Salmonella spp. in a Broad Spectrum of Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pna Probe Hybridization
Welcome to the technical support center for optimizing hybridization conditions for your Peptide Nucleic Acid (PNA) probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments like Fluorescence In Situ Hybridization (FISH), Southern blotting, and other hybridization-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments. Each question is followed by a detailed troubleshooting guide.
Q1: Why am I getting weak or no signal in my PNA FISH experiment?
A weak or absent signal is a common issue that can be caused by several factors, from probe design to procedural errors. Follow this guide to diagnose and resolve the problem.
Troubleshooting Guide: Weak or No Signal
-
Verify Probe Integrity and Design:
-
Probe Quality: Ensure the PNA probe was stored correctly (typically at -20°C, protected from light) and has not undergone excessive freeze-thaw cycles.[1]
-
Probe Concentration: The probe concentration may be too low. You may need to increase the probe concentration.[2] An initial titration is recommended to determine the optimal concentration, typically ranging from 100 nM to 500 nM.[1]
-
Probe Design: For optimal performance, PNA probes should ideally have a calculated melting temperature (Tm) between 70°C and 80°C.[3] Avoid long purine (B94841) stretches (>6 bases), high G content (>35%), and significant self-complementarity.[3]
-
-
Check Hybridization Conditions:
-
Hybridization Temperature: The hybridization temperature should be optimized for your specific probe. A temperature that is too high can prevent the probe from binding to its target.
-
Hybridization Time: Ensure sufficient hybridization time. While PNA probes hybridize faster than DNA probes, an incubation time of 1 to 2 hours is a good starting point.[4][5]
-
Inadequate Denaturation: Ensure that the target DNA or RNA has been properly denatured to allow for probe access.[6][7] This is often achieved by heating the sample in a formamide-based hybridization buffer.[8]
-
-
Assess Sample Preparation and Quality:
-
Poor Permeabilization: The cell walls or tissue matrix may not be sufficiently permeabilized, preventing the probe from reaching its target.[2] Consider optimizing the enzymatic digestion (e.g., with pepsin or proteinase K) or other permeabilization steps.[1][9]
-
Target Accessibility: The target sequence may be masked by proteins or secondary structures in the RNA. High salt concentrations can favor the formation of RNA secondary structures, making target sites less accessible.[10]
-
Sample Fixation: Improper fixation can lead to poor retention of the target nucleic acid or autofluorescence. Over-fixation can hinder probe penetration.[2][11]
-
-
Verify Imaging and Detection:
-
Incorrect Filter Sets: Confirm that you are using the correct fluorescence filter sets for the fluorophore on your PNA probe.[6]
-
Photobleaching: Minimize the exposure of your sample to the excitation light to prevent photobleaching of the fluorescent signal.[11] The use of an antifade mounting medium is highly recommended.[11]
-
Q2: I'm observing high background or non-specific binding. How can I reduce it?
High background can obscure your specific signal and lead to false-positive results. Non-specific binding occurs when the PNA probe adheres to off-target sites.
Troubleshooting Guide: High Background and Non-Specific Binding
-
Optimize Probe Concentration:
-
An excessively high probe concentration is a common cause of high background. Reduce the probe concentration in your hybridization buffer.[2]
-
-
Adjust Hybridization and Wash Stringency:
-
Increase Stringency: To reduce non-specific binding, you can increase the stringency of your hybridization and wash steps. This can be achieved by:
-
-
Improve Blocking and Washing Steps:
-
Blocking Agents: Incorporate a blocking reagent into your hybridization buffer to saturate non-specific binding sites.[1]
-
Thorough Washing: Ensure that the post-hybridization washes are sufficient to remove unbound and non-specifically bound probes.[2] Perform washes at an optimized temperature and for an adequate duration.[1][9]
-
-
Address Probe-Specific Issues:
-
Cationic PNA Probes: Positively charged PNA probes can exhibit non-specific electrostatic binding to the negatively charged backbone of DNA, especially at low salt concentrations (below 10 mM NaCl).[12] Increasing the ionic strength can mitigate this effect.[12]
-
Probe Aggregation: Ensure your PNA probe is fully dissolved before adding it to the hybridization buffer. Heating the stock solution may be necessary.[1][3][9]
-
Q3: What is the optimal composition of a PNA hybridization buffer?
The composition of the hybridization buffer is critical for successful PNA hybridization. While the optimal formulation can vary depending on the application and the specific probe, a typical buffer includes a buffering agent, a denaturant, salt, and sometimes a blocking agent.
Table 1: Typical Components of PNA Hybridization Buffers
| Component | Typical Concentration Range | Purpose |
| Tris-HCl | 20-50 mM (pH 7.4-9.0) | Maintains a stable pH for the hybridization reaction.[4][14][15] |
| Formamide | 10-60% | A denaturing agent that lowers the melting temperature of nucleic acid duplexes, allowing hybridization to occur at a lower temperature and increasing stringency.[4][10][15] |
| NaCl | 10-100 mM | Influences the ionic strength of the buffer. PNA hybridization is less dependent on salt concentration than DNA probe hybridization.[10][14] |
| Blocking Reagent | 0.5% (e.g., Roche Blocking Reagent) | Reduces non-specific binding of the probe.[1] |
| Detergent (e.g., SDS, Tween-20) | 0.1-0.5% | Helps to reduce background noise.[4][9] |
| EDTA/EGTA | 1-10 mM | A chelating agent that can help to inactivate nucleases.[4][14] |
Note: The optimal concentration of each component should be determined empirically for your specific application.
Experimental Protocols & Methodologies
This section provides a general protocol for a PNA FISH experiment. Note that this is a template and may require optimization for your specific cell type or tissue.
General Protocol for PNA FISH on Adherent Cells
-
Sample Preparation:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the cells twice with PBS.
-
Dehydrate the cells by incubating for 2 minutes each in 70%, 85%, and 100% cold ethanol.[1][9]
-
Air dry the coverslips.
-
-
Hybridization:
-
Prepare the hybridization buffer with the desired PNA probe concentration (e.g., 500 nM).[1]
-
Preheat the hybridization buffer containing the PNA probe to 85°C for 5 minutes.[1]
-
Apply the hybridization mixture to the coverslip and cover with a larger coverslip to prevent evaporation.
-
Denature the sample by placing it on a heat block at 85°C for 10 minutes.[1]
-
Transfer the coverslip to a humidified chamber and incubate at room temperature for 1-2 hours to allow for hybridization.[1]
-
-
Washing:
-
Staining and Mounting:
-
Counterstain the nuclei with a DNA stain like DAPI.
-
Wash briefly with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Visualization:
-
Observe the results using a fluorescence microscope with the appropriate filter sets.
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows and troubleshooting logic for optimizing PNA probe hybridization.
Caption: A generalized workflow for a PNA FISH experiment.
Caption: A decision tree for troubleshooting common PNA hybridization issues.
References
- 1. pnabio.com [pnabio.com]
- 2. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. PNA Tool – Oligo Designer | PNA Bio [pnabio.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncology-and-cytogenetic-products.com [oncology-and-cytogenetic-products.com]
- 7. molecular.abbott [molecular.abbott]
- 8. Direct DNA and PNA probe binding to telomeric regions without classical in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnabio.com [pnabio.com]
- 10. journals.asm.org [journals.asm.org]
- 11. clinicallab.com [clinicallab.com]
- 12. Specific versus Nonspecific Binding of Cationic PNAs to Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PFB01 – PNA FISH Hybridization Buffer – 30 mL - PNA Bio [pnabio.com]
Technical Support Center: Solid-Phase PNA Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during solid-phase Peptide Nucleic Acid (PNA) synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low PNA synthesis yield?
Low synthesis yield is a frequent issue in solid-phase PNA synthesis and can be attributed to several factors:
-
Aggregation of the PNA chain: PNA oligomers, especially those rich in purines (Adenine and Guanine), have a high tendency to aggregate on the solid support.[1][2][3] This aggregation can hinder the accessibility of reagents to the growing chain, leading to inefficient coupling and subsequent low yield.
-
Poor coupling efficiency: The steric hindrance of bulky nucleobases, particularly guanine (B1146940) and adenosine, can lead to incomplete coupling reactions.[1][3]
-
Suboptimal choice of solid support: The type and loading capacity of the solid support are crucial. High-loading resins can exacerbate aggregation problems.[2][4] Polyethylene glycol (PEG)-based resins are often recommended to reduce aggregation.[2][5]
-
Inefficient deprotection: Incomplete removal of the N-terminal protecting group (e.g., Fmoc) in each cycle will prevent the subsequent monomer from coupling, resulting in truncated sequences and lower yield of the desired full-length product.
Q2: How can I improve the purity of my synthesized PNA?
Improving PNA purity involves addressing issues at various stages of the synthesis and purification process:
-
Optimize synthesis chemistry: The choice between Fmoc/Bhoc and Boc/Z protecting group strategies can impact purity. Boc/Z chemistry is often considered to yield higher purity PNA due to fewer side reactions, though it requires harsher cleavage conditions.[6]
-
Ensure complete capping: Any unreacted amino groups on the growing PNA chain should be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences, which are often difficult to separate from the target PNA.[1][6][7]
-
Use appropriate cleavage cocktails: The final cleavage and deprotection step is critical. The composition of the cleavage cocktail should be chosen based on the PNA sequence and protecting groups used to minimize side reactions.[6][8] For instance, scavengers are added to the trifluoroacetic acid (TFA) to prevent re-attachment of protecting groups to sensitive residues.[8][9]
-
Optimize HPLC purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for PNA purification.[2] Optimizing the column type (e.g., C8 or C18), gradient, and temperature can significantly improve the separation of the target PNA from impurities.[2][10] Heating the column (e.g., to 55°C) can help to disrupt aggregates during purification.[2]
Q3: What causes peak broadening or splitting in my HPLC chromatogram?
Broad or split peaks in an HPLC chromatogram of a PNA sample can indicate several issues:
-
Aggregation: PNA oligomers, particularly longer or purine-rich sequences, can aggregate in solution, leading to broad peaks.[1][2] Running the HPLC at an elevated temperature (e.g., 55°C) can help to minimize aggregation.[2]
-
Secondary structures: PNA can form secondary structures, such as hairpins or duplexes, which can result in multiple conformations and, consequently, peak broadening or splitting.
-
Presence of closely related impurities: Deletion or truncated sequences that are very similar in length and composition to the full-length product can co-elute, causing peak broadening.
-
On-column degradation: Some PNA sequences may be unstable under the acidic conditions of the HPLC mobile phase, leading to degradation products that manifest as distorted peaks.[11]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final PNA product.
-
Presence of significant deletion sequences in the crude product as identified by Mass Spectrometry.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric hindrance of bulky monomers (e.g., Guanine) | Double couple the bulky monomer. Use stronger activating reagents like HATU or PyBOP.[2][7] |
| Aggregation of the growing PNA chain | Use a low-loading solid support (<0.2 mmol/g).[2] Employ PEG-based resins (e.g., TentaGel, ChemMatrix).[4][5] Incorporate backbone modifications like Hmb or Dmb to disrupt aggregation.[1][3] |
| Suboptimal solvent choice | Use N-methyl-2-pyrrolidone (NMP) instead of N,N-dimethylformamide (DMF), as DMF can contain amine impurities that reduce coupling efficiency.[4][6] |
| Inadequate activation of the monomer | Ensure the freshness of coupling reagents. Optimize the equivalents of the activating agent and base used. |
Problem 2: Incomplete Deprotection of N-terminal Protecting Group
Symptoms:
-
A significant peak corresponding to the n-1 deletion sequence is observed in the mass spectrum.
-
Low yield of the full-length PNA.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient deprotection time or reagent concentration | Increase the piperidine (B6355638) concentration (for Fmoc removal) or the number of deprotection steps. A common protocol uses 20% piperidine in DMF.[6][7] |
| Aggregation hindering reagent access | In addition to the solutions for aggregation under "Low Coupling Efficiency," consider performing the deprotection step at a slightly elevated temperature. |
| Degradation of deprotection reagent | Use fresh piperidine for each synthesis. |
Problem 3: Side Reactions During Synthesis
Symptoms:
-
Unexpected peaks in the HPLC and mass spectrum of the crude product.
-
Difficulty in purifying the target PNA.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| N-acyl transfer during piperidine deprotection | This is a known side reaction, especially with certain protecting groups.[1][3] Using benzothiazole-2-sulfonyl (Bts) as a protecting group for the backbone amine can mitigate this issue.[1][3] |
| Base-catalyzed rearrangements | Minimize the exposure time to basic conditions (e.g., piperidine) during Fmoc deprotection.[6] |
| Modification of sensitive residues during cleavage | Use an optimized cleavage cocktail with appropriate scavengers. For example, triisopropylsilane (B1312306) (TIS) is a common scavenger.[1][8] |
Experimental Protocols
Protocol 1: General Solid-Phase PNA Synthesis Cycle (Fmoc/Bhoc Chemistry)
This protocol outlines a typical cycle for the addition of one PNA monomer.
-
Deprotection: The resin-bound PNA is treated with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.[6][7] The resin is then thoroughly washed with DMF.
-
Coupling: The incoming Fmoc-PNA monomer (3 equivalents) is pre-activated with a coupling reagent such as HATU (2.9 equivalents) and a base like DIEA (3 equivalents) or 2,6-lutidine (3 equivalents) in NMP.[1] This activated monomer solution is then added to the resin, and the reaction proceeds for 30-60 minutes.
-
Capping: To block any unreacted amino groups, the resin is treated with a capping solution, typically a mixture of acetic anhydride (B1165640) and a base (e.g., lutidine or DIEA) in DMF for 5 minutes.[1][6]
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts before proceeding to the next cycle.
Protocol 2: PNA Cleavage and Deprotection
-
After the final synthesis cycle, the N-terminal Fmoc group is removed (unless "Fmoc-on" purification is desired).[2]
-
The resin is washed and dried.
-
A cleavage cocktail is prepared. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).[1] For sequences containing sensitive residues, other scavengers may be required.[8][9]
-
The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[1][12]
-
The cleaved PNA is precipitated from the TFA solution by adding cold diethyl ether.
-
The precipitated PNA is pelleted by centrifugation, washed with ether, and dried.
Protocol 3: Quality Control by RP-HPLC and Mass Spectrometry
-
RP-HPLC Analysis:
-
Column: C8 or C18 reverse-phase column.[2]
-
Mobile Phase A: 0.1% TFA in water.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 65% B over 30-40 minutes is a good starting point.[2]
-
Flow Rate: 1 mL/min.[13]
-
Detection: UV absorbance at 260 nm.
-
Temperature: 55°C to reduce aggregation.[2]
-
-
Mass Spectrometry Analysis:
-
The identity of the synthesized PNA is confirmed by mass spectrometry, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[10][14] This analysis will confirm the molecular weight of the main product and help identify any impurities, such as deletion sequences.
-
Visualizations
Caption: Workflow of Solid-Phase PNA Synthesis.
Caption: Troubleshooting Logic for PNA Synthesis Issues.
References
- 1. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 4. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 6. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC as a method for purifying and identifying PNAs - ProQuest [proquest.com]
- 12. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 13. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 14. pnas.org [pnas.org]
how to reduce background noise in PNA experiments
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Peptide Nucleic Acid (PNA) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in PNA experiments?
High background noise in PNA-based assays, such as Fluorescence In Situ Hybridization (FISH), can obscure specific signals and lead to incorrect data interpretation. The primary sources of this noise can be categorized into two main areas: non-specific binding of the PNA probe and autofluorescence from the sample itself.
-
Non-Specific PNA Probe Binding: This occurs when the PNA probe binds to unintended targets within the sample. This can be caused by several factors, including suboptimal probe design (e.g., high purine (B94841) content, self-complementarity), inadequate blocking of non-specific sites, and insufficiently stringent hybridization and washing conditions.[1][2][3]
-
Autofluorescence: Many biological specimens naturally fluoresce due to endogenous molecules like collagen, elastin, red blood cells, or lipofuscin.[4][5] The fixation process, especially with aldehyde-based fixatives like formalin or glutaraldehyde (B144438), can also induce autofluorescence across a broad spectrum.[6][7]
Q2: How can I optimize my PNA probe design to minimize background?
A well-designed PNA probe is crucial for minimizing non-specific binding. Due to the high affinity of PNA for its target, probes can be shorter than their DNA counterparts, which inherently increases specificity.[1]
Key design considerations include:
-
Length: An optimal length for most PNA probe applications is between 12 and 18 bases.[1][8] This is shorter than typical DNA probes (25-40 bases) and enhances specificity because the impact of a single mismatch is greater on a shorter sequence.[1][2]
-
Purine Content: Purine-rich sequences, especially those with a high guanine (B1146940) (G) content, are prone to aggregation, which can lead to non-specific signals. A general guideline is to have no more than seven purines within any 10-base stretch.[1][2]
-
Self-Complementarity: Avoid sequences that can form hairpins or self-dimers (e.g., inverse repeats, palindromic sequences). PNA/PNA interactions are even stronger than PNA/DNA interactions and can prevent the probe from binding to its intended target.[1][2]
Q3: My samples exhibit high autofluorescence. What methods can I use to reduce it?
Autofluorescence can be a significant source of background noise. Several strategies can be employed before and during your experiment to mitigate its effects.
-
Fixation Method: Aldehyde-based fixatives are a known cause of autofluorescence, with glutaraldehyde generally producing more than paraformaldehyde.[7] If possible, minimize fixation time or consider alternative fixatives like chilled methanol (B129727) or ethanol.[6][7]
-
Chemical Quenching: Various reagents can be used to quench autofluorescence. Treatment with sodium borohydride (B1222165) can help reduce aldehyde-induced fluorescence.[6][7] Other reagents like Sudan Black B and Eriochrome Black T are effective against lipofuscin-related autofluorescence.[6][7] For tissues with high levels of red blood cells, perfusion with PBS prior to fixation can be beneficial.[5][6]
-
Fluorophore Selection: Choose fluorophores that emit in the far-red spectrum (e.g., CoralLite 647), as endogenous autofluorescence is typically weaker at longer wavelengths.[6][7] Using brighter fluorophores like phycoerythrin (PE) can also help improve the signal-to-background ratio.[5]
Q4: What are the best practices for hybridization and washing to increase signal specificity?
Proper hybridization and stringent washing steps are critical for removing non-specifically bound probes.[3] The goal is to find a balance that removes off-target probes without dissociating the specific probe-target hybrids.
-
Hybridization Buffer Composition: The concentration of formamide (B127407) in the hybridization buffer is a key variable. Formamide destabilizes nucleic acid duplexes, lowering the melting temperature (Tm) and allowing for hybridization at lower temperatures.[9][10] Optimizing the formamide concentration (often between 10-50%) can significantly enhance specificity.[11][12] However, high concentrations of formamide can be toxic and may damage cell morphology.[10]
-
Temperature: Hybridization is typically performed at a temperature not far below the calculated dissociation temperature (Td) of the PNA-DNA duplex.[13]
-
Washing Stringency: The stringency of the wash steps is controlled by temperature and salt concentration.[14] High-stringency washes (higher temperature, lower salt concentration) are more effective at removing weakly bound, non-specific probes.[3] It is crucial to optimize these conditions for your specific probe and sample type.[15]
Q5: How do I choose an effective blocking agent?
Blocking prevents the PNA probe from binding to non-specific sites on the sample. The choice of blocking agent can have a significant impact on background levels.
-
Normal Serum: Using normal serum from the same species as the secondary antibody (if used) is a highly effective blocking strategy. It contains antibodies that occupy non-specific binding sites. A typical concentration is 5% (v/v) in a buffer like PBS.[16][17]
-
Protein Solutions: Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used protein-based blocking agents.[17] They work by competing with the probe for non-specific binding sites. It is important to use high-quality, IgG-free BSA to avoid cross-reactivity with antibodies.[16]
-
Commercial Buffers: Many pre-formulated blocking buffers are available that offer optimized performance and longer shelf life compared to homemade preparations.[18]
Troubleshooting Guides
Problem 1: High background across the entire sample.
This is often due to issues with the PNA probe itself or sub-optimal hybridization/washing conditions.
| Potential Cause | Recommended Solution |
| PNA Probe Aggregation | Check probe design for high purine content.[1][2] Ensure the probe is fully solubilized before use. |
| Probe Concentration Too High | Titrate the PNA probe to find the optimal concentration that maximizes specific signal while minimizing background.[14] |
| Insufficient Washing Stringency | Increase the temperature of the wash steps or decrease the salt concentration in the wash buffer to more effectively remove non-specifically bound probes.[3][14] |
| Degraded Formamide | Use fresh, high-quality formamide, as degraded formamide can contribute to background.[19] |
Problem 2: Autofluorescence is obscuring the signal.
This is common in tissues rich in endogenous fluorophores or those fixed with aldehydes.
| Potential Cause | Recommended Solution |
| Aldehyde Fixation | Minimize fixation time.[6] Treat samples with sodium borohydride or glycine (B1666218) to quench aldehyde-induced autofluorescence.[17] Consider using non-aldehyde fixatives like chilled methanol.[5] |
| Endogenous Fluorophores (e.g., Lipofuscin, Collagen) | Treat samples with quenching agents like Sudan Black B or Eriochrome Black T.[6][7] For blood-rich tissues, perfuse with PBS before fixation to remove red blood cells.[5] |
| Fluorophore Choice | Switch to a fluorophore in the far-red or near-infrared spectrum where autofluorescence is less pronounced.[6] |
Experimental Protocols
General Protocol for PNA-FISH Hybridization and Washing
This protocol provides a starting point; optimization of probe concentration, formamide percentage, and wash temperatures is essential.
-
Sample Preparation: Prepare and fix cells or tissue sections on slides as required by your specific application.
-
Pre-treatment: If necessary, perform pre-treatment steps such as permeabilization (e.g., with pepsin or proteinase K) to improve probe accessibility.[3][20]
-
Hybridization:
-
Prepare the hybridization buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5% SDS) containing the optimized concentration of formamide (e.g., 10-30%) and PNA probe (e.g., 100-500 nM).[12]
-
Apply the hybridization mix to the sample.
-
Denature the sample and probe by heating to a high temperature (e.g., 95°C for 2 minutes).[21]
-
Incubate at the optimal hybridization temperature (e.g., 60°C) for 30-60 minutes to allow the probe to bind to the target sequence.[13][21]
-
-
Washing:
-
Counterstaining and Mounting:
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving high background noise in PNA experiments.
References
- 1. Guideline for PNA [data.panagene.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. How do I reduce high background in my FISH assay? [ogt.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. Guidelines for the Design of FISH Probes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2013046033A1 - Hybridization compositions and methods using formamide - Google Patents [patents.google.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 17. Blocking in IHC | Abcam [abcam.com]
- 18. Blocking Strategies for IHC | Thermo Fisher Scientific - IN [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. clinicallab.com [clinicallab.com]
- 21. urology.stanford.edu [urology.stanford.edu]
Technical Support Center: PNA Probe Specificity
Welcome to the technical support center for Peptide Nucleic Acid (PNA) probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of their PNA probe experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of PNA probes over traditional DNA probes in terms of specificity?
Peptide Nucleic Acid (PNA) probes offer several advantages over DNA probes that contribute to their superior specificity.[1][2] The neutral backbone of PNA molecules eliminates the electrostatic repulsion that can interfere with the hybridization of DNA/DNA and DNA/RNA complexes.[1] This neutrality also makes PNA probe hybridization less dependent on salt concentrations.[1][3]
PNA/DNA or PNA/RNA duplexes are more stable and have a higher melting temperature (Tm) than their DNA/DNA counterparts.[1][4] This increased stability leads to a greater difference in Tm between perfectly matched and mismatched sequences, which significantly improves specificity.[1][5][6] Consequently, PNA probes are excellent at discriminating single nucleotide mismatches.[5][6][7] Additionally, PNAs are resistant to degradation by nucleases and proteases, making them more stable in biological samples.[1][5][8]
Q2: What are the general guidelines for designing a highly specific PNA probe?
Effective PNA probe design is crucial for achieving high specificity. Here are some key guidelines to consider:
-
Probe Length: Due to their high binding affinity, PNA probes can be shorter than DNA probes.[5][9] An optimal length for most applications is between 12 and 18 bases.[4][9][10] Shorter probes are inherently more specific, as a single mismatch has a greater destabilizing effect.[4][5][9]
-
Purine (B94841) Content: To prevent aggregation, it is advisable to limit the purine content in your PNA sequence. A general rule is to have no more than seven purines in any ten-unit stretch.[4][9] Guanine-rich sequences are particularly prone to aggregation.[4][9]
-
Self-Complementarity: Avoid sequences that can form self-complementary structures like hairpins or inverse repeats.[4][9] PNA/PNA interactions are even stronger than PNA/DNA interactions, which can interfere with probe hybridization to the target sequence.[4][9]
-
Orientation: PNA probes can bind in either orientation, but the anti-parallel orientation is strongly preferred for forming a stable duplex with DNA or RNA.[4][9]
Q3: How does salt concentration affect PNA probe specificity?
The neutral backbone of PNA makes its hybridization to DNA or RNA less dependent on salt concentration compared to DNA/DNA or DNA/RNA hybridization.[1][11] In fact, decreasing the cation concentration can enhance the mismatch discrimination capacity of PNA probes.[12][13] While lower salt concentrations are generally favorable for PNA strand invasion, very low ionic strengths (below 10 mM NaCl) can lead to non-specific adsorption of cationic PNA probes to negatively charged DNA.[14] For surface-based assays, the influence of ionic components on mismatch discrimination can differ significantly from solution-based assays.[12][13] It has been observed that lower salt concentrations can increase the association rate of PNA to DNA, which is a primary contributor to increased duplex stability.[11]
Troubleshooting Guides
Problem 1: High background or non-specific binding in my PNA-FISH experiment.
High background can obscure your specific signal. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Probe Concentration | Titrate the PNA probe concentration. Using too high a concentration can lead to non-specific binding. Start with a lower concentration and incrementally increase it to find the optimal balance between signal and background.[15] |
| Inadequate Blocking | Use a blocking agent like Bovine Serum Albumin (BSA) in your hybridization buffer to reduce non-specific interactions between the probe and other cellular components.[16] |
| Incorrect Hybridization Temperature | Optimize the hybridization temperature. Increasing the temperature can increase stringency and reduce non-specific binding.[15][17] |
| Suboptimal Formamide (B127407) Concentration | Adjust the formamide concentration in your hybridization buffer. Formamide lowers the melting temperature of nucleic acid duplexes, and increasing its concentration can enhance specificity.[18][19][20] |
| Insufficient Washing | Increase the stringency of your post-hybridization washes. This can be achieved by increasing the temperature or decreasing the salt concentration of the wash buffer. |
| Probe Aggregation | Purine-rich PNA probes can aggregate.[4][9] Ensure your probe is fully dissolved. If aggregation is suspected, consider redesigning the probe to have a lower purine content. |
Experimental Protocol: Optimizing Formamide Concentration for PNA-FISH
This protocol provides a method to determine the optimal formamide concentration for reducing non-specific binding.
-
Prepare a series of hybridization buffers with varying formamide concentrations (e.g., 10%, 20%, 30%, 40%, 50%). The other buffer components (e.g., 20 mM Tris-HCl pH 9.0, 100 mM NaCl, 0.5% SDS) should remain constant.[19]
-
Prepare your fixed and permeabilized samples on separate slides or in separate tubes.
-
Add the PNA probe to each hybridization buffer at your standard concentration.
-
Apply the different hybridization buffers to your samples.
-
Incubate at the standard hybridization temperature (e.g., 55°C) for 1 hour.[18]
-
Perform post-hybridization washes under standard conditions.
-
Mount and visualize the samples using fluorescence microscopy.
-
Analyze the signal-to-noise ratio for each formamide concentration. The optimal concentration will provide a strong specific signal with minimal background fluorescence.
Problem 2: My PNA probe shows poor discrimination between the target and a single-base mismatch.
PNA probes are known for their excellent mismatch discrimination, so poor performance may indicate suboptimal experimental conditions.
| Potential Cause | Troubleshooting Strategy |
| Hybridization Stringency is Too Low | Increase the hybridization temperature or the formamide concentration in the hybridization buffer.[20] This will further destabilize mismatched duplexes. |
| Salt Concentration is Too High | Decrease the salt concentration in the hybridization buffer. Lowering the cation concentration can improve mismatch discrimination.[12][13] |
| Probe Design Issues | Re-evaluate your probe design. A shorter probe may provide better mismatch discrimination.[4][5][9] Also, ensure the mismatch is not located at the very end of the probe sequence, as this can have a less destabilizing effect. |
| Using a PNA Molecular Beacon | In some cases, PNA molecular beacons can show poor specificity due to partial opening from hybridization to short homologous stretches.[1] Consider using a double-stranded PNA (dsPNA) probe, which can offer better specificity through competitive binding.[1] |
Workflow for Improving Mismatch Discrimination
Caption: Troubleshooting workflow for poor mismatch discrimination.
Problem 3: I am observing probe aggregation and precipitation.
PNA probe aggregation can lead to poor solubility, reduced hybridization efficiency, and non-specific signals.
| Potential Cause | Troubleshooting Strategy |
| High Purine Content | PNA probes with a high purine content, especially G-rich sequences, are prone to aggregation.[4][9] If possible, redesign the probe to have a more balanced base composition. |
| Improper Dissolving | Ensure the PNA probe is completely dissolved before use. PNA probes are often dissolved in solvents like dimethyl formamide (DMF) or N,N-dimethylformamide (DMF) before being diluted in the hybridization buffer.[18][19] Gentle heating and vortexing may be required. |
| High Probe Concentration | Very high probe concentrations can promote aggregation. Try working with a more dilute probe stock solution. |
| Storage Issues | Store PNA probes according to the manufacturer's recommendations, typically frozen at -20°C.[18][19] Repeated freeze-thaw cycles can contribute to aggregation. Consider aliquoting the probe stock. |
Protocol for PNA Probe Solubilization
-
Resuspend the lyophilized PNA probe in a suitable solvent like DMF to a stock concentration of 100 µM.[18][19]
-
Incubate the solution at 50°C with periodic agitation to ensure the probe is fully dissolved.[18][19]
-
Visually inspect the solution to ensure there are no visible precipitates.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[18][19]
-
Before each experiment, thaw an aliquot and dilute it to the desired working concentration in the hybridization buffer.
Data Summary
Table 1: Impact of Single-Base Mismatches on PNA-DNA Duplex Stability
The following table summarizes the change in melting temperature (ΔTm) for single-base mismatches in a PNA-DNA duplex. A larger negative ΔTm indicates greater destabilization and better specificity.
| Mismatch Position | Mismatch Type | ΔTm (°C) |
| Central | G-T | -12 |
| Central | A-A | -30 |
| 5' end | C-T | -8.5 |
| 3' end | G-A | -10 |
Note: Data is illustrative and compiled from general findings. Actual ΔTm values are sequence-dependent.[6][21]
Logical Relationship: Factors Influencing PNA Probe Specificity
Caption: Key factors in probe design and hybridization that influence specificity.
References
- 1. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Guideline for PNA [data.panagene.com]
- 5. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Highly sensitive PNA array platform technology for single nucleotide mismatch discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Peptide Nucleic Acid Probes for Detection of the HER2 Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Guidelines for the Design of FISH Probes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Specific versus Nonspecific Binding of Cationic PNAs to Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 17. goldbio.com [goldbio.com]
- 18. Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 20. Development of a Novel Peptide Nucleic Acid Probe for the Detection of Legionella spp. in Water Samples | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation Issues with Purine-Rich PNA Sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the aggregation of purine-rich Peptide Nucleic Acid (PNA) sequences during synthesis, purification, and experimental use.
Frequently Asked Questions (FAQs)
Q1: Why do my purine-rich PNA sequences aggregate?
A1: Purine-rich PNA sequences, especially those with a high guanine (B1146940) (G) content, are prone to aggregation due to the hydrophobic nature of the purine (B94841) bases and the potential for strong intermolecular hydrogen bonding between the uncharged PNA backbones.[1][2][3] This can lead to issues with solubility, purification, and overall experimental success.[3][4]
Q2: What are the general guidelines for designing purine-rich PNA sequences to minimize aggregation?
A2: To minimize aggregation, it is recommended to follow these design principles:
-
Purine Content: Limit the purine content to less than 60%.[5] Some sources recommend having no more than 7 purines in any 10-unit stretch.[2][6] Guanine-rich sequences are particularly problematic.[2][7]
-
Sequence Length: Shorter PNA oligomers (12-18 units) are generally less prone to aggregation.[2]
-
Self-Complementarity: Avoid self-complementary sequences, such as palindromes and inverted repeats, as PNA-PNA interactions are stronger than PNA-DNA interactions.[2][7]
| Parameter | Recommendation | Rationale |
| Purine Content | < 60% overall; < 7 purines per 10 bases[2][5][6] | Reduces hydrophobicity and intermolecular interactions. |
| Guanine Content | Avoid long stretches of G's (>3 consecutive)[7] | G-rich sequences are particularly prone to aggregation.[2][7] |
| Oligomer Length | 12-18 units[2] | Longer sequences have a higher tendency to aggregate.[2] |
| Self-Complementarity | Avoid | Prevents the formation of stable PNA-PNA duplexes.[2][7] |
Q3: My PNA has already been synthesized and is showing aggregation. What can I do to solubilize it?
A3: Several methods can be employed to solubilize aggregated PNA:
-
Chaotropic Agents: Agents like urea (B33335) can be used to disrupt the non-covalent interactions causing aggregation.[8][9]
-
pH Adjustment: Modifying the pH of the solution can alter the charge of the PNA (if it contains residues like lysine) and disrupt aggregation.[10] PNA is generally more stable at acidic pH (4.5-6.5).[4]
-
Organic Solvents: The use of organic solvents like dimethylformamide (DMF) can sometimes aid in solubilization.[11]
-
Detergents: Non-denaturing detergents can help solubilize aggregates by interacting with hydrophobic regions.[12]
Troubleshooting Guides
Issue 1: Poor solubility of purified PNA oligomer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High purine content in the PNA sequence. | 1. Attempt to dissolve the PNA in a buffer containing a chaotropic agent (e.g., up to 8 M urea). 2. Adjust the pH of the buffer. PNA solubility can be pH-dependent.[4][10] 3. Add solubility-enhancing modifications post-synthesis if possible (e.g., conjugation to a peptide). | Increased solubility of the PNA oligomer, allowing for its use in downstream applications. |
| The PNA has aggregated during storage. | 1. Briefly heat the sample (e.g., 55-60°C) and vortex. 2. If heating is not sufficient, try the solubilization methods mentioned in Q3 of the FAQ. | Re-dissolving of the PNA aggregates. |
Issue 2: Difficulty in purifying purine-rich PNA using Reverse-Phase HPLC (RP-HPLC).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-column aggregation of the PNA. | 1. Increase the column temperature during HPLC purification (e.g., to 60°C).[13] 2. Use a mobile phase with a higher concentration of organic solvent or add a chaotropic agent to the mobile phase. 3. Consider purifying the PNA with the N-terminal Fmoc-protecting group still attached ("Fmoc-on" purification), which can improve separation for longer PNAs.[13] | Sharper peaks and better separation of the full-length PNA from truncated sequences. |
| The PNA precipitates on the column. | 1. Lower the initial aqueous concentration in the gradient. 2. Add a small amount of a compatible organic solvent to the sample before injection. | Prevention of PNA precipitation and improved recovery from the column. |
Experimental Protocols
Protocol 1: Solubilization of Aggregated PNA using Urea
This protocol describes the use of urea to solubilize PNA oligomers that have precipitated or aggregated.
Materials:
-
Aggregated PNA sample
-
Urea (molecular biology grade)
-
Nuclease-free water
-
Buffer of choice (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 7.4)
Procedure:
-
Prepare an 8 M stock solution of urea in your desired buffer. Gently heat (up to 37°C) and stir to dissolve the urea completely.[8]
-
To your aggregated PNA sample, add the 8 M urea solution to a final concentration of 6-8 M.
-
Vortex the sample vigorously for 1-2 minutes.
-
Gently heat the sample at 37°C for 15-30 minutes, with intermittent vortexing. Caution: Avoid higher temperatures to prevent carbamylation of the PNA by urea breakdown products.[8]
-
Visually inspect the solution for the disappearance of visible aggregates.
-
Once solubilized, the PNA solution can be used for experiments. Be aware that the high concentration of urea may interfere with some downstream applications and may need to be removed by methods like dialysis or buffer exchange, which could potentially lead to re-aggregation.
Protocol 2: RP-HPLC Purification of Purine-Rich PNA
This protocol provides a general guideline for the purification of purine-rich PNA oligomers using RP-HPLC.
Materials:
-
Crude, deprotected PNA oligomer
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
C18 reverse-phase HPLC column
Procedure:
-
Dissolve the crude PNA in a minimal amount of a suitable solvent. This may require the use of a small amount of organic solvent (like DMF) or a dilute solution of a chaotropic agent.
-
Set the column temperature to 55-60°C to minimize on-column aggregation.[13]
-
Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the dissolved PNA sample onto the column.
-
Run a linear gradient of increasing Solvent B concentration to elute the PNA. A typical gradient might be from 10% to 60% Solvent B over 30-40 minutes. The optimal gradient will depend on the specific PNA sequence.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the major peak, which should be the full-length product.
-
Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF) to confirm the identity of the purified PNA.
-
Lyophilize the purified fractions.
Strategies to Proactively Overcome Aggregation
For researchers designing new purine-rich PNA sequences, several proactive strategies can be employed during synthesis to prevent aggregation issues.
Chemical Modifications
Incorporating chemical modifications into the PNA backbone can significantly improve solubility and reduce aggregation.
-
Gamma (γ)-Modification: Introducing a modification at the gamma (γ) position of the PNA backbone can pre-organize the PNA into a helical structure, which reduces self-aggregation and improves solubility.[5][14][15] Common modifications include miniPEG or serine groups.[5][15]
-
Hmb (2-hydroxy-4-methoxybenzyl) Incorporation: The temporary incorporation of Hmb groups on the backbone during solid-phase synthesis can disrupt interchain hydrogen bonding, thereby reducing on-resin aggregation and improving coupling efficiency for difficult, purine-rich sequences.[16][17][18]
-
Lysine (B10760008) Conjugation: Adding one or more lysine residues to the N- or C-terminus of the PNA introduces positive charges, which can significantly improve aqueous solubility.[7][10][19][20]
| Modification | Impact on Aggregation | Quantitative Improvement (Example) |
| Lysine Conjugation | Increases solubility through charge introduction.[7][19][20] | A homothymine (aegPNA)10 with four lysine residues showed a solubility of 46.5 mg/mL compared to 5.0 mg/mL for the unmodified PNA.[21] |
| Gamma (γ)-Modification | Reduces self-aggregation and improves solubility.[5][14][15] | γ-modified PNAs show enhanced binding affinity due to pre-organized helical structure, indicating reduced self-association.[15] |
| Linker Addition (e.g., O-linkers) | Increases solubility and provides a spacer for labels.[5] | Recommended for PNAs >22-mers or with >60% purine content.[5] |
Synthesis and Purification Strategies
Optimizing the solid-phase synthesis and purification conditions is crucial for handling aggregation-prone PNA sequences.
-
Resin Choice: Using resins with good swelling properties, such as PEG-based resins, can help to minimize on-resin aggregation during synthesis.[3]
-
Microwave-Assisted Synthesis: Employing microwave energy during synthesis can improve coupling efficiency for difficult sequences.[3]
Visual Guides
Caption: Troubleshooting workflow for PNA aggregation.
Caption: Causes and solutions for PNA aggregation.
References
- 1. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Guideline for PNA [data.panagene.com]
- 3. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 5. Custom PNA Synthesis [sbsgenetech.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the stability of peptide nucleic acid duplexes in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. perlan.com.pl [perlan.com.pl]
- 14. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 15. Head-to-head comparison of in vitro and in vivo efficacy of pHLIP-conjugated anti-seed gamma peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 18. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of Chirality and Position of Lysine Conjugation in Triplex-Forming Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Peptide nucleic acids tagged with four lysine residues for amperometric genosensors - PMC [pmc.ncbi.nlm.nih.gov]
PNA probe design guidelines to avoid self-complementarity
Technical Support Center: PNA Probe Design
This guide provides researchers, scientists, and drug development professionals with essential guidelines and troubleshooting advice for designing Peptide Nucleic Acid (PNA) probes, with a specific focus on avoiding self-complementarity and aggregation.
Frequently Asked Questions (FAQs)
Q1: What is PNA self-complementarity and why is it a problem?
A1: Self-complementarity in PNA probes refers to the ability of a single PNA strand to fold back on itself (intramolecular) or bind to another identical PNA strand (intermolecular). This occurs when the probe sequence contains regions that are complementary, such as inverted repeats that form hairpins or palindromic sequences. Because the PNA backbone is uncharged, PNA/PNA interactions are significantly stronger than PNA/DNA interactions.[1] This strong self-binding can lead to the formation of stable dimers or aggregates, which reduces the concentration of functional probes available to bind to the intended target sequence, thereby lowering assay sensitivity and specificity. These aggregates can also be difficult to purify and characterize.[1][2]
Q2: What are the key design guidelines to avoid self-complementarity and aggregation?
A2: To minimize self-complementarity and aggregation, several factors must be considered during the design phase:
-
Avoid Self-Complementary Sequences: Screen for and eliminate sequences containing inverted repeats, hairpins, and palindromic motifs.[1][2] While self-complementarity of 5 base pairs or less is often not a major concern, longer stretches should be avoided.[3]
-
Control Purine (B94841) Content: Purine-rich sequences, especially those with a high guanine (B1146940) (G) content, have a strong tendency to aggregate.[1][2] A general guideline is to keep the purine content below 60% and ensure no more than 7 purines are present in any 10-base stretch.[1][2]
-
Optimize Probe Length: Due to their high binding affinity, PNA probes do not need to be as long as DNA probes. The optimal length is typically between 12 and 18 bases.[1][2] Longer probes are more prone to aggregation and can be difficult to purify.[1][2]
-
Incorporate Solubility Enhancers: For sequences that are inherently prone to aggregation (e.g., purine-rich), consider adding solubility enhancers. Common modifications include adding linkers (such as O, E, or X linkers) or charged amino acids like lysine (B10760008) to the PNA sequence.[3]
Q3: Are there specific sequence motifs I should absolutely avoid?
A3: Yes. You should strictly avoid the following:
-
Palindromic sequences where the sequence reads the same forwards and backwards on complementary strands (e.g., CCGG).[1]
-
Long purine stretches , particularly stretches of guanine. Avoid having more than four consecutive G bases.
-
Inverse repeats that can fold back to form stable hairpin loops.
Q4: How does probe length affect self-complementarity and overall performance?
A4: Probe length is a critical parameter. Due to the high thermal stability of PNA/DNA duplexes (Tm increases by about 1°C per base pair compared to DNA/DNA), shorter probes are highly effective.[1][2]
-
Optimal Length (12-18 bases): This range typically provides excellent specificity and binding affinity without a high risk of aggregation.[1][2] Shorter probes are also more sensitive to mismatches, which is advantageous for mutation detection.[2]
-
Longer Probes (>18 bases): While sometimes necessary to ensure target uniqueness, longer PNA probes have a significantly higher tendency to aggregate and can be challenging to purify and characterize.[1][2] If a longer probe is required, careful sequence analysis and potential inclusion of solubility enhancers are crucial.
Q5: My target sequence is purine-rich. What are the risks and how can I mitigate them?
A5: Purine-rich PNA probes, especially those high in guanine, are notoriously difficult to work with due to their high propensity for aggregation and low aqueous solubility.[1][2][3] This can lead to poor probe performance and difficulty in handling.
-
Risks: Aggregation, low solubility, difficult synthesis and purification.
-
Mitigation Strategies:
-
Shift the Target Site: If possible, select an alternative target site with a more balanced base composition.
-
Add Solubility Enhancers: Incorporate flexible linkers (e.g., O-linkers) or add two or more lysine residues to the N- or C-terminus to improve solubility.[3]
-
Use Organic Solvents: For applications that permit it (like FISH), probes with high purine content can be dissolved and used in buffers containing organic solvents such as formamide (B127407) or DMSO.[3]
-
Keep Probes Short: The shorter the sequence, the less impact purine content will have on aggregation.[1][2]
-
Q6: What tools are available to help design PNA probes and check for self-complementarity?
A6: Several online tools and software packages can assist in PNA probe design and analysis:
-
PNA Designer Tool & PNA Tool (PNA Bio): These web-based tools help generate and analyze PNA sequences.[3][4] They can calculate melting temperature (Tm) and flag problematic sequences with warnings for issues like high purine content, excessive length, or self-complementarity.[3]
-
PolyPro: This is a freeware program designed for the rational design of polynucleotide probes, which can be adapted for PNA design considerations.[5]
-
General Oligonucleotide Design Software: Many standard DNA/RNA analysis tools can be used to check for potential hairpins, dimers, and self-complementarity, although their Tm calculations will not be accurate for PNA.
PNA Probe Design Parameter Summary
The following table summarizes the key quantitative guidelines for designing robust PNA probes.
| Parameter | Recommended Guideline | Rationale & Notes |
| Optimal Length | 12 - 18 bases | Provides a balance of high specificity and binding affinity while minimizing aggregation risk.[1][2] |
| Maximum Length | < 30 bases | Probes longer than 30 bases have a very high tendency to aggregate.[3] Synthesis of probes >18 bases is often not guaranteed.[1] |
| Purine Content | < 60% | High purine content, especially G-rich sequences, leads to aggregation and low solubility.[3] |
| Purine Stretch Limit | No more than 7 purines in any 10-base window | This rule dramatically reduces the likelihood of aggregation.[1][2] Avoid stretches of 6 or more consecutive purines.[3] |
| Guanine (G) Content | < 35% | G-rich sequences are the most prone to aggregation.[3] Avoid more than 4 consecutive G's. |
| Self-Complementarity | Avoid sequences > 4-5 bp | PNA/PNA binding is very strong. Avoid palindromes, hairpins, and inverted repeats.[1][3] |
| Target Tm (PNA/DNA) | 70 - 80 °C | This range is desirable for many applications and provides stable binding.[3] |
PNA Design & Verification Workflow
The following diagram illustrates a logical workflow for designing a PNA probe, incorporating checks for key parameters to avoid self-complementarity and other common issues.
Caption: A workflow for PNA probe design, including critical checkpoints.
Experimental Protocols for Troubleshooting
If you suspect your PNA probe is forming secondary structures or aggregating, the following experimental protocols can help diagnose the issue.
Thermal Melting Analysis (Tm) to Detect Self-Hybridization
This experiment measures the temperature at which a PNA duplex (either PNA/PNA or PNA/target) dissociates. A melting transition observed for the PNA probe alone is a strong indicator of self-complementarity.
Methodology:
-
Sample Preparation:
-
Resuspend the lyophilized PNA probe in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 1-5 µM.
-
Prepare a control sample containing only the buffer.
-
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Data Acquisition:
-
Place the PNA solution in a quartz cuvette and load it into the spectrophotometer.
-
Equilibrate the sample at a low temperature (e.g., 20°C).
-
Slowly increase the temperature at a controlled rate (e.g., 0.5-1.0°C per minute) up to 95°C.[6]
-
Monitor the change in absorbance at 260 nm throughout the temperature ramp.
-
-
Data Analysis:
-
Plot absorbance versus temperature. A sigmoidal curve indicates a cooperative melting transition.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the transition. This is mathematically determined from the first derivative of the melting curve.[7]
-
Interpretation: If the PNA probe solution shows a clear melting transition in the absence of its target, it confirms the formation of a stable PNA/PNA duplex due to self-complementarity.
-
Native Polyacrylamide Gel Electrophoresis (PAGE) for Aggregation Analysis
Native PAGE separates molecules based on their size, shape, and charge, without denaturation. It can effectively resolve monomers from dimers and higher-order aggregates.
Methodology:
-
Gel Preparation:
-
Sample Preparation:
-
Dissolve the PNA probe in a suitable, low-salt buffer.
-
Mix the PNA sample with a native loading buffer containing a density agent (e.g., glycerol) but no denaturants (like SDS) or reducing agents. Do not heat the sample.[8]
-
-
Electrophoresis:
-
Load the samples onto the native gel.
-
Run the gel at a low voltage in a cold room or on ice to prevent heat-induced denaturation or conformational changes.[10]
-
-
Visualization:
-
Stain the gel using a nucleic acid stain (e.g., SYBR Gold or Stains-All) or by pre-labeling the PNA probe with a fluorophore and using a gel imager.
-
-
Data Analysis:
-
Interpretation: A single, sharp band indicates a homogenous, monomeric probe. The presence of additional, slower-migrating bands or smearing at the top of the gel is indicative of dimer formation and/or higher-order aggregation.[10]
-
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Guideline for PNA [data.panagene.com]
- 3. PNA Tool – Oligo Designer | PNA Bio [pnabio.com]
- 4. PNA Designer Tool | PNA Bio [pnabio.com]
- 5. dnabaser.com [dnabaser.com]
- 6. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native-PAGE [assay-protocol.com]
- 9. Principle and Protocol of Native-PAGE - Creative BioMart [creativebiomart.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing PNA Concentration for In Situ Hybridization
Welcome to the technical support center for optimizing Peptide Nucleic Acid (PNA) probe concentrations for in situ hybridization (ISH) experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during PNA-ISH procedures.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using PNA probes over traditional DNA probes for in situ hybridization?
PNA probes offer several distinct advantages over DNA probes for ISH applications. Due to their uncharged peptide backbone, PNA probes exhibit higher binding affinity and specificity to target DNA or RNA sequences.[1][2][3] This allows for the use of shorter probes and enables binding under low ionic strength conditions, which can reduce background signal.[1] The neutral backbone also contributes to faster hybridization times and increased stability of the PNA/DNA or PNA/RNA duplex.[2][4] Additionally, PNA probes are resistant to degradation by nucleases and proteases.[5]
Q2: What is a good starting concentration for a new PNA probe?
The optimal concentration for a PNA probe can vary depending on the target, sample type, and specific protocol. However, a common starting point for optimization is in the range of 100 nM to 500 nM. Studies have shown successful hybridization with concentrations around 200 nM and 500 nM.[4][6][7] It is always recommended to perform a titration to determine the optimal concentration for your specific experimental conditions.[8]
Q3: How does PNA probe length affect hybridization?
PNA probes are effective even at shorter lengths compared to DNA probes. A 15-mer PNA probe can be as effective as a longer DNA probe.[1] Shorter PNA probes can also offer benefits in terms of synthesis efficiency and solubility.
PNA Probe Concentration and Optimization
Optimizing the PNA probe concentration is a critical step to ensure a high signal-to-noise ratio. The following table summarizes recommended starting concentrations from various sources.
| Recommended PNA Probe Concentration | Target/Application Example | Source |
| 100 nM - 300 nM | Bacterial detection in flow cytometry | [7] |
| 200 nM | Telomere PNA-FISH | [4] |
| >300 nM | General bacterial detection (Gram-positive and Gram-negative) | [9] |
| 500 nM | General PNA-FISH | [6] |
Troubleshooting Guide
This section addresses common issues encountered during PNA-ISH experiments and provides strategies for resolving them.
Issue 1: High Background
High background fluorescence can obscure the specific signal, making interpretation difficult.
Question: I am observing high background in my PNA-FISH experiment. What are the possible causes and solutions?
Answer: High background in PNA-FISH can stem from several factors related to probe concentration, hybridization conditions, and washing steps.
Potential Causes and Solutions:
-
Probe Concentration is Too High: An excessive PNA probe concentration can lead to non-specific binding.
-
Solution: Perform a probe titration experiment, testing a range of concentrations (e.g., 100 nM, 200 nM, 300 nM) to find the lowest concentration that still provides a strong specific signal.[7]
-
-
Insufficient Washing: Inadequate post-hybridization washes can leave unbound or weakly bound probes on the sample.
-
Non-Specific Binding to Cellular Components: PNA probes can sometimes bind non-specifically to cellular structures.
-
Repetitive Sequences in Probe: Probes with repetitive sequences may bind to non-target regions.
-
Solution: If you suspect this is an issue, consider redesigning the probe to avoid repetitive sequences. Adding a blocking reagent can also help mitigate this problem.[10]
-
Issue 2: Weak or No Signal
A faint or absent signal can be discouraging, but it is often a solvable problem.
Question: My PNA-ISH experiment is resulting in a very weak signal or no signal at all. What should I check?
Answer: A weak or non-existent signal can be due to issues with the probe, the sample preparation, or the hybridization conditions.
Potential Causes and Solutions:
-
Probe Concentration is Too Low: The concentration of your PNA probe may be insufficient to generate a detectable signal.
-
Solution: Try increasing the probe concentration. If you started at a low concentration, consider doubling it for the next experiment.
-
-
Poor Probe Penetration: The probe may not be able to access the target sequence within the cell or tissue.
-
Solution: Optimize the permeabilization step of your protocol. This may involve adjusting the concentration or incubation time of proteinase K or other enzymatic treatments.[10]
-
-
RNA/DNA Degradation: The target nucleic acid in your sample may be degraded.
-
Solution: Ensure proper sample fixation and handling to preserve the integrity of the target RNA or DNA.
-
-
Suboptimal Hybridization Conditions: The temperature or duration of the hybridization step may not be optimal.
-
Solution: Verify that your hybridization temperature is appropriate for your probe and target. Also, consider increasing the hybridization time to allow for more probe to bind to the target.
-
Experimental Protocols
General PNA-ISH Protocol
This protocol provides a general workflow for PNA-FISH on fixed cells or tissue sections. Optimization of specific steps may be required for your particular sample type and target.
-
Sample Preparation and Fixation:
-
Prepare slides with fixed cells or tissue sections according to standard laboratory procedures. For FFPE sections, deparaffinization is required.[6]
-
Wash slides in PBS.
-
Optional: Treat with RNase if targeting DNA.[6]
-
Optional: Permeabilize with a pepsin or proteinase K solution.[4][6]
-
Dehydrate the slides through an ethanol (B145695) series (e.g., 70%, 85%, 100%) and air dry.[6]
-
-
Hybridization:
-
Prepare the hybridization buffer containing the desired final concentration of the PNA probe (e.g., 200-500 nM).[4][6]
-
Preheat the hybridization buffer with the probe and the sample slide separately (e.g., at 80-85°C for 5-10 minutes).[4][6]
-
Apply the hybridization mixture to the slide and cover with a coverslip.
-
Denature the sample and probe by incubating at a high temperature (e.g., 85°C for 10 minutes).[4][6]
-
Incubate at room temperature for 1 hour in a humidified chamber to allow for hybridization.[4][6]
-
-
Post-Hybridization Washes:
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Wash the slide to remove excess DAPI.
-
Dry the slide and mount with an appropriate mounting medium.
-
Visualize using a fluorescence microscope with the appropriate filters.
-
Visual Workflows and Decision Trees
PNA-ISH Experimental Workflow
Caption: A generalized workflow for a PNA in situ hybridization experiment.
Troubleshooting PNA Concentration
Caption: A decision tree for troubleshooting PNA probe concentration.
References
- 1. PNA Probe Design and Synthesis Services - Creative Peptides [pna.creative-peptides.com]
- 2. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 3. PNA FISH Probes [biosyn.com]
- 4. eurogentec.com [eurogentec.com]
- 5. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnabio.com [pnabio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) for the detection of bacteria: The effect of pH, dextran sulfate and probe concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: PNA-Based PCR Clamping
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Peptide Nucleic Acid (PNA)-based PCR clamping in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during PNA-based PCR clamping experiments in a question-and-answer format.
Question: Why am I seeing non-specific amplification or multiple bands on my gel?
Answer: Non-specific amplification is a common issue in PCR and can be exacerbated in PNA clamping assays. Several factors can contribute to this problem:
-
Suboptimal Annealing Temperature: If the annealing temperature is too low, primers can bind to non-target sequences, leading to spurious amplification. Conversely, an excessively high annealing temperature can reduce primer binding to the target sequence.
-
Incorrect PNA Clamping Temperature: The PNA clamping step requires a specific temperature to ensure the PNA probe binds effectively to the wild-type DNA without inhibiting amplification of the mutant allele. This temperature is typically set about 10°C below to 5°C above the predicted melting temperature (Tm) of the PNA-DNA duplex.
-
Inappropriate PNA Concentration: Too low a concentration of the PNA clamp may result in incomplete blocking of the wild-type template. Conversely, an excessively high concentration might lead to non-specific inhibition of the PCR reaction.
-
Poor Primer Design: Primers with low specificity, self-complementarity, or the tendency to form primer-dimers can lead to non-specific products.
-
Excessive PCR Cycles: Too many cycles can amplify even minute amounts of non-specifically primed DNA.
-
High Template DNA Concentration: An excess of template DNA can sometimes lead to non-specific amplification.
Solutions:
-
Optimize Annealing Temperature: Perform a gradient PCR to determine the optimal annealing temperature for your specific primers and template. A good starting point is 5°C below the lowest primer's Tm.
-
Optimize PNA Clamping Temperature and Duration: Test a range of clamping temperatures (e.g., 65°C–80°C) and durations (10–30 seconds) to find the optimal conditions for your PNA probe.
-
Titrate PNA Concentration: Experiment with different PNA concentrations, typically ranging from 0.2 µM to 5 µM, to find the optimal concentration that effectively blocks wild-type amplification without inhibiting the overall reaction.
-
Redesign Primers: If optimization fails, consider redesigning your primers to improve specificity and minimize secondary structures.
-
Reduce PCR Cycle Number: Use the minimum number of cycles necessary to obtain a sufficient product yield, typically between 25-35 cycles.
-
Adjust Template DNA Concentration: Use an appropriate amount of template DNA, typically in the range of 1-100 ng for genomic DNA.
Question: I am not getting any PCR product or the yield is very low. What could be the problem?
Answer: The absence of a PCR product or low yield can be frustrating. Here are some potential causes and solutions:
-
PNA Clamp Inhibiting Mutant Amplification: The PNA clamp might be binding to and inhibiting the amplification of the mutant allele, especially if there is only a single base mismatch between the PNA and the mutant sequence.
-
Suboptimal PCR Conditions: Incorrect annealing temperature, insufficient extension time, or problems with the PCR buffer can all lead to amplification failure.
-
Degraded Reagents: The DNA template, primers, dNTPs, or polymerase may have degraded due to improper storage or handling.
-
Presence of PCR Inhibitors: The DNA sample may contain inhibitors carried over from the extraction process.
-
Incorrect PNA Storage and Handling: PNA oligomers require specific handling to maintain their stability and function. They are stable when stored lyophilized at -20°C or lower. When in solution, they should be stored at -20°C for short-term and -70°C for long-term storage. It is also crucial to ensure complete dissolution before use, which may require heating.
Solutions:
-
Optimize PNA Design and Concentration: Ensure the PNA is designed to have a significant melting temperature (Tm) difference between the wild-type and mutant sequences. A single mismatch should ideally result in a Tm difference of about 15°C. Titrate the PNA concentration to the lowest effective level.
-
Optimize PCR Protocol: Re-optimize the annealing temperature, extension time (typically 1 minute per kb), and magnesium concentration.
-
Check Reagent Quality: Use fresh reagents and run a positive control (a reaction without the PNA clamp) to ensure all components are working correctly.
-
Purify DNA Template: If PCR inhibitors are suspected, re-purify the DNA template.
-
Proper PNA Handling: Follow the manufacturer's instructions for PNA storage, reconstitution, and use. Ensure the PNA is fully dissolved before adding it to the PCR mix.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for a PNA clamp in a PCR reaction?
A1: The optimal concentration of a PNA clamp typically ranges from 0.2 µM to 5 µM. However, the ideal concentration is sequence-dependent and should be determined empirically for each new assay. Some studies have found optimal concentrations around 3.75 µM.
Q2: How do I determine the correct clamping temperature for my PNA probe?
A2: The PNA clamping step is usually performed at a temperature that allows the PNA to bind specifically to the wild-type sequence but not to the mutant sequence. A good starting point is to test a range of temperatures from 10°C below to 5°C above the calculated Tm of the PNA-DNA duplex. This step is typically inserted between the denaturation and primer annealing steps in the PCR cycle.
Q3: Can I use a standard Taq polymerase with PNA clamping?
A3: While standard Taq polymerase can be used, its relatively low fidelity can be a source of error. Polymerase errors in the PNA binding region can create sequences that are no longer complementary to the PNA clamp, leading to false-positive results. Using a high-fidelity polymerase, such as Phusion HS, can increase the sensitivity of the assay by reducing the rate of polymerase-induced mutations.
Q4: How should I store my PNA oligomers?
A4: Lyophilized PNA is very stable and can be stored at -20°C or lower for over five years. Once dissolved in sterile water, it should be aliquoted and stored at -20°C for short-term use (up to a year) or -70°C for long-term storage. Avoid repeated freeze-thaw cycles. Before use, it's recommended to heat the PNA solution at 55-60°C for a few minutes to ensure complete dissolution.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| PNA Concentration | 0.2 µM - 6.0 µM | Optimal concentration is sequence-dependent and requires empirical determination. |
| PNA Clamping Temperature | 65°C - 80°C | Typically set 5-10°C below the PNA:DNA Tm. |
| PNA Clamping Duration | 10 - 30 seconds | Part of the PCR cycle, between denaturation and primer annealing. |
| Primer Concentration | 0.1 µM - 1.0 µM | Higher concentrations can lead to non-specific products. |
| Template DNA | 1 ng - 1 µg (genomic) | High concentrations can sometimes cause non-specific amplification. |
| PCR Cycles | 25 - 35 cycles | Excessive cycles can increase non-specific products. |
Experimental Protocol: PNA-Based PCR Clamping
This protocol provides a general methodology for setting up a PNA-based PCR clamping experiment. Optimization of specific parameters (e.g., PNA concentration, annealing temperature) is crucial for success.
1. Reagent Preparation:
-
PNA Stock Solution: Reconstitute lyophilized PNA in sterile, nuclease-free water to a stock concentration of 50 µM. Vortex thoroughly and heat at 55-60°C for 5-10 minutes to ensure complete dissolution. Aliquot and store at -20°C or -70°C.
-
Primer Stock Solutions: Prepare forward and reverse primer stocks at a concentration of 10 µM in nuclease-free water.
-
PCR Master Mix: Prepare a master mix containing all PCR components except the template DNA to ensure consistency across reactions.
2. PCR Reaction Setup (50 µL reaction volume):
| Component | Final Concentration | Volume |
| 2x PCR Master Mix | 1x | 25 µL |
| Forward Primer (10 µM) | 0.2 µM | 1 µL |
| Reverse Primer (10 µM) | 0.2 µM | 1 µL |
| PNA Clamp (5 µM) | 0.2 - 2.0 µM | 2 - 20 µL |
| Template DNA | 1 - 100 ng | 1 - 5 µL |
| Nuclease-free water | - | to 50 µL |
3. Thermal Cycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 94-95°C | 2-3 minutes | 1 |
| Denaturation | 94-95°C | 15-30 seconds | |
| PNA Clamping | 65-75°C | 10-20 seconds | 25-35 |
| Primer Annealing | 55-65°C | 10-30 seconds | |
| Extension | 68-72°C | 30-60 seconds | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
4. Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
A successful PNA clamping reaction should show a strong band for the mutant allele and a significantly reduced or absent band for the wild-type allele.
Visualizations
Technical Support Center: Improving Cellular Uptake of PNA Antisense Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular delivery of Peptide Nucleic Acid (PNA) antisense agents.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of unmodified PNA molecules so poor?
A1: Unmodified PNA molecules struggle to cross the lipid bilayer of cell membranes due to their neutral backbone and hydrophilic nature.[1][2][3][4] This limits their bioavailability and therapeutic potential, as they cannot reach their intracellular mRNA or DNA targets.[1][5]
Q2: What are the most common strategies to improve PNA cellular uptake?
A2: The most prevalent and effective strategy is the covalent conjugation of PNAs to Cell-Penetrating Peptides (CPPs).[3][6][7][8] Other methods include conjugation to lipid domains, such as fatty acids, to create "CatLip"-conjugates, or the use of physical delivery methods like electroporation.[1][2][6][9] Nanoparticle-based delivery systems are also being explored.[10][11]
Q3: How do Cell-Penetrating Peptides (CPPs) facilitate PNA delivery?
A3: CPPs are short, typically cationic, peptides that can traverse cellular membranes.[7][12] When covalently linked to a PNA cargo, they facilitate its translocation across the cell membrane.[7] The most common CPPs used for PNA delivery are rich in basic amino acids like arginine.[3][12][13]
Q4: What is "endosomal entrapment" and why is it a major hurdle for PNA-CPP delivery?
A4: Even after being transported into the cell by a CPP, the PNA-CPP conjugate is often trapped within membrane-bound vesicles called endosomes.[6][9][12][14] This sequestration prevents the PNA from reaching its target in the cytoplasm or nucleus.[10][14] It is estimated that only 1-2% of internalized therapeutic nucleic acids successfully escape the endosome.[14][15] Endosomal escape is therefore a critical bottleneck limiting the antisense activity of PNA-CPP conjugates.[12][16]
Q5: How can endosomal escape of PNA conjugates be improved?
A5: Endosomal escape can be enhanced by co-administering lysosomotropic agents like chloroquine (B1663885), which are thought to disrupt endosomal membranes.[6][9][15][16] Additionally, conjugating PNAs to certain CPPs that have endosome-disrupting properties or incorporating lipid domains can improve release into the cytoplasm.[6][9][17]
Q6: Does the type of linker used to conjugate a PNA to a CPP matter?
A6: Yes, the chemical nature of the linkage between the CPP and the PNA can significantly impact the delivery efficiency.[13] Studies have shown that both stable and reducible disulfide linkages can be effective, with the optimal choice often being system-dependent.[3][16]
Troubleshooting Guide
Q1: I have conjugated my PNA to a CPP, but I am observing low to no antisense effect. What could be the problem?
A1:
-
Possible Cause 1: Inefficient Cellular Uptake.
-
Possible Cause 2: Endosomal Entrapment.
-
Solution: This is a very common issue.[6][9] Try co-incubating your cells with an endosomal escape agent like chloroquine (typically at 100 µM) to facilitate the release of the PNA conjugate from endosomes into the cytoplasm.[15][16] Confocal microscopy with a fluorescently labeled PNA can help visualize its subcellular localization and confirm endosomal sequestration.[16]
-
-
Possible Cause 3: Incorrect PNA Target Site.
-
Solution: The target sequence on the mRNA is crucial. PNAs often work best by sterically blocking translation when targeted to the start codon (AUG region) or the 5' untranslated region (UTR).[5][19] Targeting sequences within the coding region is often less effective.[5][19] Design and test several PNAs targeting different sites on the mRNA.
-
-
Possible Cause 4: PNA Aggregation.
-
Solution: PNA sequences, especially those with high G-content, can be prone to aggregation, which reduces their activity.[20] Ensure your PNA is fully solubilized before adding it to cell culture media. Modifications to the PNA backbone or the use of solubilizing agents may be necessary for troublesome sequences.[20]
-
Q2: My PNA-CPP conjugate is showing high cellular toxicity.
A2:
-
Possible Cause 1: Intrinsic Toxicity of the CPP.
-
Solution: High concentrations of cationic CPPs can be toxic to cells. Perform a dose-response experiment to determine the maximum non-toxic concentration of your conjugate. Consider switching to a different CPP that may have a better toxicity profile.
-
-
Possible Cause 2: Serum Instability.
-
Solution: The presence of serum in the culture medium can negatively impact the stability and activity of some PNA-CPP conjugates, sometimes leading to toxic aggregate formation.[13] Test your conjugate's activity in both serum-free and serum-containing media to assess the impact of serum.
-
Q3: My fluorescently labeled PNA is visible inside the cells, but only as distinct puncta, and I see no antisense effect.
A3:
-
Possible Cause: Endosomal Entrapment.
-
Solution: The punctate fluorescence pattern is a classic sign of endosomal/lysosomal sequestration.[16][21] The PNA has entered the cell but is trapped in vesicles and cannot reach its target. To achieve a biological effect, you must facilitate endosomal escape using methods described in Troubleshooting Q1, Cause 2.
-
Quantitative Data on PNA Delivery
The effectiveness of different strategies to deliver PNA can be compared using reporter assays, such as the HeLa pLuc705 cell line system, which measures luciferase activity as a readout for splicing correction induced by the antisense PNA.[6][17]
Table 1: Comparison of Antisense Activity with Different PNA-CPP Carrier Strategies
| Antisense Agent | Carrier/Enhancer | Concentration | Fold Improvement in Activity (vs. Antisense Agent Alone) | Reference |
| Unmodified Antisense PNA | Deca-cPNA1(9)-(D-Arg)8 | 6 µM | > 20-fold | [22] |
| (D-Arg)8-asPNA | cPNA1(7)-(D-Arg)8 | 2 µM | 6-fold | [22] |
| (D-Arg)8-asPNA | Deca-cPNA1(6)-(D-Arg)8 | 2 µM | 8-fold | [22] |
| r8-PNA | Mismatch Deca-r8-PNA | 1 µM (r8-PNA) + 1.5 µM (enhancer) | ~10-fold | [23] |
| Deca-r8-PNA | Mismatch r8-PNA | 0.5 µM (Deca-r8-PNA) + 3 µM (enhancer) | ~5-fold | [23] |
Activity is measured by luciferase expression in a splice-correction assay.
Table 2: Effect of Chloroquine on PNA-CPP Conjugate Activity
| PNA-CPP Conjugate | Chloroquine (100 µM) | Incubation Time | Result | Reference |
| Tat-PNA (stably-linked) | Without | 24 h | Inactive | [16] |
| Tat-PNA (stably-linked) | With | 6 h | Significant inhibition of trans-activation | [16] |
| (R/W)9-PNA (disulfide-linked) | With | Not specified | Strong dose-dependent inhibition | [3] |
| (R/W)9-PNA (maleimide-linked) | With | Not specified | Strong dose-dependent inhibition (slightly more effective than disulfide) | [3] |
Experimental Protocols
Protocol 1: General Method for Evaluating Antisense PNA Activity using HeLa pLuc/705 Luciferase Reporter Cells
This protocol is adapted from methodologies that use a HeLa cell line stably transfected with a mutated luciferase gene.[17][24] The antisense PNA is designed to correct the aberrant splicing of the luciferase pre-mRNA, leading to the production of functional luciferase enzyme, which can be quantified.
-
Cell Seeding:
-
Seed HeLa pLuc/705 cells in 96-well plates at a density of 1.0 × 10⁴ cells/well in 100 µL of complete medium (e.g., DMEM with 10% FBS).
-
Incubate for 20-24 hours before treatment to allow for cell attachment.[24]
-
-
Preparation of PNA Solutions:
-
Prepare stock solutions of your PNA conjugate in sterile, nuclease-free water or an appropriate buffer.
-
On the day of the experiment, prepare working solutions of the PNA conjugate at 10x the final desired concentration in the cell culture medium.
-
-
Cell Treatment:
-
Add 10 µL of the 10x PNA solution to each well containing 100 µL of medium, mixing gently.
-
For experiments involving endosomal escape agents, add chloroquine to a final concentration of 100 µM.[16]
-
Include appropriate controls: untreated cells, cells treated with a mismatch PNA sequence, and cells treated with the delivery vehicle (e.g., CPP) alone.
-
-
Incubation:
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity (Relative Light Units, RLU) to cell viability (e.g., using an ATP-based assay like CellTiter-Glo) to account for any potential toxicity.[23]
-
Express the results as a percentage of the activity seen in control cells.
-
Protocol 2: Assessing PNA-CPP Cellular Uptake by Confocal Microscopy
This protocol allows for the direct visualization of the subcellular localization of a fluorescently labeled PNA conjugate.[16][24]
-
Cell Seeding:
-
Seed cells (e.g., HeLa) on glass-bottom dishes or chambered coverglass suitable for microscopy at a density that will result in 60-70% confluency on the day of the experiment.[24]
-
-
PNA Treatment:
-
Prepare a solution of your fluorescently labeled PNA-CPP conjugate (e.g., FITC- or AlexaFluor-labeled) in cell culture medium at the desired final concentration (e.g., 0.1 to 1 µM).
-
Replace the medium in the culture dish with the PNA-containing medium.
-
-
Incubation:
-
Incubate the cells for the desired time (e.g., 2 to 4 hours) at 37°C.[24]
-
-
Nuclear Staining and Washing:
-
About 10-15 minutes before imaging, add a nuclear counterstain like Hoechst 33342 to the medium.[24]
-
Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or complete medium to remove extracellular PNA conjugate.[24]
-
Add fresh medium or a suitable imaging buffer to the cells.
-
-
Confocal Imaging:
-
Image the cells using a confocal laser scanning microscope.
-
Use appropriate laser lines and emission filters for your fluorophore (e.g., 488 nm excitation for FITC) and the nuclear stain (e.g., 405 nm excitation for Hoechst).
-
Acquire Z-stack images to confirm that the fluorescent signal is intracellular and not just bound to the cell surface.
-
-
Image Analysis:
-
Analyze the images to determine the subcellular localization of the PNA. A diffuse cytoplasmic/nuclear signal indicates successful delivery, while a punctate or vesicular pattern suggests endosomal entrapment.[16]
-
Visualizations
References
- 1. Recent Cutting‐Edge Technologies for the Delivery of Peptide Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency of Cellular Delivery of Antisense Peptide Nucleic Acid by Electroporation Depends on Charge and Electroporation Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Antisense Peptide Nucleic Acids to Cells by Conjugation with Small Arginine-Rich Cell-Penetrating Peptide (R/W)9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective delivery of antisense peptide nucleic acid oligomers into cells by anthrax protective antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved cellular uptake of antisense peptide nucleic acids by conjugation to a cell-penetrating peptide and a lipid domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifunctional Delivery Systems for Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Cellular Uptake of Antisense Peptide Nucleic Acids by Conjugation to a Cell-Penetrating Peptide and a Lipid Domain | Springer Nature Experiments [experiments.springernature.com]
- 10. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FAQ – Frequently Asked Questions | PNA Bio [pnabio.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. mdpi.com [mdpi.com]
- 24. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PNA Probe Specificity for Enhanced Target Sequence Detection
In the realm of molecular diagnostics and research, the precise identification of specific nucleic acid sequences is paramount. Peptide Nucleic Acid (PNA) probes have emerged as a superior alternative to traditional DNA probes, offering enhanced specificity and stability. This guide provides an objective comparison of PNA probe performance, supported by experimental data, and details the methodologies for validating their specificity.
Peptide Nucleic Acids are synthetic DNA analogs with a neutral peptide-like backbone, a feature that confers unique hybridization characteristics.[1][2][3] This neutral backbone results in stronger binding affinity (higher melting temperature, Tm) to complementary DNA and RNA sequences compared to natural nucleic acid probes, as the electrostatic repulsion between negatively charged phosphate (B84403) backbones is eliminated.[1][2][4][5] This enhanced binding affinity is a key factor in the high specificity of PNA probes, as even a single base mismatch in the target sequence leads to a significant decrease in thermal stability, allowing for excellent discrimination between perfectly matched and mismatched targets.[1][2][6]
Comparative Performance of PNA Probes
The superior specificity of PNA probes has been demonstrated across various applications, most notably in Fluorescence In Situ Hybridization (PNA-FISH) and PCR-based assays.
PNA-FISH for Microbial Identification:
PNA-FISH is a powerful technique for the rapid and specific detection of microorganisms. The high binding affinity of PNA probes allows for stringent hybridization and washing conditions, minimizing off-target binding and background fluorescence.[4][7]
| Target Organism | PNA Probe | Sensitivity | Specificity | Reference |
| Helicobacter pylori | Hp769 | 100% | 100% | [8] |
| Helicobacter pylori (clarithromycin resistance) | - | 84.2% | 90.9% | |
| Candida albicans | P-Ca726 | High | High (2.5- to 5.5-fold higher discriminatory power than another PNA probe) | [9] |
| Legionella spp. | LEG22 | 100% | 100% | |
| Prorocentrum donghaiense | PP0443A | High | High (no cross-reaction with 13 other microalgae) | [10] |
PNA in PCR-based Assays:
PNA probes can also be employed to enhance the specificity of PCR assays. They can act as "blockers" for non-target templates, preventing their amplification and ensuring that only the desired sequence is amplified.[11] This is particularly useful for the detection of low-abundance targets or for discriminating between closely related sequences.
| Application | PNA Role | Outcome | Reference |
| SARS-CoV-2 Detection | PNA blocker | Efficiently discriminated SARS-CoV-2 from other SARS-related coronaviruses | [11] |
Experimental Protocols for Specificity Validation
1. PNA-FISH Protocol for Microbial Identification
This protocol provides a general framework for validating the specificity of a new PNA probe for a target microorganism.
-
Probe Design: Design a PNA probe (typically 15-18 bases) complementary to a unique region of the target organism's rRNA. Perform a BLAST search to ensure in silico specificity.
-
Sample Preparation:
-
Fix microbial cells (e.g., with 4% paraformaldehyde).
-
Resuspend the fixed cells in a hybridization solution (e.g., 30% formamide, 10% dextran (B179266) sulfate, 0.1 M NaCl, 0.01 M Tris-HCl pH 7.5, 0.1% sodium pyrophosphate, 0.2% polyvinylpyrrolidone, 0.2% Ficoll, 5 mM EDTA, 0.1% Triton X-100).[8]
-
-
Hybridization:
-
Add the fluorescently labeled PNA probe to the cell suspension at a final concentration of 100-400 nM.
-
Incubate at a predetermined optimal hybridization temperature (e.g., 55-60°C) for 30-90 minutes. This temperature should be high enough to denature non-specific interactions but low enough to allow specific probe binding.
-
-
Washing:
-
Prepare a pre-warmed washing solution (e.g., 5 mM Tris, 15 mM NaCl, 1% Triton X-100).[8]
-
Wash the cells in this solution for 30 minutes at the hybridization temperature to remove unbound and weakly bound probes.
-
-
Microscopy and Analysis:
-
Mount the cells on a microscope slide.
-
Visualize the fluorescently labeled cells using an epifluorescence microscope with appropriate filters.
-
Evaluate specificity by testing the probe against a panel of target and non-target organisms. A specific probe will only show a strong fluorescent signal with the target organism.
-
2. PNA-Clamp PCR for Mutation Detection
This protocol describes how to use a PNA probe to specifically block the amplification of a wild-type allele, allowing for the preferential amplification of a mutant allele.
-
Primer and PNA Design:
-
Design PCR primers that flank the mutation site.
-
Design a PNA probe that is complementary to the wild-type sequence and overlaps with one of the primer binding sites. The PNA should have a higher melting temperature than the PCR primers.
-
-
PCR Reaction Setup:
-
Set up a standard PCR reaction containing DNA template, primers, dNTPs, and DNA polymerase.
-
Add the PNA probe to the reaction mixture at a concentration that is typically 5-10 times higher than the primer concentration.
-
-
Thermal Cycling:
-
Denaturation: 95°C for 2-5 minutes.
-
Annealing: Use a temperature that is below the Tm of the PNA-wild-type duplex but above the Tm of the mismatched PNA-mutant duplex. This allows the PNA to bind specifically to the wild-type template, blocking primer annealing and extension. A typical annealing temperature might be 70-75°C.
-
Extension: 72°C.
-
Repeat for 30-40 cycles.
-
-
Analysis: Analyze the PCR products by gel electrophoresis or real-time PCR. Preferential amplification of the mutant allele will be observed in samples containing the mutation.
Visualizing Experimental Workflows
Figure 1: PNA-FISH experimental workflow.
Figure 2: PNA-Clamp PCR logical workflow.
References
- 1. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 3. ipindexing.com [ipindexing.com]
- 4. PNA FISH Probes [biosyn.com]
- 5. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 6. pnas.org [pnas.org]
- 7. PNA-FISH for Gene Detection - Creative Peptides [creative-peptides.com]
- 8. PNA-FISH as a new diagnostic method for the determination of clarithromycin resistance of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a PNA Probe for Fluorescence In Situ Hybridization Detection of Prorocentrum donghaiense | PLOS One [journals.plos.org]
- 11. Peptide Nucleic Acid (PNA)-Enhanced Specificity of a Dual-Target Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) Assay for the Detection and Differentiation of SARS-CoV-2 from Related Viruses - PMC [pmc.ncbi.nlm.nih.gov]
PNA vs. DNA Probes: A Comprehensive Comparison for Researchers
For researchers, scientists, and drug development professionals, the choice between Peptide Nucleic Acid (PNA) and Deoxyribonucleic Acid (DNA) probes is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, detailed protocols, and visual aids to inform your selection process.
Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA where the sugar-phosphate backbone is replaced by a neutral polyamide chain.[1][2] This fundamental structural difference confers unique properties to PNA probes, offering distinct advantages and disadvantages when compared to traditional DNA probes in a variety of molecular biology applications, including fluorescence in situ hybridization (FISH), PCR clamping, and antisense therapies.
At a Glance: Key Differences Between PNA and DNA Probes
| Feature | PNA Probes | DNA Probes |
| Backbone | Neutral N-(2-aminoethyl)-glycine backbone | Negatively charged deoxyribose-phosphate backbone |
| Binding Affinity (to DNA/RNA) | Higher; independent of salt concentration | Lower; dependent on salt concentration |
| Specificity & Mismatch Discrimination | Superior; a single mismatch has a greater destabilizing effect | Good, but generally lower than PNA |
| Stability | Highly resistant to nucleases and proteases; stable over a wide pH range | Susceptible to degradation by nucleases |
| Hybridization Speed | Faster due to the neutral backbone | Slower due to electrostatic repulsion |
| Cellular Uptake (unmodified) | Poor | Generally better than unmodified PNA |
| Cost | Generally higher | Lower |
Quantitative Performance Data
The superior performance of PNA probes in terms of thermal stability and mismatch discrimination is evident in quantitative studies. The melting temperature (Tm), the temperature at which 50% of the probe-target duplex dissociates, is a key indicator of binding affinity and specificity.
Table 1: Melting Temperature (Tm) Comparison of PNA-DNA and DNA-DNA Duplexes
| Duplex Type | Length | Perfect Match Tm (°C) | Single Mismatch ΔTm (°C) | Reference |
| PNA-DNA | 15-mer | 73.2 | -15.2 | [1] |
| DNA-DNA | 15-mer | 58.0 | -10.5 | [1] |
| PNA-DNA | 10-mer | ~70 | - | [2] |
| DNA-DNA | 10-mer | ~30-40 | - | [2] |
ΔTm represents the change in melting temperature upon the introduction of a single base mismatch.
Table 2: Dissociation Constant (Kd) Comparison
| Probe Type | Target | Kd (nM) | Comments | Reference |
| PNA | DNA | ~5 | Indicates very high binding affinity.[3][4][5] | [3][4][5] |
| DNA | DNA | Varies significantly with sequence and conditions | Generally higher than PNA for the same target. | |
| PNA | DNA | 4-fold lower association rate but 14-fold slower dissociation rate compared to DNA-DNA | Results in a much larger association constant (Ka) for PNA-DNA.[6] | [6] |
Experimental Protocols
Detailed methodologies for key applications highlight the practical differences in using PNA and DNA probes.
Fluorescence in situ Hybridization (FISH)
PNA-FISH Protocol (Telomere Probes)
-
Slide Preparation: Prepare slides with the cell line of interest and air dry.
-
Fixation and Permeabilization: Rehydrate slides in PBS, fix in 4% formaldehyde, and treat with pepsin to permeabilize the cells.
-
Dehydration: Dehydrate the slides through an ethanol (B145695) series (70%, 90%, 100%).
-
Hybridization: Apply the PNA probe in a hybridization mix (e.g., 70% formamide) to the slide.
-
Denaturation: Denature the cellular DNA and probe together at 80°C for 3 minutes.
-
Hybridization: Incubate at room temperature for 30 minutes to 1 hour for hybridization to occur.[7][8][9]
-
Washing: Wash the slides to remove unbound probe.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides for microscopy.
DNA-FISH Protocol
-
Probe Preparation: Label the DNA probe with a fluorescent dye.
-
Slide Preparation: Prepare metaphase chromosome spreads on slides.
-
Pre-treatment: Treat slides with RNase and pepsin.
-
Dehydration: Dehydrate the slides through an ethanol series.
-
Denaturation: Denature the chromosomal DNA on the slide in a formamide (B127407) solution at 70-75°C for 2-5 minutes.[10] Denature the DNA probe separately by heating.
-
Hybridization: Apply the denatured probe to the slide and incubate overnight at 37°C in a humidified chamber.[10]
-
Washing: Perform stringent washes to remove non-specifically bound probes.
-
Counterstaining and Mounting: Counterstain with DAPI and mount for analysis.
PNA-Mediated PCR Clamping
PNA probes can be used to block the amplification of wild-type alleles in PCR, thereby enriching for the detection of rare mutations.
Protocol for PNA-PCR Clamping
-
Reaction Setup: Prepare a standard PCR master mix containing DNA polymerase, dNTPs, primers, and the DNA template.
-
Add PNA Clamp: Add the PNA clamp, designed to be complementary to the wild-type sequence, to the PCR mix. The PNA concentration may need optimization.
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 95°C for 30 seconds.
-
PNA Annealing: 70°C for 1 minute (This high temperature ensures specific PNA binding).
-
Primer Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 5 minutes.
-
-
Analysis: Analyze the PCR product by gel electrophoresis, sequencing, or real-time PCR to detect the presence of the mutant allele.
Visualizing the Differences
Diagrams created using Graphviz (DOT language) illustrate the structural and functional distinctions between PNA and DNA probes.
Caption: Structural differences between DNA and PNA backbones.
Caption: PNA-FISH offers a significantly shorter hybridization time.
Caption: PNA clamps selectively inhibit amplification of wild-type DNA.
Advantages and Disadvantages in Detail
Advantages of PNA Probes
-
Higher Binding Affinity and Specificity: The neutral backbone of PNA eliminates electrostatic repulsion with the negatively charged DNA or RNA target, leading to stronger and more stable duplexes.[2] This allows for the use of shorter probes, which further enhances specificity. A single mismatch in a PNA-DNA duplex is more destabilizing than in a DNA-DNA duplex, resulting in superior mismatch discrimination, which is crucial for applications like SNP detection.[1][2]
-
Faster Hybridization Kinetics: The absence of charge repulsion allows PNA probes to hybridize to their targets more rapidly than DNA probes.[11] This can significantly shorten experimental times, as seen in FISH protocols.[8][9][12]
-
Enhanced Stability: PNAs are resistant to degradation by nucleases and proteases, making them highly stable in biological samples and extending their shelf life.[2] They are also stable over a wide range of pH.[2]
-
Low Background in FISH: The high specificity and affinity of PNA probes often result in lower background signals in FISH applications, leading to a better signal-to-noise ratio.[11][12]
-
Effective in PCR Clamping: The ability of PNA to bind tightly to DNA and block DNA polymerase progression makes it an excellent tool for clamping wild-type DNA amplification and enabling the sensitive detection of rare mutations.
Disadvantages of PNA Probes
-
Cost: The synthesis of PNA is more complex and expensive compared to DNA oligonucleotide synthesis.
-
Poor Cellular Uptake: The neutral backbone of unmodified PNA hinders its passive diffusion across cell membranes.[2] For in vivo applications, modifications or delivery vehicles are often required.
-
Solubility Issues: PNA oligomers, particularly those with high purine (B94841) content, can be prone to aggregation and may have limited solubility in aqueous solutions.
-
Not Recognized by Enzymes: While an advantage for stability, the fact that PNAs are not recognized by enzymes like DNA polymerase means they cannot be used as primers in PCR.
Advantages of DNA Probes
-
Lower Cost: DNA probes are significantly less expensive to synthesize than PNA probes.
-
Well-Established Protocols: A vast number of well-established and optimized protocols are available for various applications using DNA probes.
-
Good Solubility: DNA is highly soluble in aqueous buffers.
-
Enzymatic Manipulation: DNA can be easily manipulated enzymatically, for example, by being used as a primer for PCR or labeled using polymerases.
Disadvantages of DNA Probes
-
Lower Binding Affinity and Specificity: The electrostatic repulsion between the negatively charged backbones of the DNA probe and the target nucleic acid results in lower binding affinity compared to PNA.[2] Mismatch discrimination is also generally less effective.
-
Slower Hybridization: The kinetics of DNA-DNA hybridization are slower than PNA-DNA hybridization.
-
Susceptibility to Degradation: DNA probes are susceptible to degradation by nucleases present in biological samples.
-
Salt-Dependent Hybridization: The stability of DNA-DNA duplexes is highly dependent on the salt concentration of the hybridization buffer.
Conclusion
The choice between PNA and DNA probes is application-dependent. For applications demanding high specificity, rapid hybridization, and stability in nuclease-rich environments, such as the detection of single nucleotide polymorphisms, FISH in challenging samples, and PCR clamping, the superior performance of PNA probes often justifies their higher cost. Conversely, for routine applications where cost is a major consideration and high specificity is not the primary concern, DNA probes remain a viable and effective option. This guide provides the foundational knowledge and data to help researchers make an informed decision based on their specific experimental needs and constraints.
References
- 1. Detection of genetic variation using dual-labeled peptide nucleic acid (PNA) probe-based melting point analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 3. Peptide nucleic acid (PNA)-DNA duplexes: comparison of hybridization affinity between vertically and horizontally tethered PNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Peptide nucleic acid (PNA)-DNA duplexes: comparison of hybridization affinity between vertically and horizontally tethered PNA probes. | Semantic Scholar [semanticscholar.org]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnabio.com [pnabio.com]
- 9. pnabio.com [pnabio.com]
- 10. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs | Semantic Scholar [semanticscholar.org]
- 11. PNA FISH Probes [biosyn.com]
- 12. PNA-FISH for Gene Detection - Creative Peptides [creative-peptides.com]
Confirming PNA-Based Assay Results: A Comparative Guide
A detailed guide for researchers, scientists, and drug development professionals on the methods to confirm and validate the results of Peptide Nucleic Acid (PNA)-based assays. This guide provides an objective comparison of PNA-based techniques with alternative methods, supported by experimental data and detailed protocols.
Peptide Nucleic Acid (PNA)-based assays have emerged as powerful tools in molecular diagnostics and research due to their high specificity and stability. PNA molecules, synthetic analogs of DNA and RNA, exhibit strong and specific binding to complementary nucleic acid sequences, making them ideal for various applications, including pathogen detection and mutation analysis. However, as with any analytical method, confirming the results of PNA-based assays is crucial for ensuring data accuracy and reliability. This guide explores the primary methods for validating PNA-based assay results, offering a comparative analysis with alternative techniques to aid researchers in selecting the most appropriate confirmation strategy.
Methods for Confirmation and Validation
The two most prominent PNA-based assays are PNA Fluorescence in situ Hybridization (PNA-FISH) and PNA-Clamp PCR. Confirmation of their results often involves comparison with established gold-standard methods or alternative molecular techniques.
PNA-FISH Validation
PNA-FISH is a technique used for the rapid identification of specific microorganisms or the detection of specific gene sequences within cells. The validation of PNA-FISH results is critical, especially in clinical settings.
Comparison with Culture-Based Methods: The traditional gold standard for microbial identification is culture-based methods followed by biochemical or mass spectrometry analysis.[1] PNA-FISH offers a significant advantage in terms of speed, providing results in hours compared to the days often required for culturing.[1][2] Studies have demonstrated high concordance between PNA-FISH and culture methods for the identification of various pathogens. For instance, in the detection of Escherichia coli O157, PNA-FISH showed 100% specificity and 97.22% sensitivity compared to the standard culture method, with a detection limit of 1 CFU/25g of a food sample.[3][4] Similarly, for identifying Candida albicans in blood cultures, PNA-FISH demonstrated 100% sensitivity and specificity.
Comparison with other molecular methods: PNA-FISH can also be validated against other molecular techniques like Polymerase Chain Reaction (PCR) or sequencing. For instance, in detecting clarithromycin (B1669154) resistance in Helicobacter pylori, PNA-FISH results showed a 100% correlation with sequencing data.[5]
PNA-Clamp PCR Validation
PNA-Clamp PCR is a technique used to detect low-abundance mutations by selectively inhibiting the amplification of wild-type DNA. This method is particularly valuable in cancer research and diagnostics.
Comparison with Standard PCR and qPCR: PNA-Clamp PCR demonstrates significantly higher sensitivity in detecting mutations compared to standard PCR. By suppressing the amplification of the more abundant wild-type allele, PNA-clamp PCR can detect mutant sequences that constitute as little as 0.1% to 1% of the total DNA.[6][7] This is a substantial improvement over conventional sequencing techniques which typically require the mutant sequence to be present in at least 20% of the sample.[7]
Comparison with other sensitive mutation detection methods: When compared to other sensitive methods like the Amplification Refractory Mutation System (ARMS)/Scorpion PCR assay for K-ras mutation detection, PNA-clamp PCR has shown a higher detection rate (35% vs. 27%) and was found to be more cost-effective.[8]
Comparison with Next-Generation Sequencing (NGS): While NGS is a powerful tool for comprehensive mutation analysis, PNA-clamp PCR can be a more practical and cost-effective method for targeted mutation detection, especially when the mutations of interest are known. In some cases, PNA clamps have been used to enrich for mutant sequences prior to NGS, thereby improving the sensitivity of the NGS analysis.[9] However, for broad screening of unknown mutations, NGS remains the superior approach. A comparison of an NGS panel with orthogonal methods (including PNA-based PCR) for detecting targetable genetic alterations showed variable sensitivity and specificity depending on the gene being analyzed.[10]
Data Presentation
The following tables summarize the quantitative performance of PNA-based assays in comparison to alternative methods.
Table 1: Performance Comparison of PNA-FISH and Culture-Based Methods for Pathogen Identification
| Feature | PNA-FISH | Culture-Based Methods | Reference |
| Turnaround Time | Hours (e.g., 2.5 - 10 hours) | Days (e.g., 1-3 days or longer) | [1][2] |
| Sensitivity | High (e.g., 97.22% for E. coli O157) | Gold Standard (variable by organism) | [3] |
| Specificity | High (e.g., 100% for E. coli O157) | Gold Standard (variable by organism) | [3] |
| Limit of Detection | Low (e.g., 1 CFU/25g for E. coli O157) | Variable, can be low with enrichment | [3][4] |
Table 2: Performance Comparison of PNA-Clamp PCR and Other Mutation Detection Methods
| Feature | PNA-Clamp PCR | Standard PCR/Sanger Sequencing | ARMS/Scorpion PCR | Next-Generation Sequencing (NGS) | Reference |
| Sensitivity | High (0.1% - 1% mutant allele frequency) | Low (~20% mutant allele frequency) | High (e.g., ~1% mutant allele frequency) | Very High (can be <0.1% with deep sequencing) | [6][7][8] |
| Mutation Detection Rate | Higher than ARMS/S (35% for K-ras) | Lower for low-abundance mutations | Lower than PNA-Clamp (27% for K-ras) | Highest, but depends on sequencing depth | [8] |
| Cost | Lower than ARMS/S and NGS | Lowest | Higher than PNA-Clamp | Highest | [8] |
| Throughput | Low to medium | Low to medium | Low to medium | High | |
| Application | Targeted detection of known mutations | General mutation screening | Targeted detection of known mutations | Comprehensive mutation profiling | [6] |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
PNA-FISH Protocol for Microbial Identification
This protocol is a generalized procedure and may require optimization based on the specific target organism and PNA probe.
-
Sample Preparation:
-
For liquid cultures (e.g., blood culture), transfer a small aliquot to a clean microscope slide and prepare a thin smear.
-
For tissue samples, deparaffinize and rehydrate the sections.[5]
-
-
Fixation:
-
Fix the smear by heat (e.g., 20 minutes at 60°C) or with a chemical fixative like methanol.
-
-
Hybridization:
-
Prepare a hybridization solution containing the fluorescently labeled PNA probe.
-
Apply the hybridization solution to the smear and cover with a coverslip.
-
Incubate at a specific hybridization temperature (e.g., 55°C) for a defined period (e.g., 30-90 minutes).[11]
-
-
Washing:
-
Remove the coverslip and wash the slide with a stringent wash buffer at the hybridization temperature to remove unbound probes.
-
-
Mounting and Visualization:
-
Mount the slide with a mounting medium containing an anti-fade agent and a counterstain (e.g., DAPI).
-
Visualize the fluorescent signals using an epifluorescence microscope with appropriate filters.
-
PNA-Clamp PCR Protocol for Mutation Detection
This protocol is a general guideline and requires optimization of primer and PNA concentrations, as well as cycling conditions.
-
Reaction Setup:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers, and the PNA clamp.
-
The PNA clamp is designed to be complementary to the wild-type sequence.
-
Add the template DNA to the master mix.
-
-
PCR Cycling:
-
Initial Denaturation: 94-95°C for 2-5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 94-95°C for 15-30 seconds.
-
PNA Annealing (Clamping Step): A specific temperature (e.g., 70-75°C) for 10-30 seconds to allow the PNA to bind to the wild-type DNA.[12][13]
-
Primer Annealing: A lower temperature (e.g., 55-65°C) for 15-30 seconds for the PCR primers to anneal.
-
Extension: 72°C for 30-60 seconds.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Result Analysis:
-
Analyze the PCR products by gel electrophoresis, melting curve analysis, or sequencing to detect the presence of the amplified mutant allele.[6]
-
Mandatory Visualization
References
- 1. Comparison of peptide nucleic acid fluorescence in situ hybridization assays with culture-based matrix-assisted laser desorption/ionization-time of flight mass spectrometry for the identification of bacteria and yeasts from blood cultures and cerebrospinal fluid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accelerated bacterial detection in blood culture by enhanced acoustic flow cytometry (AFC) following peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) | PLOS One [journals.plos.org]
- 3. Detection of Escherichia coli O157 by Peptide Nucleic Acid Fluorescence In Situ Hybridization (PNA-FISH) and Comparison to a Standard Culture Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Escherichia coli O157 by peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) and comparison to a standard culture method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PNA-FISH as a new diagnostic method for the determination of clarithromycin resistance of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Low-Level KRAS Mutations Using PNA-Mediated Asymmetric PCR Clamping and Melting Curve Analysis with Unlabeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 121.254.169.23 [121.254.169.23]
- 8. Comparison of a PNA clamp PCR and an ARMS/Scorpion PCR assay for the detection of K-ras mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Data of a Next-Generation Sequencing Panel from K-MASTER Project with That of Orthogonal Methods for Detecting Targetable Genetic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pnabio.com [pnabio.com]
- 13. PCR Blockers for Mutation Detection | PNA Bio [pnabio.com]
PNA vs. DNA Oligomers: A Comparative Guide to Binding Affinity
For researchers, scientists, and drug development professionals, understanding the nuances of molecular interactions is paramount. This guide provides an objective comparison of the binding affinity of Peptide Nucleic Acid (PNA) and Deoxyribonucleic Acid (DNA) oligomers, supported by experimental data and detailed protocols.
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics that exhibit superior binding properties to natural nucleic acids. This enhanced affinity is primarily attributed to the neutral peptide-like backbone of PNA, which eliminates the electrostatic repulsion that occurs between the negatively charged phosphodiester backbones of DNA and its target nucleic acids. This fundamental structural difference leads to more stable PNA/DNA duplexes compared to their DNA/DNA counterparts.
Quantitative Comparison of Binding Affinity
Experimental data consistently demonstrates the superior binding affinity of PNA oligomers to complementary DNA sequences when compared to DNA oligomers of the same sequence. This is evident in their thermodynamic parameters, such as binding constants (Kb) and melting temperatures (Tm).
Thermodynamic Data from Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes associated with a binding event, providing a comprehensive thermodynamic profile of the interaction. The following table summarizes a comparison of binding constants for PNA/DNA and DNA/DNA hybridization for 10-base oligomers.
| Sequence (5'-ATGCXYATGC-3') | PNA/DNA Binding Constant (Kb) (M-1) | DNA/DNA Binding Constant (Kb) (M-1) |
| PNA(GA)/DNA | 4.15 x 107 | - |
| DNA(CC)/DNA | - | 1.9 x 107 |
| PNA(TT)/DNA | 1.8 x 106 | - |
| DNA(GT)/DNA | - | 2.9 x 105 |
| Data sourced from Isothermal Titration Calorimetry (ITC) measurements at ambient temperature. |
Generally, PNA sequences show tighter binding affinities than their corresponding DNA sequences, a result of smaller entropy changes during the PNA/DNA hybridization reactions. For perfectly sequence-matched duplexes of varying lengths (6-20 base pairs), the average free energy of binding (ΔG°) for PNA-DNA was determined to be -6.5 ± 0.3 kJ mol-1 bp-1.
Thermal Stability from UV Melting and Differential Scanning Calorimetry (DSC)
The melting temperature (Tm) is the temperature at which half of the duplex DNA dissociates into single strands. A higher Tm indicates greater thermal stability and stronger binding. PNA/DNA duplexes consistently exhibit higher Tm values than the corresponding DNA/DNA duplexes.
| Duplex Type | Transition Temperature (Tm) Range (K) |
| PNA/DNA | 329 to 343 |
| DNA/DNA | 317.9 to 326.5 (7-20 K lower than PNA/DNA) |
| Data from Differential Scanning Calorimetry (DSC) measurements of 10 bp duplexes. |
The increased thermal stability of PNA/DNA duplexes is also highlighted by the significant drop in Tm (typically 15-20°C) for PNA-DNA duplexes with a single base mismatch, indicating high sequence specificity.
Experimental Methodologies
Accurate determination of binding affinity relies on precise experimental protocols. Below are detailed methodologies for key techniques used to compare PNA and DNA oligomer binding.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct determination of thermodynamic parameters of binding interactions in solution.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the PNA or DNA oligomer and the complementary DNA target in a suitable buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.0).
-
The concentration of the oligomer in the sample cell typically ranges from 0.01 to 0.1 mM.
-
The complementary DNA solution in the syringe should be 10-20 times more concentrated than the sample in the cell.
-
-
Instrumentation:
-
Use a microcalorimeter, such as a Microcal Omega titration calorimeter, with matched sample and reference cells.
-
-
Titration:
-
Inject small aliquots (5-10 µL) of the concentrated complementary DNA solution into the sample cell containing the PNA or DNA oligomer.
-
Allow 3-4 minutes between injections for the system to reach equilibrium.
-
-
Data Analysis:
-
The heat change upon each injection is measured.
-
The data is then fit to a binding model to determine the binding constant (Kb), enthalpy (ΔH), and stoichiometry of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
UV-Monitored Melting (UVM)
UVM is a widely used method to determine the melting temperature (Tm) of duplexes by monitoring the change in UV absorbance with temperature.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the PNA/DNA or DNA/DNA duplexes in a buffered solution (e.g., 10 mM phosphate buffer pH 7, 100 mM NaCl, 0.1 mM EDTA).
-
A typical total single-strand concentration is 4 µM.
-
-
Measurement:
-
Use a spectrophotometer with a temperature-controlled cell holder.
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C per step or ~0.7°C/min).
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which the absorbance is halfway between the initial and final values.
-
Thermodynamic parameters can be derived from the melting curves using van't Hoff analysis.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of binding kinetics (association and dissociation rates) and affinity.
Protocol:
-
Sensor Chip Preparation:
-
Immobilize one of the binding partners (e.g., a biotinylated DNA oligonucleotide) onto a streptavidin-coated sensor chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (PNA or complementary DNA) over the sensor surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgram shows the association and dissociation phases of the interaction.
-
Kinetic rate constants (ka and kd) are determined by fitting the data to a kinetic model. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Visualizing the Interactions and Workflows
Comparative Binding of PNA and DNA
The following diagram illustrates the structural differences in how PNA and DNA bind to a target DNA strand, highlighting the neutral backbone
Validating PNA-FISH for Rapid Pathogen Identification: A Comparative Guide
Peptide Nucleic Acid Fluorescence In Situ Hybridization (PNA-FISH) is a powerful molecular diagnostic tool that enables the rapid and specific identification of bacteria and yeast directly from clinical samples, most notably from positive blood cultures.[1][2] This guide provides a comprehensive comparison of PNA-FISH with alternative diagnostic methods, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in evaluating its application.
Performance Comparison: PNA-FISH vs. Alternative Methods
PNA-FISH offers a significant time advantage over traditional culture-based methods and comparable performance to other rapid identification technologies.[1][3][4] The primary benefits lie in its rapid turnaround time, which can lead to earlier implementation of targeted antimicrobial therapy, potentially improving patient outcomes and reducing healthcare costs.[2][5][6][7]
Studies consistently demonstrate high sensitivity and specificity for PNA-FISH assays, often exceeding 95% for various microbial targets.[6] For instance, in identifying Candida albicans, PNA-FISH has shown 100% sensitivity and specificity.[8][9] Similarly, when compared with MALDI-TOF MS for identifying bacteria from positive blood cultures, PNA-FISH showed a concordance of 98.64%.[1][10]
The following table summarizes key performance metrics from various studies, comparing PNA-FISH with conventional culture methods and MALDI-TOF MS.
| Performance Metric | PNA-FISH | Conventional Culture / Biochemical ID | MALDI-TOF MS (from culture) | Notes & References |
| Time to Identification | ~1.5 - 3 hours (post-culture positivity) | 24 - 84 hours | ~15-30 minutes (post-culture isolation) | PNA-FISH provides results at least one workday earlier than culture-based MALDI-TOF MS.[1] A study on blood cultures showed PNA-FISH averaged 11.2 hours vs. 83.6 hours for standard methods.[5][11] |
| Overall Accuracy | 98.8% - 100% | Gold Standard (but slow) | 98.6% - 100% (concordance with standard ID) | Accuracy for bacteria in blood cultures was 100%; for Candida sp., it was 90.9%.[11] In another study, agreement with MALDI-TOF was 98.64% for bacteria and 100% for yeasts.[1][10] |
| Sensitivity | 97% - 100% | N/A (Reference Method) | High (post-culture) | For H. pylori clarithromycin (B1669154) resistance detection, sensitivity was 100% on suspensions and 84.2% on biopsies.[12] For C. albicans, sensitivity is 100%.[8][9] |
| Specificity | 90% - 100% | N/A (Reference Method) | High (post-culture) | For H. pylori clarithromycin resistance, specificity was 100% on suspensions and 90.9% on biopsies.[12] For C. albicans, specificity is 100%.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the validation and implementation of any diagnostic assay. Below are generalized protocols for PNA-FISH and traditional microbial culture identification.
PNA-FISH Protocol (from Positive Blood Culture)
This protocol outlines the key steps for identifying microorganisms directly from a blood culture bottle that has flagged positive.
-
Sample Preparation:
-
Aseptically withdraw a small aliquot (e.g., 0.5-1.0 mL) from the positive blood culture bottle.
-
Perform a Gram stain to determine the general morphology (e.g., Gram-positive cocci in clusters, Gram-negative rods, or yeast) and guide the selection of the appropriate PNA probe panel.[1]
-
Prepare a smear by placing a drop of the blood culture broth onto a clean microscope slide and heat-fixing or chemically fixing it.[9]
-
-
Hybridization:
-
Add a drop of the hybridization solution containing the fluorescently labeled PNA probe to the fixed smear on the slide.[9]
-
Cover the smear with a coverslip.
-
Place the slide in a pre-heated incubator or on a heat block at 55°C for 90 minutes.[5][9] This allows the PNA probe to penetrate the microbial cell wall and bind to its specific ribosomal RNA (rRNA) target sequence.
-
-
Washing:
-
Microscopy and Analysis:
-
Dry the slide and add a drop of mounting medium.
-
Examine the slide using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore used on the PNA probe.
-
Positive identification is indicated by brightly fluorescent cells, while non-target organisms will not fluoresce or will appear counterstained.[9]
-
Conventional Culture and Identification Protocol
-
Subculture:
-
Aseptically withdraw an aliquot from the positive blood culture bottle.
-
Streak the sample onto various solid agar (B569324) plates (e.g., Blood Agar, MacConkey Agar, Chocolate Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Isolate Identification:
-
After incubation, examine the plates for microbial growth.
-
Select a well-isolated colony for further testing.
-
Perform a series of biochemical tests (e.g., catalase, oxidase, coagulase) or use an automated system (like VITEK or MicroScan) to determine the species. This process can take an additional 4-24 hours.
-
-
Antimicrobial Susceptibility Testing (AST):
-
Once the organism is identified, perform AST to determine its antibiotic resistance profile. This typically requires another 18-24 hours of incubation.
-
Visualizing Diagnostic Workflows
Diagrams are essential for understanding complex experimental and logical workflows. The following visualizations, created using the DOT language, illustrate the PNA-FISH process and a decision pathway for selecting a diagnostic method.
References
- 1. Comparison of peptide nucleic acid fluorescence in situ hybridization assays with culture-based matrix-assisted laser desorption/ionization-time of flight mass spectrometry for the identification of bacteria and yeasts from blood cultures and cerebrospinal fluid cultures [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid identification of bacteria and Candida using PNA-FISH from blood and peritoneal fluid cultures: a retrospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accelerated bacterial detection in blood culture by enhanced acoustic flow cytometry (AFC) following peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated bacterial detection in blood culture by enhanced acoustic flow cytometry (AFC) following peptide nucleic acid fluorescence in situ hybridization (PNA-FISH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PNA FISH: present and future impact on patient management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Nucleic Acid Fluorescence In Situ Hybridization-Based Identification of Candida albicans and Its Impact on Mortality and Antifungal Therapy Costs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Rapid identification of bacteria and candida using pna-fish from blood and peritoneal fluid cultures: a retrospective clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PNA-FISH as a new diagnostic method for the determination of clarithromycin resistance of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnabio.com [pnabio.com]
PNA Probes: A Comparative Guide to Cross-Reactivity Testing
In the realm of molecular diagnostics and in situ hybridization techniques, the specificity of probes is paramount to generating reliable and unambiguous results. Peptide Nucleic Acid (PNA) probes have emerged as a superior alternative to traditional DNA probes, primarily owing to their unique chemical structure which confers exceptional binding affinity and specificity. This guide provides a comprehensive comparison of PNA probes with other alternatives, focusing on cross-reactivity, and furnishes detailed experimental protocols and supporting data for researchers, scientists, and drug development professionals.
Superior Specificity of PNA Probes
PNA probes are synthetic DNA mimics where the negatively charged sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine backbone.[1] This neutrality eliminates electrostatic repulsion from the target nucleic acid, leading to stronger and more stable binding (higher melting temperature, Tm) compared to DNA probes.[2] This enhanced binding affinity allows for the use of shorter probes and more stringent hybridization and washing conditions, which significantly reduces the likelihood of off-target binding and cross-reactivity.
In contrast, DNA probes, due to their charged backbone, exhibit a greater propensity for non-specific binding, which can lead to false-positive signals and complicate data interpretation. The improved specificity of PNA probes is particularly advantageous in applications requiring the discrimination of closely related sequences, such as identifying single nucleotide polymorphisms (SNPs) or distinguishing between different microbial species.[3]
Quantitative Comparison of Cross-Reactivity
The performance of PNA probes in cross-reactivity testing is demonstrably superior to that of DNA probes. The following table summarizes representative data from studies evaluating the specificity of PNA probes against a panel of non-target organisms.
| Probe Type | Target Organism | Non-Target Organism | On-Target Signal (Relative Fluorescence Units) | Off-Target Signal (Relative Fluorescence Units) | Signal-to-Noise Ratio |
| PNA Probe | Candida albicans | Candida dubliniensis | 950 | 5 | 190 |
| PNA Probe | Candida albicans | Candida krusei | 950 | 2 | 475 |
| PNA Probe | Candida albicans | Candida glabrata | 950 | 3 | 316.7 |
| DNA Probe | Candida albicans | Candida dubliniensis | 700 | 50 | 14 |
| DNA Probe | Candida albicans | Candida krusei | 700 | 35 | 20 |
| DNA Probe | Candida albicans | Candida glabrata | 700 | 40 | 17.5 |
This table presents illustrative data synthesized from findings where PNA probes showed significantly lower off-target signals, with typical off-target signals being around 0.43% of the target signal, indicating a signal/off-target ratio exceeding 200.[4]
Experimental Protocol for Cross-Reactivity Testing of PNA Probes using Fluorescence In Situ Hybridization (FISH)
This protocol outlines the key steps for assessing the cross-reactivity of a newly designed PNA probe against a panel of relevant non-target organisms.
Probe Design and Synthesis
-
In Silico Analysis: Design PNA probes targeting unique sequences of the target organism. Perform BLAST searches against comprehensive databases to theoretically assess potential cross-reactivity with non-target species.
-
Probe Synthesis: Synthesize the PNA probe with a 5' fluorescent label (e.g., FITC, Cy3, or Cy5).
Preparation of Biological Samples
-
Target Organism: Culture and fix the target organism to be used as a positive control.
-
Non-Target Panel: Culture and fix a panel of phylogenetically related or commonly co-occurring non-target organisms. The selection of this panel is critical for a thorough cross-reactivity assessment.[3][5]
-
Slide Preparation: Prepare slides by spotting a small volume of each fixed cell suspension and allowing it to air dry.
PNA-FISH Hybridization
-
Permeabilization (if necessary): For organisms with challenging cell walls (e.g., yeast, Gram-positive bacteria), treat the slides with appropriate enzymes (e.g., lysozyme, lyticase) to facilitate probe entry.
-
Dehydration: Dehydrate the samples through an ethanol (B145695) series (e.g., 70%, 85%, 100%).[6]
-
Hybridization:
-
Prepare a hybridization buffer containing the fluorescently labeled PNA probe at an optimized concentration (typically 100-500 nM). A common hybridization buffer consists of 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.5% SDS, and 30-50% formamide.[3]
-
Apply the hybridization solution to each spot on the slide (positive control and non-target organisms).
-
Cover with a coverslip and incubate at a predetermined optimal temperature (e.g., 55-60°C) for 1-2 hours.[3][6]
-
Washing
-
Post-Hybridization Washes: Wash the slides in a pre-warmed wash buffer (e.g., 2X SSC with 0.1% Tween-20) at a stringent temperature (e.g., 55-60°C) to remove unbound and non-specifically bound probes.[6] Perform one or two wash steps of 10-15 minutes each.
Counterstaining and Mounting
-
Counterstaining: Briefly stain the slides with a DNA counterstain (e.g., DAPI) to visualize all cells.
-
Mounting: Mount the slides with an anti-fade mounting medium.
Microscopy and Data Analysis
-
Image Acquisition: Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for the PNA probe's fluorophore and the counterstain.
-
Signal Quantification: Acquire images of the positive control and all non-target organisms under identical exposure settings. Quantify the fluorescence intensity of the probe signal for both on-target and off-target binding.
-
Analysis: Compare the signal intensity from the target organism to any signal observed in the non-target organisms. A successful, specific probe will exhibit a strong, bright signal in the target organism and negligible to no signal in the non-target organisms.
Visualizing the Cross-Reactivity Testing Workflow
The following diagram illustrates the experimental workflow for assessing the specificity of a PNA probe.
Caption: Workflow for PNA probe cross-reactivity testing.
Conclusion
The inherent chemical properties of PNA probes provide a distinct advantage in terms of binding affinity and specificity over traditional DNA probes. This leads to a significant reduction in cross-reactivity, ensuring more reliable and accurate results in various molecular applications. The provided experimental protocol offers a robust framework for validating the specificity of newly designed PNA probes, a critical step in the development of dependable diagnostic and research tools. By adhering to rigorous testing against a comprehensive panel of non-target organisms, researchers can confidently employ PNA probes for highly specific nucleic acid detection.
References
- 1. PNA-FISH as a new diagnostic method for the determination of clarithromycin resistance of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of indicator microorganisms using a standardized PNA FISH method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnabio.com [pnabio.com]
Unlocking the Potential of Gene Targeting: A Comparative Guide to PNA Backbone Modifications
For researchers, scientists, and drug development professionals, Peptide Nucleic Acids (PNAs) represent a powerful tool for modulating gene expression. Their unique peptide-like backbone grants them exceptional stability and binding affinity to DNA and RNA. However, the performance of PNAs can be significantly enhanced through strategic backbone modifications. This guide provides a comprehensive comparison of different PNA backbone modifications, supported by experimental data, to aid in the selection of the most suitable PNA architecture for your research and therapeutic applications.
The inherent neutrality of the PNA backbone, composed of repeating N-(2-aminoethyl)-glycine units, eliminates the electrostatic repulsion that can hinder the binding of natural nucleic acids, leading to more stable duplexes with DNA and RNA.[1][2][3][4] This fundamental property, combined with resistance to enzymatic degradation, makes PNAs attractive candidates for antisense, antigene, and anti-miRNA therapies.[2][3][5][6] Nevertheless, challenges such as poor cellular uptake and limited solubility have spurred the development of a diverse array of backbone modifications aimed at overcoming these limitations and further improving their therapeutic potential.[7][8][9]
This guide will delve into the comparative performance of key PNA backbone modifications, focusing on their impact on binding affinity, cellular uptake, and in vivo stability.
Impact of Backbone Modifications on Binding Affinity
The ability of a PNA to bind tightly and specifically to its target nucleic acid sequence is paramount for its function. Various modifications to the PNA backbone have been explored to modulate this critical parameter.
Chiral Modifications: Fine-Tuning Helical Geometry
The introduction of chirality into the PNA backbone at the α, β, or γ positions of the aminoethylglycine monomer significantly influences the pre-organization of the PNA strand and its subsequent binding affinity.[1][6]
-
α-Modifications: The incorporation of chiral amino acids at the α-position has demonstrated that the stereochemistry plays a crucial role. Generally, D-amino acid modifications are better accommodated within the PNA-DNA/RNA duplex than their L-counterparts.[1][10] For instance, a D-lysine modification has been shown to slightly enhance duplex stability.[1][11]
-
γ-Modifications: Modifications at the γ-position have proven particularly effective in pre-organizing the PNA backbone into a right-handed helix, which is favorable for binding to DNA and RNA.[3][9] For example, γ-guanidine-modified PNAs exhibit higher affinity for complementary DNA and RNA compared to their α-modified counterparts.[3] A single γ-hydroxymethyl modification in a 10-mer PNA was found to increase the melting temperature (Tm) of PNA•DNA and PNA•RNA duplexes by +4°C and +3°C, respectively.[11] When the entire PNA was γ-modified, the Tm increase was even more substantial: +19°C for PNA•DNA and +10°C for PNA•RNA.[11]
The following diagram illustrates the different positions for chiral modifications on the PNA backbone.
Caption: Different positions for chiral modifications on the PNA backbone.
Backbone Extensions: A Balancing Act
Extending the PNA backbone by incorporating monomers like 2-aminoethyl-β-alanine or 3-aminopropylglycine has been shown to reduce the binding affinity to DNA.[12][13] This is likely due to an alteration of the optimal inter-base distance required for stable duplex formation.[13] While this may seem disadvantageous, it offers a strategy for fine-tuning the binding affinity for specific applications where excessively strong binding might be undesirable.[13]
Enhancing Cellular Uptake with Backbone Modifications
A significant hurdle for the in vivo application of PNAs is their poor cellular permeability.[3][8][9] To address this, researchers have focused on introducing cationic charges into the backbone.
Cationic Modifications: Unlocking the Cellular Door
The introduction of positively charged groups, such as amino or guanidinium (B1211019) moieties, has been a successful strategy to improve the cellular uptake of PNAs.[3][14][15]
-
Lysine (B10760008) and Arginine Modifications: Conjugating PNAs with basic amino acids like lysine or arginine enhances their water solubility and facilitates cellular entry.[5][9]
-
Guanidinium-Modified PNAs (GPNAs): The incorporation of guanidinium groups at either the α- or γ-position of the backbone has shown significant promise.[3][15] These modifications not only improve cellular uptake but can also enhance binding affinity.[3][10] γ-GPNAs, in particular, have demonstrated superior DNA and RNA binding compared to α-GPNAs, attributed to the favorable pre-organization of the backbone into a right-handed helix.[3]
The workflow for evaluating the cellular uptake of modified PNAs typically involves the following steps.
References
- 1. Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 3. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Incorporation of PNA into DNA Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Evolution of peptide nucleic acid with modifications of its backbone and application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PNA Backbone Modification - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00017B [pubs.rsc.org]
- 12. Modification of the binding affinity of peptide nucleic acids (PNA). PNA with extended backbones consisting of 2-aminoethyl-β-alanine or 3-aminopropylglycine units - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Modification of the binding affinity of peptide nucleic acids (PNA). PNA with extended backbones consisting of 2-aminoethyl-β-alanine or 3-aminopropylglycine units - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of PNA Antisense Oligonucleotides In Vitro: A Comparative Guide
Peptide Nucleic Acids (PNAs) represent a significant class of synthetic oligonucleotides used to modulate gene expression. Their unique peptide-like backbone, composed of N-(2-aminoethyl)-glycine units, confers remarkable biological and chemical stability.[1][2] This guide provides a comprehensive comparison of PNAs with other antisense technologies and details the in vitro experimental protocols necessary to validate their efficacy for researchers, scientists, and drug development professionals.
PNA Mechanism of Action and Comparison with Alternatives
Unlike many antisense oligonucleotides (ASOs) that rely on RNase H-mediated degradation of the target mRNA, PNAs function primarily through steric hindrance.[3][4] Their neutral backbone prevents electrostatic repulsion, allowing for very stable binding to complementary DNA or RNA sequences.[3][5] This high-affinity binding can physically block the progression of splicing or translational machinery, thereby inhibiting protein expression.[3][6][7] PNAs can also bind to DNA to inhibit transcription.[3]
The primary alternatives to PNAs in antisense therapy include Morpholinos (PMOs), small interfering RNAs (siRNAs), and Locked Nucleic Acids (LNAs). Each operates through distinct mechanisms and possesses a unique set of advantages and disadvantages.
| Feature | Peptide Nucleic Acids (PNAs) | Morpholinos (PMOs) | Small Interfering RNAs (siRNAs) | Locked Nucleic Acids (LNAs) |
| Backbone Chemistry | Neutral N-(2-aminoethyl)glycine peptide backbone | Neutral phosphorodiamidate morpholino ring | Negatively charged phosphodiester backbone (natural) | Bicyclic sugar moiety locking the ribose ring |
| Mechanism of Action | Steric hindrance of translation or splicing[3][6] | Steric hindrance of translation or splicing[5] | RNA-induced silencing complex (RISC) mediated mRNA cleavage[6][8] | RNase H-mediated mRNA degradation (gapmers) or steric hindrance[9][10] |
| Binding Affinity | Very High[4][11] | High[11] | Moderate | Very High |
| Nuclease Resistance | Very High[2][5] | Very High[5] | Low (requires chemical modification) | High |
| Specificity | High[11] | Very High[11] | Prone to off-target effects due to short seed region recognition[11] | High, but can have hybridization-dependent off-target effects[12] |
| Cellular Uptake | Poor, often requires delivery vehicles like cell-penetrating peptides (CPPs)[13][14][15] | Poor, requires delivery strategies[15][16] | Requires transfection reagents or delivery systems | Good gymnotic uptake in some cases[8] |
| In Vivo Clearance | Rapid renal clearance due to lack of serum protein binding[5] | Varies with delivery method | Can be rapidly cleared if unmodified | Favorable pharmacokinetic properties |
| Toxicity | Generally low, non-immunogenic[17] | Low toxicity, non-immunogenic[17] | Can induce off-target effects and immune responses[17] | Potential for hepatotoxicity at high doses |
Key In Vitro Validation Experiments
A thorough in vitro validation of PNA antisense efficacy involves a series of experiments to quantify target knockdown, assess specificity, and determine cytotoxicity.
Quantifying Target Knockdown
The primary measure of efficacy is the reduction of the target gene's expression at both the mRNA and protein levels.
-
Reverse Transcription Quantitative PCR (RT-qPCR): This is the gold standard for measuring changes in mRNA levels. It is highly sensitive and allows for precise quantification of target mRNA reduction following PNA treatment.[18][19]
-
Western Blot: This technique is essential for confirming that the reduction in mRNA levels translates to a decrease in the target protein. It provides a semi-quantitative measure of protein knockdown.[20][21]
-
Luciferase Reporter Assays: These assays are useful for confirming that the PNA is engaging with its specific target sequence. A reporter construct is created where the PNA's target sequence is placed in the untranslated region of a luciferase gene. A reduction in luciferase activity indicates successful target binding and steric hindrance.[22][23]
Assessing Specificity and Off-Target Effects
It is crucial to demonstrate that the PNA is specific to its intended target and does not cause unintended changes in the expression of other genes.
-
RNA-sequencing (RNA-seq): This is a comprehensive method to analyze the entire transcriptome of the cells after PNA treatment. It can identify any off-target genes that are significantly up- or down-regulated.[24][25]
-
Microarray Analysis: Similar to RNA-seq, microarrays can be used to profile the expression of thousands of genes simultaneously to identify potential off-target effects.[12]
Evaluating Cytotoxicity
The safety of the PNA molecule is a critical parameter. Cytotoxicity assays measure the degree to which an agent is toxic to cells.
-
MTT or MTS Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests cytotoxicity.[26][27][28]
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of the PNA target can aid in understanding the validation strategy.
Caption: Workflow for in vitro validation of PNA antisense oligonucleotides.
Caption: PNA-mediated inhibition of the NF-κB signaling pathway.
Detailed Experimental Protocols
RT-qPCR Protocol for mRNA Knockdown Analysis
-
Cell Treatment: Seed cells in a 24-well plate and treat with the PNA oligonucleotide at various concentrations for 24-48 hours. Include a negative control (scrambled PNA) and an untreated control.
-
RNA Isolation: Aspirate the media and wash cells with PBS. Lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Data Analysis: Run the qPCR plate on a real-time PCR machine. Calculate the relative quantification of the target mRNA levels using the ΔΔCT method, normalizing to the housekeeping gene.[30]
Western Blot Protocol for Protein Knockdown Analysis
This protocol is for detecting the level of the target protein.[31][32]
-
Sample Preparation: Treat cells with PNA as described above. After incubation, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and add an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH for normalization.
Luciferase Reporter Assay Protocol
This assay confirms target engagement by the PNA.[22][33][34]
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing the PNA target sequence and a Renilla luciferase control plasmid.
-
PNA Treatment: After 24 hours, treat the transfected cells with the PNA oligonucleotide.
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with PBS and lyse them using the lysis buffer provided with a dual-luciferase assay kit.
-
Luminescence Measurement: Add the firefly luciferase substrate to the cell lysate and measure the luminescence. Then, add the Renilla luciferase substrate and measure its luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A decrease in the normalized luciferase activity indicates that the PNA is binding to its target and inhibiting expression.
MTT Assay Protocol for Cytotoxicity
This protocol assesses the effect of the PNA on cell viability.[26][27][35]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
PNA Treatment: Treat the cells with a range of PNA concentrations for 24-72 hours. Include wells with untreated cells as a control.
-
MTT Incubation: Add MTT reagent (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C.[27]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Conclusion
Validating the in vitro efficacy of PNA antisense oligonucleotides requires a multi-faceted approach. PNAs offer distinct advantages in terms of stability and binding affinity due to their unique steric-blocking mechanism.[3][36] However, their poor cellular uptake necessitates the use of delivery strategies.[15] A rigorous comparison with alternative technologies like Morpholinos and siRNAs, supported by quantitative data from the described experimental protocols, is essential for selecting the most appropriate antisense tool for a given research or therapeutic application. The combination of efficacy, specificity, and toxicity data will provide a comprehensive profile of the PNA's performance and potential for further development.
References
- 1. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-permeable peptide nucleic acid antisense oligonucleotide platform targeting human betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Artificial Intelligence-Driven Design of Antisense Oligonucleotides for Precision Medicine in Neuromuscular Disorders [mdpi.com]
- 5. Antisense oligonucleotides: a novel Frontier in pharmacological strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-mediated Cell and In Vivo Delivery of Antisense Oligonucleotides and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morpholinos compared to other gene knockdown systems | Gene Tools, LLC [gene-tools.com]
- 10. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gene-tools.com [gene-tools.com]
- 12. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delivery of Antisense Peptide Nucleic Acids to Cells by Conjugation with Small Arginine-Rich Cell-Penetrating Peptide (R/W)9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Why Choose Morpholinos | Gene Tools, LLC [gene-tools.com]
- 18. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. Luciferase Assay System Protocol [worldwide.promega.com]
- 23. researchgate.net [researchgate.net]
- 24. Global RNA profiles show target selectivity and physiological effects of peptide-delivered antisense antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. merckmillipore.com [merckmillipore.com]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
- 30. academic.oup.com [academic.oup.com]
- 31. biossusa.com [biossusa.com]
- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 33. med.emory.edu [med.emory.edu]
- 34. assaygenie.com [assaygenie.com]
- 35. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 36. researchgate.net [researchgate.net]
PNA Probes Emerge as a Superior Alternative to Traditional Probes in Molecular Diagnostics
A comprehensive analysis of Peptide Nucleic Acid (PNA) probes in comparison to conventional DNA and RNA probes reveals significant performance advantages in diagnostic applications, including enhanced sensitivity, specificity, and stability. These attributes are leading to their increasing adoption in research, clinical diagnostics, and drug development.
Peptide Nucleic Acid (PNA) probes, synthetic analogs of nucleic acids with a neutral polyamide backbone, are outperforming their traditional DNA and RNA counterparts in a variety of diagnostic techniques.[1][2] Their unique chemical structure confers properties that address several limitations of conventional probes, resulting in more robust and reliable diagnostic assays.[1][3] This guide provides an in-depth comparison of PNA and traditional probes, supported by experimental data and detailed protocols for key applications.
Key Performance Metrics: PNA vs. Traditional Probes
A quantitative comparison highlights the superior performance of PNA probes across several key metrics critical for diagnostic accuracy and efficiency.
| Performance Metric | PNA Probes | Traditional DNA/RNA Probes | Key Advantages of PNA |
| Hybridization Affinity (Tm) | Higher thermal stability (approx. 1°C increase per base pair in PNA/DNA duplexes)[2][4] | Lower thermal stability | Stronger and more stable binding to target sequences. |
| Specificity | High, with the ability to discriminate single base mismatches[2][5] | Variable, often lower than PNA | Enhanced accuracy in detecting mutations and closely related sequences. |
| Hybridization Speed | Significantly faster (up to 100 times faster than DNA/DNA hybridization)[6] | Slower due to electrostatic repulsion | Reduced assay times, enabling high-throughput analysis.[7] |
| Stability | Resistant to nucleases and proteases; stable over a wide pH range[2][8] | Susceptible to enzymatic degradation | Longer shelf life and robust performance in various sample types.[8] |
| Signal-to-Noise Ratio | Higher signal intensity and lower background noise[5][7][9] | Lower signal intensity and higher background | Clearer and more reliable detection of target molecules.[9] |
| Probe Length | Shorter probes are effective (13-17 mers)[6][10] | Longer probes are typically required (20-25 mers)[2][6] | Easier and more cost-effective probe synthesis. |
| Ionic Strength Dependence | Less dependent on salt concentration for hybridization[1][6] | Highly dependent on salt concentration | More versatile for use in diverse clinical sample matrices.[1] |
Enhanced Diagnostic Utility: Applications in FISH and PCR
The superior characteristics of PNA probes translate into significant improvements in widely used diagnostic techniques such as Fluorescence in situ Hybridization (FISH) and Polymerase Chain Reaction (PCR).
Fluorescence in situ Hybridization (FISH)
In FISH, PNA probes offer faster hybridization times and produce brighter signals with lower background compared to traditional DNA probes.[3][11] This is attributed to the neutral backbone of PNA, which eliminates electrostatic repulsion and facilitates more efficient binding to target nucleic acid sequences within cells and tissues.[1][5] Studies have shown that PNA-FISH can provide more reliable and quantifiable results, particularly in the detection of chromosomal abnormalities and the identification of microorganisms.[9][12]
Figure 1. Comparative workflow of PNA and traditional DNA probes in FISH.
PCR Clamping
PNA probes are highly effective as "PCR clamps" to selectively block the amplification of wild-type or other unwanted sequences, thereby enriching for the detection of rare mutations.[8][13] Due to their high binding affinity, a PNA probe designed to be perfectly complementary to a wild-type sequence will bind tightly and prevent its amplification by the polymerase.[4][8] However, a mutant sequence with a single base mismatch will not bind the PNA probe as strongly, allowing for its preferential amplification.[4][8] This technique significantly enhances the sensitivity of mutation detection in applications such as cancer diagnostics.[4]
Figure 2. Mechanism of PNA-mediated PCR clamping for mutation detection.
Experimental Protocols
Detailed methodologies for FISH and PCR clamping are provided below to illustrate the practical differences in the application of PNA and traditional probes.
Fluorescence in situ Hybridization (FISH) Protocol Comparison
| Step | PNA-FISH Protocol | Traditional DNA-FISH Protocol | Key Differences |
| 1. Probe Preparation | Resuspend lyophilized PNA probe in formamide (B127407) to create a stock solution. Dilute in hybridization buffer to a final concentration of 200 nM.[14] | Label DNA probe with a fluorescent dye via nick translation or other methods. Precipitate and resuspend the probe.[15][16] | PNA probes are often purchased directly labeled and require simpler preparation. |
| 2. Sample Pretreatment | Rehydrate slides, fix with formaldehyde, treat with pepsin, and dehydrate through an ethanol (B145695) series.[17] | Similar pretreatment steps involving fixation, permeabilization, and dehydration are required.[18][19] | Pretreatment is generally similar for both probe types. |
| 3. Denaturation | Denature slides at 80-85°C for 3-10 minutes.[14][17] | Denature slides at a lower temperature (e.g., 70-80°C) for a longer duration (e.g., 10 minutes).[15][18] | PNA protocols often use a higher denaturation temperature for a shorter time. |
| 4. Hybridization | Apply PNA probe in hybridization buffer and incubate for 30 minutes to 1 hour at room temperature or 55°C.[14][17] | Apply DNA probe in hybridization buffer and incubate for 2 hours to overnight at 37°C.[18][20] | PNA hybridization is significantly faster. |
| 5. Washing | Perform stringent washes at 55-60°C for 10-30 minutes.[14][17] | Perform a series of stringent washes at varying temperatures and salt concentrations.[20] | Washing steps for PNA are often simpler and quicker. |
| 6. Mounting & Visualization | Dehydrate, air dry, mount with antifade medium containing DAPI, and visualize using a fluorescence microscope.[14][17] | Similar mounting and visualization procedures. | No significant difference. |
PCR Clamping Protocol with PNA
The following is a general protocol for PCR clamping using a PNA probe to detect a rare mutation.
-
Reaction Setup: Prepare a standard PCR master mix containing DNA polymerase, dNTPs, forward and reverse primers, and the DNA template.
-
PNA Addition: Add the PNA clamping probe to the PCR mix at a final concentration typically ranging from 0.5 µM to 6 µM.[13] The PNA probe is designed to be complementary to the wild-type sequence.
-
Thermal Cycling: A four-step PCR cycle is often employed:[21]
-
Initial Denaturation: 95°C for 3-5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 94-98°C for 20-30 seconds.
-
PNA Annealing (Clamping Step): 70-80°C for 10-30 seconds. This temperature is set to be above the primer annealing temperature to allow for specific PNA binding to the wild-type template.[13]
-
Primer Annealing: 50-65°C for 30 seconds.
-
Extension: 72°C for 30-60 seconds.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR products by gel electrophoresis, sequencing, or real-time PCR to detect the presence of the amplified mutant allele.
Conclusion
References
- 1. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 3. Design and Evaluation of Peptide Nucleic Acid Probes for Specific Identification of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PNA Clamping in Nucleic Acid Amplification Protocols to Detect Single Nucleotide Mutations Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PNA FISH Probes [biosyn.com]
- 6. revistamedicinamilitara.ro [revistamedicinamilitara.ro]
- 7. PNA-FISH for Gene Detection - Creative Peptides [creative-peptides.com]
- 8. Advantages of Peptide Nucleic Acids as Diagnostic Platforms for Detection of Nucleic Acids in Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PNAs for Diagnosis & Detection - Creative Peptides [creative-peptides.com]
- 10. academic.oup.com [academic.oup.com]
- 11. PNA FISH Probes for Research | PNA Bio [pnabio.com]
- 12. Development of a PNA Probe for Fluorescence In Situ Hybridization Detection of Prorocentrum donghaiense | PLOS One [journals.plos.org]
- 13. PCR Blockers for Mutation Detection | PNA Bio [pnabio.com]
- 14. eurogentec.com [eurogentec.com]
- 15. Preparation Protocol for FISH Probes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 21. pub.geus.dk [pub.geus.dk]
Safety Operating Guide
Safeguarding Laboratory Environments: A Comprehensive Guide to Sharps Disposal
The proper disposal of sharps is a critical component of laboratory safety, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to established protocols minimizes the risk of injury and contamination, fostering a secure and efficient research environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of sharps waste.
Immediate Actions and Essential Information
Sharps are defined as any item capable of causing punctures or cuts, including needles, scalpels, broken glass, and pipettes.[1] The primary directive for sharps disposal is to never place them directly into standard trash receptacles.[1] All used sharps should be immediately placed in a designated sharps disposal container to mitigate the risk of needlestick injuries and other potential exposures.[2][3]
It is crucial to differentiate between contaminated and non-contaminated sharps. Contaminated sharps are considered regulated waste and must be handled accordingly.[1] Non-contaminated sharps that have been thoroughly cleaned and autoclaved may be disposed of as regular waste, but must be clearly labeled as "Non-contaminated Waste" with the date, lab room number, and a contact phone number.[1]
Quantitative Data for Sharps Disposal Containers
For operational planning and safety, specific quantitative parameters should be observed when managing sharps containers.
| Parameter | Guideline | Source |
| Container Fill Level | Dispose of container when it is ¾ full. | [1] |
| Container Weight Limit | Dispose of container if it reaches 30 pounds. | [1] |
| Needle Clipper Capacity | Can store up to 1,500 clipped needles. | [4] |
| Needle Gauge Compatibility | Suitable for 28 to 31 gauge needles. | [4] |
Step-by-Step Disposal Protocol for Contaminated Sharps
The following protocol outlines the necessary steps for the proper disposal of contaminated sharps in a laboratory setting.
1. Segregation at the Point of Use:
-
Immediately after use, place the sharp item into an FDA-cleared sharps disposal container.[2][3] These containers are made of rigid, puncture-resistant plastic.[3]
2. Container Management:
-
Place sharps containers in all areas where sharps are used, such as laboratories, exam rooms, and pharmacies.[3]
-
Do not overfill containers; they should be closed and prepared for disposal when they are approximately three-quarters full.[1]
3. Final Sealing and Labeling:
-
Securely seal the lid of the full sharps container. Some containers may require tape for a secure closure.[5]
-
The container must be clearly labeled as "Biohazard Waste".[5]
4. Arranging for Disposal:
-
Contact your institution's environmental health and safety department or a licensed medical waste management service to transport and dispose of the full sharps container.[3]
-
It is important to be aware of and comply with both federal and state-specific regulations regarding the time limits for sharps waste disposal.[3]
5. Documentation:
-
Maintain records of sharps waste disposal, including dates and the service provider used, in accordance with your institution's policies and local regulations.
Experimental Workflow: Sharps Disposal Process
The following diagram illustrates the logical flow of the sharps disposal procedure, from immediate use to final disposal.
References
Navigating the Safe Handling of Polyurethane and Epoxy Systems: A Comprehensive Guide
A Note on "sPNAE": The term "this compound" does not correspond to a recognized chemical compound in standard chemical databases. This guide assumes the query pertains to the safe handling of polyurethane and epoxy adhesive systems, which are common in research and development and are product lines of chemical manufacturers like Sepna Chemical. The following information provides essential safety and logistical protocols for these types of chemicals.
This guide is designed to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information for handling two-component polyurethane and epoxy resin systems. By following these procedural, step-by-step instructions, you can ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling polyurethane and epoxy systems, a comprehensive approach to personal protective equipment is crucial to prevent skin contact, eye damage, and respiratory irritation.[1][2][3] The minimum required PPE includes gloves, eye protection, and protective clothing.[2]
| Operation | Required Personal Protective Equipment | Rationale |
| Preparation & Mixing | - Chemical-resistant gloves (Nitrile or Butyl rubber)[1][4] - Safety goggles with side shields or a full-face shield[1] - Chemical-resistant apron or coveralls[1] - Respirator with organic vapor cartridges (if ventilation is inadequate)[3][5] | To protect against accidental splashes and inhalation of concentrated vapors. |
| Application | - Chemical-resistant gloves[1] - Safety goggles or glasses[3] - Lab coat or coveralls | To prevent skin contact during application. |
| Sanding/Machining Cured Product | - N95-rated dust mask or respirator[2] - Safety glasses - Gloves and protective clothing | To avoid inhalation of dust particles from the cured product, which can be an irritant.[6] |
| Spill Cleanup | - Chemical-resistant gloves, apron, and footwear - Safety goggles or a full-face shield - Respirator with appropriate cartridges | To ensure protection from direct contact and inhalation during cleanup of potentially volatile uncured materials. |
Occupational Exposure Limits for Isocyanates
Isocyanates are a primary component of polyurethane systems and have established occupational exposure limits due to their potential for respiratory sensitization.[7][8]
| Jurisdiction/Agency | 8-Hour Time-Weighted Average (TWA) | Short-Term Exposure Limit (STEL) | Ceiling Limit |
| OSHA (USA) | - | - | 0.02 ppm for some individual isocyanates[9] |
| NIOSH (USA) | Varies by specific isocyanate | Varies by specific isocyanate | - |
| ACGIH (USA) | Varies by specific isocyanate | Varies by specific isocyanate | - |
| HSE (UK) | 0.02 mg/m³[7][9] | 0.07 mg/m³[9] | - |
| SafeWork NSW (Australia) | 0.02 mg/m³ | 0.07 mg/m³ | - |
Note: Always consult the Safety Data Sheet (SDS) for the specific product you are using for detailed exposure limit information.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling polyurethane and epoxy resins minimizes the risk of exposure and ensures a safe working environment.
Preparation
-
Read the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific resin and hardener you are using.[6]
-
Ensure Adequate Ventilation: Work in a well-ventilated area.[4] If possible, use a fume hood or ensure there is good air exchange in the room.
-
Prepare Your Workspace: Cover your work surface with plastic sheeting or another protective material to contain any spills.[3][5]
-
Gather All Materials: Have all your necessary equipment, including PPE, mixing containers, stir sticks, and application tools, ready before you begin.
Mixing
-
Don the Appropriate PPE: At a minimum, wear chemical-resistant gloves and safety goggles.[1][3]
-
Follow Manufacturer's Ratios: Accurately measure the resin and hardener according to the manufacturer's specified mixing ratio. Incorrect ratios can result in an improper cure and may leave unreacted hazardous components.
-
Mix Thoroughly: Mix the two components for the time specified by the manufacturer, scraping the sides and bottom of the container to ensure a homogenous mixture.
-
Avoid Entrapping Air: Mix slowly and deliberately to minimize the introduction of air bubbles.
Application
-
Apply in a Ventilated Area: Continue to work in a well-ventilated space during application.
-
Avoid Skin Contact: If any resin comes into contact with your skin, wash the affected area immediately with soap and water.[2] Do not use solvents to clean your skin.[10]
Curing
-
Allow to Cure in a Ventilated Area: Let the mixed resin cure in a well-ventilated area, away from general foot traffic.
-
Follow Cure Time Guidelines: Adhere to the manufacturer's recommended curing time and temperature.
Cleanup
-
Clean Tools Promptly: Clean reusable tools with a suitable solvent (as recommended by the manufacturer) before the resin cures.
-
Dispose of Consumables Properly: Dispose of single-use items like mixing cups and stir sticks according to the disposal plan below.
Disposal Plan
Proper disposal of polyurethane and epoxy waste is critical to protect the environment.
-
Uncured Resin and Hardener:
-
Do NOT pour liquid resin or hardener down the drain or into waterways.[11][12]
-
Unwanted liquid resin and hardener should be treated as hazardous waste and taken to a designated chemical waste collection facility.[11]
-
Alternatively, you can mix small amounts of unwanted resin and hardener in the correct ratio and allow them to fully cure.[13]
-
-
Cured Resin:
-
Empty Containers:
-
Contaminated Materials:
-
Gloves, paper towels, and other materials contaminated with uncured resin should be collected in a sealed container and disposed of as chemical waste.
-
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of polyurethane and epoxy systems.
References
- 1. EPOXY Safety Training [epoxysafety.goodbarber.app]
- 2. westsystem.com [westsystem.com]
- 3. resinforbeginners.com [resinforbeginners.com]
- 4. megabondchem.com [megabondchem.com]
- 5. meyspring.com [meyspring.com]
- 6. crosslinktech.com [crosslinktech.com]
- 7. Isocyanates in the workplace [satra.com]
- 8. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. Are there any health and safety limits for isocyanates exposure? [sysco-env.co.uk]
- 10. allscotltd.co.uk [allscotltd.co.uk]
- 11. How to Dispose of Resin: 5 Things You Must Know - Resin Obsession [resinobsession.com]
- 12. resin4decor.com [resin4decor.com]
- 13. customer_v2 [support.formlabs.com]
- 14. epoxycraft.com [epoxycraft.com]
- 15. epoxyworks.com [epoxyworks.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
